molecular formula C9H11NO2 B195517 N-(4-Hydroxyphenyl)propanamide CAS No. 1693-37-4

N-(4-Hydroxyphenyl)propanamide

カタログ番号: B195517
CAS番号: 1693-37-4
分子量: 165.19 g/mol
InChIキー: SSMYTAQHMUHRSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Parapropamol (CAS 1693-37-4), also known as N-(4-Hydroxyphenyl)propanamide, is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound, structurally classified as a p-acetamidophenol analog, is characterized by a melting point of 170-172°C . In pharmaceutical research, Parapropamol is critically recognized as a specified impurity in acetaminophen (paracetamol) and is officially listed as Acetaminophen Related Compound B in the United States Pharmacopeia (USP) and Paracetamol Impurity B in the European Pharmacopoeia (EP) . It serves as an essential chemical standard for impurity profiling and quality control in the commercial production of acetaminophen and its related formulations . Utilizing this high-purity compound as a reference standard is vital for meeting regulatory requirements, supporting Abbreviated New Drug Application (ANDA) filings with the FDA, and conducting necessary toxicity studies . Parapropamol can be analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for Mass-Spec compatibility) . This product is provided for research applications only, strictly for use in laboratory quality control and analytical method development.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMYTAQHMUHRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046419
Record name Parapropamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693-37-4
Record name N-(4-Hydroxyphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1693-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Parapropamol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parapropamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Parapropamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARAPROPAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I729P6N0P7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-Hydroxyphenyl)propanamide, a compound of interest in pharmaceutical research. The primary synthesis pathway involves the N-acylation of p-aminophenol with propanoic anhydride (B1165640) or propanoyl chloride. This document details the reaction mechanism, provides adaptable experimental protocols, and summarizes key quantitative data. Furthermore, it explores the potential biological significance of this molecule by examining the signaling pathways of structurally related compounds. Diagrams generated using Graphviz are included to illustrate the synthesis pathway, reaction mechanism, and a hypothesized biological signaling cascade.

Introduction

This compound, also known as p-propionamidophenol, is an amide derivative of p-aminophenol. It shares a structural scaffold with the widely used analgesic and antipyretic drug, paracetamol (N-(4-hydroxyphenyl)acetamide). The modification of the acyl group from acetyl to propanoyl can influence the compound's physicochemical properties and biological activity, making it a subject of interest for drug discovery and development. This guide outlines the chemical synthesis and potential mechanistic pathways of this compound.

Synthesis Pathway and Mechanism

The most direct and common method for synthesizing this compound is the acylation of p-aminophenol. This reaction is analogous to the industrial synthesis of paracetamol.[1] The synthesis can be achieved using either propanoic anhydride or propanoyl chloride as the acylating agent.

The reaction mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group in p-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (propanoic anhydride or propanoyl chloride). This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a leaving group (propanoate or chloride ion) and the formation of the amide bond. The phenolic hydroxyl group is less nucleophilic than the amino group and thus, under controlled conditions, selective N-acylation is achieved.

Synthesis Pathway Overview

Synthesis_Pathway p_aminophenol p-Aminophenol reaction + p_aminophenol->reaction acylating_agent Propanoic Anhydride or Propanoyl Chloride acylating_agent->reaction product This compound byproduct Propanoic Acid or Hydrochloric Acid reaction->product reaction->byproduct

Caption: General synthesis pathway for this compound.

Reaction Mechanism

Reaction_Mechanism start p-Aminophenol + Propanoic Anhydride intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product This compound + Propanoic Acid intermediate->product Elimination of Leaving Group

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of paracetamol and related amides.[1][2] Researchers should conduct their own risk assessments and optimization studies.

Synthesis of this compound using Propanoic Anhydride

Materials:

  • p-Aminophenol

  • Propanoic Anhydride

  • Water

  • Hydrochloric Acid (optional, for purification)

  • Sodium Bicarbonate (for neutralization)

  • Ethanol (for recrystallization)

  • Activated Carbon (for decolorization)

Procedure:

  • In a round-bottom flask, suspend p-aminophenol in water.

  • Add a slight molar excess of propanoic anhydride to the suspension.

  • Heat the mixture under reflux for 1-2 hours with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the crude product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For purification, recrystallize the crude product from an ethanol/water mixture. If the solution is colored, add a small amount of activated carbon and heat to boiling before hot filtration.

  • Allow the filtered solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The purified product should be characterized to confirm its identity and purity.

  • Melting Point: Compare the observed melting point with the literature value (173 °C).[3]

  • Spectroscopy:

    • ¹H NMR: Expected signals include those for the aromatic protons, the phenolic hydroxyl proton, the amide proton, and the ethyl group protons.

    • ¹³C NMR: Expected signals include those for the aromatic carbons, the carbonyl carbon, and the ethyl group carbons.

    • IR Spectroscopy: Look for characteristic peaks for the O-H stretch (phenol), N-H stretch (amide), C=O stretch (amide), and aromatic C-H stretches.

    • Mass Spectrometry: Determine the molecular weight of the compound (165.19 g/mol ).[4]

Quantitative Data

The following table summarizes expected quantitative data for the synthesis of this compound, based on analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Reactants p-Aminophenol, Propanoic AnhydrideAnalogous to paracetamol synthesis[1]
Solvent Water or aqueous ethanolAnalogous to paracetamol synthesis[1]
Reaction Time 1 - 2 hoursEstimated from similar acylation reactions
Reaction Temperature Reflux (approx. 100 °C in water)Analogous to paracetamol synthesis[1]
Typical Yield 70 - 85%Based on yields for similar amide syntheses
Purification Method Recrystallization (Ethanol/Water)Standard procedure for purifying amides
Melting Point 173 °C[3]
Molecular Weight 165.19 g/mol [4]

Hypothesized Biological Signaling Pathway

While the specific biological activities of this compound are not extensively documented, its structural similarity to Fenretinide [N-(4-hydroxyphenyl)retinamide] suggests potential involvement in similar signaling pathways. Fenretinide is known to induce apoptosis in cancer cells through mechanisms that can involve the production of reactive oxygen species (ROS) and nitric oxide (NO).[5]

The following diagram illustrates a hypothesized signaling pathway for this compound, based on the known mechanisms of Fenretinide. It is important to note that this is a speculative pathway and requires experimental validation for this specific compound.

Signaling_Pathway compound This compound nos Nitric Oxide Synthase (NOS) compound->nos Induces expression mitochondria Mitochondria compound->mitochondria Induces stress cell_membrane Cell Membrane no Nitric Oxide (NO) nos->no Produces apoptosis Apoptosis no->apoptosis ros Reactive Oxygen Species (ROS) ros->apoptosis mitochondria->ros Generates

Caption: Hypothesized signaling pathway for this compound.

Conclusion

The synthesis of this compound can be readily achieved through the N-acylation of p-aminophenol, a well-established chemical transformation. This guide provides a foundational understanding of the synthesis pathway, mechanism, and experimental considerations for researchers in the fields of medicinal chemistry and drug development. The provided protocols and data serve as a starting point for the synthesis and characterization of this compound. Further investigation into its biological activities is warranted to explore its potential as a therapeutic agent, possibly acting through pathways similar to those of its structural analogs.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants 1. Mix p-Aminophenol and Propanoic Anhydride in Water reflux 2. Heat under Reflux reactants->reflux cool 3. Cool to Crystallize reflux->cool filter_crude 4. Filter Crude Product cool->filter_crude dissolve 5. Dissolve Crude Product in Hot Ethanol/Water filter_crude->dissolve decolorize 6. Add Activated Carbon (optional) dissolve->decolorize hot_filter 7. Hot Filtration decolorize->hot_filter recrystallize 8. Cool to Recrystallize hot_filter->recrystallize filter_pure 9. Filter Pure Product recrystallize->filter_pure dry 10. Dry Crystals filter_pure->dry mp Melting Point dry->mp nmr NMR Spectroscopy dry->nmr ir IR Spectroscopy dry->ir ms Mass Spectrometry dry->ms

Caption: Step-by-step experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)propanamide, also known as Parapropamol, is a chemical compound with relevance in the fields of pharmaceutical sciences and organic chemistry. It is structurally related to acetaminophen (B1664979) (paracetamol), a widely used analgesic and antipyretic, differing by the presence of a propanamide group instead of an acetamide (B32628) group. Understanding the physicochemical properties of this molecule is crucial for its potential applications, including in drug development as a reference standard for impurities, a starting material for synthesis, or for investigating its own biological activities.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its spectral characteristics.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: General and Physical Properties
PropertyValueSource(s)
Chemical Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [1][2]
Appearance Pale purple solid
Melting Point 173 °C[3]
Boiling Point 389.9 °C at 760 mmHg[3]
CAS Number 1693-37-4[2][4]
Table 2: Solubility and Partitioning Properties
PropertyValueSource(s)
Water Solubility Data not explicitly found, but implied to be water-soluble.[3]
Solubility in Organic Solvents Soluble in Dimethyl Sulfoxide (DMSO).[5][6][5][6]
LogP (Computed) 1.3[1]
pKa (Computed) Data not explicitly found for this compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Workflow for Melting Point Determination

cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry the this compound sample prep2 Finely powder the sample prep1->prep2 prep3 Pack the sample into a capillary tube (2-3 mm height) prep2->prep3 meas1 Place the capillary tube in the melting point apparatus prep3->meas1 meas2 Heat the sample rapidly to ~15-20°C below the expected melting point meas1->meas2 meas3 Reduce heating rate to 1-2°C per minute meas2->meas3 meas4 Record the temperature at which the first liquid appears (T1) meas3->meas4 meas5 Record the temperature at which the sample is completely liquid (T2) meas4->meas5 result1 The melting point range is T1 - T2 meas5->result1

Caption: Workflow for determining the melting point of this compound.

Protocol:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.

  • Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

Solubility Determination

The solubility of this compound in a given solvent (e.g., water, ethanol, DMSO) can be determined by the shake-flask method.

Protocol:

  • Saturation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) of the phenolic hydroxyl group in this compound can be determined by potentiometric titration or UV-Vis spectrophotometry.

Workflow for pKa Determination by Potentiometric Titration

cluster_setup Titration Setup cluster_titration Titration Process cluster_analysis Data Analysis setup1 Prepare a standard solution of this compound setup2 Calibrate a pH meter with standard buffers setup1->setup2 setup3 Place the sample solution in a beaker with a stir bar setup2->setup3 setup4 Immerse the pH electrode in the solution setup3->setup4 titr1 Add a standardized strong base (e.g., NaOH) in small, known increments setup4->titr1 titr2 Record the pH after each addition, allowing for stabilization titr1->titr2 titr3 Continue titration past the equivalence point titr2->titr3 analysis1 Plot pH versus the volume of titrant added titr3->analysis1 analysis2 Determine the equivalence point from the titration curve analysis1->analysis2 analysis3 The pH at the half-equivalence point is equal to the pKa analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Protocol (Potentiometric Titration):

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and can be determined using the shake-flask method.

Protocol:

  • Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Spectral Data

The spectral characteristics of this compound are essential for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the aromatic protons (two doublets, characteristic of a para-substituted benzene (B151609) ring), the amide proton (a singlet), and the phenolic proton (a singlet). The exact chemical shifts and coupling constants would need to be determined experimentally.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the non-equivalent carbon atoms in the molecule.[7] This includes the two carbons of the ethyl group, the carbonyl carbon of the amide, and the four distinct carbons of the para-substituted aromatic ring.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:[11]

  • A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.[12]

  • An N-H stretching band for the secondary amide, usually around 3300 cm⁻¹.

  • A strong C=O stretching band for the amide carbonyl group, typically in the range of 1630-1680 cm⁻¹.[13][14]

  • C-H stretching bands for the aromatic and aliphatic portions of the molecule.

  • C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.19 g/mol ).[1]

  • Fragmentation Pattern: Common fragmentation patterns for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.[15] The specific fragmentation pattern would reveal structural information about the molecule.[16]

Biological Activity

While this compound is primarily known as an impurity of acetaminophen, some related compounds have shown biological activity.[1] For instance, derivatives of N-(4-hydroxyphenyl)amides have been investigated for various therapeutic applications, including as histone deacetylase inhibitors with antiproliferative activity.[17] Additionally, N-(4-hydroxyphenyl) retinamide, a related compound, has been studied for its role in inducing apoptosis in cancer cells.[18] Further research is needed to fully elucidate the specific biological activities and potential signaling pathway interactions of this compound itself.[3][19]

References

N-(4-Hydroxyphenyl)propanamide (CAS 1693-37-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)propanamide, also known as 4-Propionamidophenol or Parapropamol, is a chemical compound with the CAS number 1693-37-4. It is structurally related to the widely used analgesic and antipyretic drug, paracetamol (acetaminophen), differing by an additional methylene (B1212753) group in the acyl chain. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical properties, potential biological activities, and hypothesized mechanisms of action. Detailed experimental protocols for its synthesis, purification, and in vitro evaluation are also presented to facilitate further research and development.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1693-37-4[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name This compound
Synonyms 4-Propionamidophenol, Parapropamol, Acetaminophen impurity B[1]
Melting Point 173.0 °C
Boiling Point 389.9 °C
Appearance White to off-white solid
Solubility Soluble in hot water, ethanol, and methanol. Sparingly soluble in cold water.

Biological Activity and Potential Mechanism of Action

Direct research on the biological activity of this compound is limited. However, due to its structural similarity to paracetamol, its mechanism of action is hypothesized to be similar, primarily involving the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

Paracetamol is known to inhibit prostaglandin (B15479496) synthesis, which is a key process in inflammation and pain signaling.[2][3][4][5][6] This inhibition is mediated through its interaction with COX enzymes, particularly COX-2. It is proposed that this compound may also exhibit analgesic and anti-inflammatory properties by inhibiting COX-2, thereby reducing the production of prostaglandins. The proposed mechanism involves the reduction of the ferryl protoporphyrin IX radical cation at the peroxidase (POX) site of the COX enzyme, which is crucial for its catalytic activity.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX2 Inhibition

Proposed mechanism of action via COX-2 inhibition.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7][8][9][10][11] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2. Some phenolic compounds have been shown to modulate NF-κB signaling. It is plausible that this compound could exert anti-inflammatory effects by interfering with the activation of the NF-κB pathway, potentially by inhibiting the degradation of IκBα, which would prevent the translocation of NF-κB to the nucleus.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation IkBa_NFkB->NFkB IκBα degradation Target_Compound This compound Target_Compound->IKK Potential Inhibition DNA DNA NFkB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK

Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from 4-aminophenol (B1666318) and propionic anhydride (B1165640).

Materials:

  • 4-Aminophenol

  • Propionic anhydride

  • Glacial acetic acid (catalyst)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of glacial acetic acid.

  • Gently heat the mixture with stirring until the 4-aminophenol is completely dissolved.

  • Slowly add 14.3 g (0.11 mol) of propionic anhydride to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.

  • A precipitate of crude this compound will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with several portions of cold deionized water.

  • Air dry the crude product.

Synthesis_Workflow Start Start Dissolve Dissolve 4-aminophenol in glacial acetic acid Start->Dissolve Add_Anhydride Add propionic anhydride Dissolve->Add_Anhydride Reflux Reflux for 2 hours Add_Anhydride->Reflux Cool Cool to room temperature Reflux->Cool Precipitate Precipitate in ice water Cool->Precipitate Filter Filter crude product Precipitate->Filter Wash Wash with cold water Filter->Wash Dry Dry crude product Wash->Dry End End Dry->End MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with compound (various concentrations) Incubate_24h->Treat_Cells Incubate_48h Incubate for 24-72h Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_Viability Calculate cell viability & IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

N-(4-Hydroxyphenyl)propanamide structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Hydroxyphenyl)propanamide, a compound of interest in pharmaceutical research, primarily known as a related substance and impurity of Acetaminophen (B1664979) (Paracetamol). This document details its chemical structure, molecular weight, physicochemical properties, and relevant experimental protocols. Furthermore, it contextualizes the compound's relevance through the metabolic pathways of its parent drug, Acetaminophen.

Chemical Identity and Properties

This compound, also known as Parapropamol, is a derivative of 4-aminophenol (B1666318).[1] Its core structure consists of a propanamide group attached to the nitrogen atom of a 4-hydroxyphenyl group.

Structural Formula

The structural formula of this compound is presented below:

Chemical Formula: C₉H₁₁NO₂[1][2][3][4][5]

SMILES: CCC(=O)NC1=CC=C(C=C1)O[1][2]

InChI Key: SSMYTAQHMUHRSK-UHFFFAOYSA-N[1][3]

Molecular Weight

The molecular weight of this compound is 165.19 g/mol .[2][3][4][6][7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1][2][3][4][5]
Molecular Weight 165.19 g/mol [2][3][4][6][7]
Melting Point 173.00 °C[2]
Boiling Point 389.90 °C[2]
Appearance White to brown powder[8]
IUPAC Name This compound[6]
Synonyms Parapropamol, 4-Propionamidophenol, Acetaminophen impurity B[1][2][6]
XLogP3-AA 1.3[6]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Topological Polar Surface Area 49.3 Ų[6]

Biological Context and Significance

This compound is primarily recognized as an impurity and a minor metabolite of Acetaminophen.[2] Understanding the metabolic pathways of Acetaminophen is crucial to appreciating the context in which this compound may be encountered and its potential biological relevance. One study has indicated that N-(4-hydroxyphenyl)propionamide (HPPA) can bind to the human liver and may have effects on fertility by preventing the implantation of fertilized eggs.[5]

Paracetamol (Acetaminophen) Metabolism

The metabolic fate of Acetaminophen is predominantly hepatic. The major metabolic routes are glucuronidation and sulfation, which account for the detoxification and excretion of the majority of the drug.[2][3] A minor, yet critical, pathway involves the oxidation of Acetaminophen by the cytochrome P450 enzyme system (primarily CYP2E1) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][6] Under normal therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione.[2][6]

The following diagram illustrates the primary metabolic pathways of Acetaminophen.

Paracetamol_Metabolism acetaminophen Acetaminophen (N-(4-hydroxyphenyl)acetamide) glucuronide Acetaminophen Glucuronide (~60%) acetaminophen->glucuronide UGT1A1, UGT1A6 sulfate (B86663) Acetaminophen Sulfate (~35%) acetaminophen->sulfate SULT1A1, SULT1A3 napqi NAPQI (N-acetyl-p-benzoquinone imine) (Toxic Metabolite, ~5%) acetaminophen->napqi CYP2E1 deacetylation Deacetylation (~1-2%) acetaminophen->deacetylation excretion Renal Excretion glucuronide->excretion sulfate->excretion glutathione_conjugate Glutathione Conjugate (Non-toxic) napqi->glutathione_conjugate GSH glutathione_conjugate->excretion p_aminophenol p-Aminophenol deacetylation->p_aminophenol am404 AM404 (Active in brain) p_aminophenol->am404 FAAH

Metabolic Pathways of Acetaminophen (Paracetamol)

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analytical determination of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 4-aminophenol with propionyl chloride or propanoic anhydride.

Materials:

  • 4-Aminophenol

  • Propionyl chloride

  • Pyridine (B92270) or Triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for elution

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenol in anhydrous DCM.

  • Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine, to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of propionyl chloride (1.05 equivalents) in DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

As an impurity of Acetaminophen, HPLC methods developed for the analysis of Acetaminophen and its related compounds can be adapted for the detection and quantification of this compound.

Instrumentation and Conditions (Representative):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 or C8 column (e.g., 4.6 x 100 mm, 3 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol). Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Analysis: Run the samples and standards through the HPLC system. Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

  • Quantification: Calculate the concentration of this compound in the sample by using the calibration curve generated from the peak areas of the standard solutions.

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow for the synthesis and subsequent purification of this compound.

Synthesis_Workflow start Start: 4-Aminophenol & Propionyl Chloride reaction Acylation Reaction (Base, Solvent, 0°C to RT) start->reaction quench Reaction Quench (Aqueous Acid) reaction->quench extraction Liquid-Liquid Extraction (DCM/Water) quench->extraction wash Organic Layer Wash (Bicarbonate, Brine) extraction->wash dry_concentrate Drying and Concentration wash->dry_concentrate purification Column Chromatography (Silica Gel) dry_concentrate->purification product Pure this compound purification->product

Workflow for the Synthesis and Purification

This guide provides foundational technical information for researchers and professionals working with this compound. For further, in-depth studies, it is recommended to consult peer-reviewed literature and established pharmacopeial methods.

References

N-(4-Hydroxyphenyl)propanamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)propanamide, also known as Paracetamol Impurity B, is a molecule of significant interest in the pharmaceutical sciences due to its structural relationship with the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). Despite its prevalence as a known impurity, dedicated research into the synthesis, biological activity, and toxicological profile of this compound remains notably scarce in publicly available literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound. In the absence of direct experimental data, this document leverages information on structurally analogous compounds and the well-established pharmacology of paracetamol to infer potential properties and guide future research. Detailed hypothetical experimental protocols for synthesis and biological evaluation are provided, alongside a thorough examination of the metabolic pathways of paracetamol to contextualize the significance of its impurities. This guide is intended to serve as a foundational resource for researchers investigating this compound, highlighting critical knowledge gaps and proposing avenues for future investigation.

Introduction

This compound is a chemical compound that is structurally very similar to paracetamol, differing only by the presence of an additional methylene (B1212753) group in the acyl chain. It is recognized by pharmacopoeias as a related compound and potential impurity in the synthesis of paracetamol.[1] The control and monitoring of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. Therefore, a thorough understanding of the chemical, biological, and toxicological properties of impurities like this compound is paramount.

This whitepaper will synthesize the available information on this compound, including its chemical and physical properties. Due to the limited direct research, this guide will also present a proposed synthetic route, potential biological activities inferred from related compounds, and a discussion of its potential pharmacology and toxicology in the context of paracetamol metabolism. Detailed experimental protocols are provided as templates for future research endeavors.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, based on data from various chemical information repositories.[2][3]

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 4-Hydroxypropionanilide, Parapropamol, N-Propionyl-4-aminophenol, Acetaminophen Related Compound B[2]
CAS Number 1693-37-4[2]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Appearance Pale purple solid[1]
Melting Point 173.0 °C[4]
Boiling Point 389.9 °C (Predicted)[4]
SMILES CCC(=O)Nc1ccc(O)cc1[2]
InChI Key SSMYTAQHMUHRSK-UHFFFAOYSA-N[2]

Synthesis of this compound

While specific literature detailing the optimized synthesis of this compound is sparse, a standard and logical approach would be the N-acylation of 4-aminophenol (B1666318) with a suitable propionylating agent. A proposed synthetic scheme is outlined below.

Synthesis_of_this compound Proposed Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4-Aminophenol 4-Aminophenol Reaction_Vessel Acylation Reaction 4-Aminophenol->Reaction_Vessel Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->Reaction_Vessel Base Base (e.g., Pyridine (B92270) or Triethylamine) Solvent Solvent (e.g., Dichloromethane (B109758) or THF) Temperature 0 °C to Room Temperature This compound This compound HCl_salt Base·HCl Reaction_Vessel->HCl_salt Workup Aqueous Workup and Extraction Reaction_Vessel->Workup Reaction Mixture Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Purification->this compound Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Proposed Experimental Protocol: N-acylation of 4-Aminophenol

This protocol is a representative method and has not been optimized for this compound.

Materials:

  • 4-Aminophenol

  • Propionyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvents for recrystallization (e.g., ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

StepDescriptionReagents and ConditionsExpected Yield (%)
1N-acylation4-Aminophenol, Propionyl chloride, Pyridine, DCM, 0 °C to RT80-95 (estimated)
2PurificationRecrystallization (Ethyl acetate/Hexanes)>90 (recovery)

Biological Activity

There is a significant lack of publicly available data on the biological activity of this compound. However, the activities of structurally related compounds can provide insights into potential areas of investigation. For instance, various derivatives of N-(4-hydroxyphenyl) amides have been explored for their therapeutic potential.

CompoundClassBiological ActivityMechanism of ActionCell Lines TestedIC₅₀/EC₅₀ ValuesReference
N-(4-hydroxyphenyl)retinamide (Fenretinide)N-(4-hydroxyphenyl) amideAnticancer, ChemopreventiveInduces apoptosis via generation of reactive oxygen species (ROS); activates retinoic acid receptors (RARs)Various cancer cell lines including ovarian, breast, and neuroblastomaVaries by cell line, typically in the low micromolar range[5]
Paracetamol (Acetaminophen)N-(4-hydroxyphenyl) acetamideAnalgesic, AntipyreticInhibition of COX enzymes, actions of its metabolite AM404Widely used clinicallyN/A[6]
3-((4-Hydroxyphenyl)amino)propanoic Acid DerivativesN-(4-hydroxyphenyl) amino acid derivativesAntimicrobialNot fully elucidatedMultidrug-resistant bacterial and fungal pathogensMIC > 64 µg/mL for some derivatives[7]
Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the potential cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HepG2 for liver toxicity context)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Pharmacology and Mechanism of Action

The pharmacology and mechanism of action of this compound have not been investigated. However, as it is a close structural analog and a known impurity of paracetamol, its properties can be considered in the context of the parent drug.

Paracetamol is a widely used analgesic and antipyretic agent. Its mechanism of action is complex and not fully elucidated, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[7][8] Additionally, a metabolite of paracetamol, AM404, formed in the brain, is believed to contribute to its analgesic effects through interactions with the endocannabinoid system.[6]

The primary metabolic pathways of paracetamol are glucuronidation and sulfation in the liver. A minor but critical pathway involves oxidation by cytochrome P450 enzymes (primarily CYP2E1) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866). However, in cases of overdose, glutathione stores are depleted, leading to NAPQI-induced hepatocellular damage and necrosis.[6]

Paracetamol_Metabolism Major Metabolic Pathways of Paracetamol cluster_major Major Pathways (Therapeutic Doses) cluster_minor Minor Pathway (Toxic Metabolite Formation) cluster_detoxification Detoxification and Toxicity Paracetamol Paracetamol Glucuronidation Glucuronidation Paracetamol->Glucuronidation ~60% Sulfation Sulfation Paracetamol->Sulfation ~30% CYP450_Oxidation CYP450 Oxidation (e.g., CYP2E1) Paracetamol->CYP450_Oxidation ~5-10% Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate Sulfation->Sulfate_Conjugate Renal_Excretion_Major Renal Excretion Glucuronide_Conjugate->Renal_Excretion_Major Excreted Sulfate_Conjugate->Renal_Excretion_Major Excreted NAPQI NAPQI (Toxic Metabolite) CYP450_Oxidation->NAPQI Glutathione_Conjugation Glutathione Conjugation NAPQI->Glutathione_Conjugation Detoxified Hepatocellular_Proteins Hepatocellular Proteins NAPQI->Hepatocellular_Proteins Binds to (in overdose) Mercapturic_Acid Mercapturic Acid Conjugate Glutathione_Conjugation->Mercapturic_Acid Renal_Excretion_Detox Renal Excretion Mercapturic_Acid->Renal_Excretion_Detox Excreted Hepatotoxicity Hepatotoxicity Hepatocellular_Proteins->Hepatotoxicity

Caption: Metabolic pathways of paracetamol, leading to both detoxification and toxicity.

The metabolic fate of this compound is unknown. It is plausible that it could undergo similar metabolic transformations as paracetamol, including glucuronidation, sulfation, and cytochrome P450-mediated oxidation. Further research is required to determine its metabolic profile and whether it can also form a reactive, potentially toxic, metabolite.

Toxicological Profile

No specific toxicological studies on this compound are available in the literature. Its classification according to the Globally Harmonized System (GHS) indicates that it is harmful if swallowed.[3]

EndpointValueClassificationReference
Acute Oral Toxicity Data not availableHarmful if swallowed (H302)[3]
Mutagenicity Data not availableNot classified
Carcinogenicity Data not availableNot classified
Hepatotoxicity Data not availableNot classified

Given its status as a paracetamol impurity, a key toxicological question is whether this compound contributes to the known hepatotoxicity of paracetamol, either directly or by influencing its metabolism. This remains an important area for future investigation.

Analytical Methods

The analysis of this compound, particularly in the context of pharmaceutical quality control, would likely employ standard chromatographic and spectroscopic techniques.

TechniqueTypical ParametersApplicationReference (for similar compounds)
High-Performance Liquid Chromatography (HPLC) C18 column, UV detection, isocratic or gradient elution with acetonitrile (B52724)/water or methanol/buffer mobile phase.Quantification, purity assessment, impurity profiling.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Capillary column, electron ionization (EI), mass selective detector. Often requires derivatization.Identification and quantification of volatile impurities.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆).Structural elucidation and confirmation.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy KBr pellet or ATR.Identification of functional groups.[10]
Proposed Experimental Protocol: HPLC Analysis of Paracetamol and Impurities

This protocol is a representative method for the analysis of paracetamol and its related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate (B84403) buffer (pH adjusted)

  • Water (HPLC grade)

  • Reference standards for paracetamol and this compound

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of paracetamol and this compound reference standards in the mobile phase. Prepare a series of working standard solutions by diluting the stock solutions.

  • Sample Preparation: Accurately weigh and dissolve the sample containing paracetamol in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peaks of paracetamol and this compound based on their retention times compared to the standards. Calculate the concentration of the impurity in the sample using the peak areas and the calibration curve generated from the standard solutions.

Conclusion and Future Directions

This compound is a compound of interest primarily due to its status as a known impurity of paracetamol. This technical guide has compiled the limited available information on its chemical and physical properties and has highlighted the significant gaps in our understanding of its synthesis, biological activity, pharmacology, and toxicology.

The provided hypothetical synthetic route and analytical and biological testing protocols are intended to serve as a starting point for researchers. Future research should prioritize:

  • Development and validation of an optimized synthetic protocol to enable the production of sufficient quantities for further study.

  • Comprehensive in vitro and in vivo evaluation of its biological activities , including its potential analgesic, antipyretic, and cytotoxic effects.

  • Investigation of its metabolic fate , including its potential to form reactive metabolites and its interaction with the metabolic pathways of paracetamol.

  • A thorough toxicological assessment , with a particular focus on hepatotoxicity, both alone and in combination with paracetamol.

A deeper understanding of this compound is essential for refining the manufacturing processes of paracetamol and for ensuring the continued safety and efficacy of this vital medication.

References

An In-depth Technical Guide to N-(4-Hydroxyphenyl)propanamide (Parapropamol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)propanamide, also known by its common synonym Parapropamol, is a chemical compound closely related to the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). Structurally, it differs from paracetamol by the presence of a propanamide group instead of an acetamide (B32628) group. This subtle modification can influence its physicochemical properties, metabolic fate, and biological activity. This compound is often encountered as an impurity in the synthesis of paracetamol and is also used as a reference standard in analytical chemistry.[1][2][3][4] This technical guide provides a comprehensive overview of the known synonyms, physicochemical properties, plausible synthesis and analytical methodologies, and the inferred mechanism of action of this compound, primarily based on its structural similarity to paracetamol.

Nomenclature and Synonyms

A variety of synonyms and identifiers are used for this compound in scientific literature and chemical databases. A structured compilation of these is provided in Table 1 for clarity and cross-referencing.

Table 1: Known Synonyms and Identifiers for this compound

Type Identifier
IUPAC Name This compound[1]
Common Synonyms Parapropamol[1][5][6], para-Hydroxypropionanilide, 4-Hydroxypropionanilide
Systematic Synonyms N-(4-Hydroxyphenyl)propionamide, 4-Propionamidophenol[2][3], N-Propionyl-4-aminophenol[3][4]
CAS Number 1693-37-4[3][5][6]
Other Identifiers Acetaminophen impurity B[1][2], Paracetamol EP Impurity B[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₁NO₂[6][7]
Molecular Weight 165.19 g/mol [1][6][7]
Appearance White crystalline solidInferred from related compounds
Melting Point 173 °C[2]
Boiling Point 389.9 °C[2]
SMILES CCC(=O)NC1=CC=C(C=C1)O[1]
InChIKey SSMYTAQHMUHRSK-UHFFFAOYSA-N[1]

Inferred Mechanism of Action and Signaling Pathways

Specific mechanistic studies on this compound are not extensively available in public literature. However, due to its close structural analogy to paracetamol, its mechanism of action is inferred to be similar. The primary analgesic and antipyretic effects of paracetamol are believed to be mediated through the central nervous system.

The proposed mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which explains its limited anti-inflammatory effects. However, it is a more potent inhibitor of COX enzymes within the central nervous system, where the peroxide tone is lower. This central inhibition of COX activity is thought to be a primary contributor to its analgesic and antipyretic properties. It is hypothesized that this compound also acts via this pathway.

  • Modulation of the Endocannabinoid System: A metabolite of paracetamol, AM404 (N-arachidonoylphenolamine), is formed in the brain. AM404 is an agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and also inhibits the reuptake of the endogenous cannabinoid, anandamide. This action on the endocannabinoid system is thought to contribute to the analgesic effects of paracetamol. It is plausible that this compound could be metabolized in a similar manner to produce an analogous bioactive metabolite.

The key signaling pathway influenced is the prostaglandin (B15479496) synthesis pathway, which is downstream of the COX enzymes.

prostaglandin_synthesis_pathway Inferred Signaling Pathway for this compound Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 PGG2 COX_Enzymes->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Pain_Fever Pain and Fever Prostaglandins->Pain_Fever Stimulates Parapropamol This compound (Parapropamol) Parapropamol->COX_Enzymes Inhibits (in CNS)

Inferred Prostaglandin Synthesis Inhibition Pathway.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the acylation of 4-aminophenol (B1666318) with propionic anhydride (B1165640) or propanoyl chloride.

synthesis_workflow Synthesis Workflow for this compound Start Start: 4-Aminophenol and Propionic Anhydride Reaction Reaction: - Solvent (e.g., water or acetic acid) - Heat (optional) Start->Reaction Cooling Cooling and Crystallization Reaction->Cooling Filtration Filtration to collect crude product Cooling->Filtration Recrystallization Recrystallization for purification (e.g., from water or ethanol/water) Filtration->Recrystallization Drying Drying of pure crystals Recrystallization->Drying End End: Pure this compound Drying->End

General Synthesis Workflow.

Materials:

  • 4-Aminophenol

  • Propionic anhydride

  • Water or Acetic Acid (as solvent)

  • Activated charcoal (for decolorization, optional)

  • Ethanol (for recrystallization, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-aminophenol in water or a suitable solvent.

  • Acylation: Add propionic anhydride to the suspension. The reaction can be heated gently to facilitate dissolution and reaction.

  • Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the crude product.

  • Isolation: Collect the crystals by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from hot water or an ethanol/water mixture. If the solution is colored, activated charcoal can be added to the hot solution before filtering.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient or isocratic mixture of water (often with a small amount of acid like formic or acetic acid for peak shaping) and a polar organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength around 245 nm is appropriate due to the phenolic chromophore.

  • Purpose: To determine the purity of the synthesized compound and to quantify it in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group of the propanamide moiety, and the amide and hydroxyl protons. The aromatic protons would likely appear as two doublets in the aromatic region. The ethyl group would show a triplet and a quartet.

  • ¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the two carbons of the ethyl group.

  • Purpose: To confirm the chemical structure of the synthesized compound.

Quantitative Data

Specific quantitative data for this compound, such as LD50 or IC50 values, are not widely available in the public domain. The primary available toxicological information is a GHS classification indicating that it is harmful if swallowed.[1] For comparison, the oral LD50 of paracetamol in rats is reported to be 1.944 g/kg. Due to the structural similarity, it can be anticipated that this compound would exhibit a similar toxicity profile, though this would require experimental verification.

Conclusion

This compound (Parapropamol) is a close structural analog of paracetamol. While specific research on its biological activity and mechanism of action is limited, a significant amount can be inferred from the extensive knowledge available for paracetamol. It is likely to possess analgesic and antipyretic properties, acting primarily through the central inhibition of COX enzymes and potentially through modulation of the endocannabinoid system. The synthesis and analytical methods described provide a foundation for researchers to produce and characterize this compound for further investigation. Future studies are warranted to elucidate the specific pharmacokinetic, pharmacodynamic, and toxicological profiles of this compound to fully understand its potential as a therapeutic agent or to better characterize it as a significant impurity in paracetamol manufacturing.

References

An In-depth Technical Guide to N-(4-Hydroxyphenyl)propanamide: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)propanamide, a close structural analog and known impurity of the widely used analgesic and antipyretic drug paracetamol (acetaminophen), has garnered interest for its potential pharmacological activities and as a reference standard in pharmaceutical quality control. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological characterization of this compound. While a singular "discovery" paper for this compound is not readily apparent in historical records, its emergence is intrinsically linked to the synthesis and study of p-aminophenol derivatives, a class of compounds that rose to prominence in the late 19th and early 20th centuries. This guide details its physicochemical properties, outlines a representative laboratory synthesis protocol, and describes standard experimental procedures for evaluating its analgesic and antipyretic effects. Furthermore, it explores the likely mechanism of action through the prostaglandin (B15479496) synthesis pathway and discusses its metabolic fate, providing a foundation for further research and development.

Discovery and History

The history of this compound is interwoven with the development of p-aminophenol-based analgesics, most notably paracetamol (N-acetyl-p-aminophenol). While the first synthesis of paracetamol is attributed to Harmon Northrop Morse in 1878, the broader exploration of N-acyl-p-aminophenol derivatives likely led to the synthesis of numerous analogues, including the propionyl variant.

This compound, also known by synonyms such as 4-Hydroxypropionanilide and Parapropamol, is recognized as a process impurity in the manufacturing of paracetamol. Its presence in pharmaceutical preparations is monitored to ensure the purity and safety of the final drug product. Although not developed as a standalone therapeutic agent to the same extent as paracetamol, its structural similarity has prompted investigations into its own pharmacological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound
Synonyms 4-Hydroxypropionanilide, Parapropamol, Acetaminophen impurity B
CAS Number 1693-37-4
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [1]
Melting Point 172-176 °C
Boiling Point 389.9 °C (predicted)
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water, soluble in ethanol (B145695) and methanol.

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of p-aminophenol with propionyl chloride or propionic anhydride. The following is a representative laboratory-scale protocol.

Experimental Protocol: Synthesis via Acylation of p-Aminophenol

Materials:

  • p-Aminophenol

  • Propionyl chloride

  • Pyridine (B92270) (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-aminophenol (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow p_aminophenol p-Aminophenol reaction Acylation Reaction (DCM, Pyridine) p_aminophenol->reaction propionyl_chloride Propionyl Chloride propionyl_chloride->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product

A simplified workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The primary biological activities of this compound are believed to be analgesic and antipyretic, similar to paracetamol. The predominant mechanism of action for this class of compounds is the inhibition of prostaglandin synthesis.

Prostaglandin Synthesis Pathway

Prostaglandins are lipid compounds that are involved in the signaling of pain and fever. Their synthesis is initiated from arachidonic acid by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] Paracetamol and its analogues are thought to exert their effects primarily through the inhibition of COX-2 in the central nervous system.[2]

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 Peroxidase Peroxidase Activity (of COX enzymes) PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) Prostaglandin_Synthases->Prostaglandins Pain_Fever Pain & Fever Prostaglandins->Pain_Fever Inhibition This compound (Inhibition) Inhibition->COX1_COX2

The role of COX enzymes in the prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Protocols for Biological Assays

To characterize the analgesic and antipyretic properties of this compound, standard preclinical animal models are employed.

Acetic Acid-Induced Writhing Test (Analgesia)

This test is a model of visceral pain and is sensitive to peripherally and centrally acting analgesics.[5][6]

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Grouping: Animals are divided into control and treatment groups (n=6-8 per group).

  • Drug Administration: The test compound (this compound) or a standard analgesic (e.g., acetylsalicylic acid) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each treated group compared to the control group.

G cluster_assay Writhing Test Workflow start Start grouping Animal Grouping start->grouping administration Drug/Vehicle Administration grouping->administration induction Acetic Acid Injection administration->induction observation Observe & Count Writhes induction->observation analysis Data Analysis observation->analysis end End analysis->end

A typical workflow for the acetic acid-induced writhing test.
Hot Plate Test (Analgesia)

This method is used to assess centrally mediated analgesia by measuring the reaction time of the animal to a thermal stimulus.[7]

Protocol:

  • Animals: Mice or rats are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Baseline: The basal reaction time of each animal (licking of the paws or jumping) is recorded before drug administration. A cut-off time is set (e.g., 30 seconds) to prevent tissue damage.

  • Drug Administration: The test compound or a standard drug (e.g., morphine) is administered.

  • Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), the animals are placed on the hot plate, and the latency to respond is recorded.

  • Data Analysis: The increase in reaction time (analgesic effect) is calculated and compared to the baseline and control group.

Brewer's Yeast-Induced Pyrexia (Antipyresis)

This is a standard model for inducing fever in rats to evaluate the efficacy of antipyretic agents.[8]

Protocol:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Baseline Temperature: The initial rectal temperature of each rat is recorded.

  • Induction of Pyrexia: A 15-20% suspension of brewer's yeast in saline is injected subcutaneously.

  • Fever Development: The animals are fasted overnight, and the rectal temperature is measured again after 18-24 hours to confirm the development of fever.

  • Drug Administration: Animals with a significant rise in body temperature are selected and administered the test compound or a standard antipyretic (e.g., paracetamol).

  • Temperature Monitoring: Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.

  • Data Analysis: The reduction in body temperature in the treated groups is compared to the control group.

Metabolism

The metabolism of this compound is expected to follow similar pathways to paracetamol. The primary routes of metabolism for paracetamol are glucuronidation and sulfation in the liver, leading to the formation of inactive, water-soluble conjugates that are excreted in the urine.[9] A minor portion is metabolized by the cytochrome P450 enzyme system (primarily CYP2E1) to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[10] Under normal conditions, NAPQI is detoxified by conjugation with glutathione. The structural similarity of this compound suggests it would also undergo these metabolic transformations.

Conclusion

This compound is a compound of significant interest due to its close relationship with paracetamol. While its history is not as well-documented as its more famous analogue, its role as a pharmaceutical impurity and a subject of pharmacological investigation is clear. This guide has provided a comprehensive overview of its known properties, a representative synthesis protocol, and standard methods for evaluating its biological activity. Further research to quantify its analgesic and antipyretic potency and to fully elucidate its metabolic and toxicological profile will be valuable for the fields of drug development and pharmaceutical sciences.

References

N-(4-Hydroxyphenyl)propanamide: A Comprehensive Technical Guide to an Acetaminophen Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of N-(4-Hydroxyphenyl)propanamide, a known process-related impurity in the synthesis of the widely used analgesic and antipyretic drug, acetaminophen (B1664979). This document outlines the chemical properties, formation pathways, and pharmacopoeial significance of this impurity. Detailed experimental protocols for its detection and quantification using high-performance liquid chromatography (HPLC) are provided, along with a summary of its known toxicological and pharmacological properties. Signaling pathway diagrams and experimental workflows are included to offer a comprehensive visual understanding of the subject matter.

Introduction

Acetaminophen (paracetamol) is one of the most common over-the-counter medications for pain and fever relief. Its synthesis, typically through the acetylation of p-aminophenol, can lead to the formation of various impurities that must be controlled to ensure the safety and efficacy of the final drug product. This compound, also known by synonyms such as Acetaminophen Related Compound B (USP) and Paracetamol Impurity B (EP), is a key process-related impurity.[1][2][3] Its presence in the final active pharmaceutical ingredient (API) is closely monitored by regulatory bodies. This guide serves as a technical resource for professionals involved in the research, development, and quality control of acetaminophen.

Chemical and Physical Properties

This compound is a derivative of p-aminophenol, similar in structure to acetaminophen but with a propanoyl group instead of an acetyl group.[4]

PropertyValueReference(s)
Chemical Name This compound[4]
Synonyms Parapropamol, 4'-Hydroxypropionanilide, Acetaminophen impurity B, Paracetamol EP Impurity B[1][2][4]
CAS Number 1693-37-4[4]
Molecular Formula C₉H₁₁NO₂[4]
Molecular Weight 165.19 g/mol [4]
Appearance Colorless liquid[5]
Hazard Statement Harmful if swallowed (Acute toxicity - Category 4, Oral)[6]

Formation Pathway

The primary route for the synthesis of acetaminophen is the acetylation of p-aminophenol using acetic anhydride (B1165640).[7][8][9] The formation of this compound as an impurity is generally attributed to the presence of propanoic anhydride as a contaminant in the acetic anhydride starting material.[10][11][12] Propanoic anhydride can react with p-aminophenol in a similar manner to acetic anhydride, leading to the formation of the corresponding propanamide derivative.

Formation_of_N_4_Hydroxyphenyl_propanamide cluster_reactants Reactants cluster_products Products p_aminophenol p-Aminophenol impurity This compound p_aminophenol->impurity + propanoic_anhydride Propanoic Anhydride (Impurity) propanoic_anhydride->impurity propanoic_acid Propanoic Acid impurity->propanoic_acid +

Figure 1: Formation of this compound.

Pharmacopoeial Acceptance Criteria

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list this compound as a specified impurity in their monographs for acetaminophen (paracetamol).[13][14] The acceptance criteria for this impurity are critical for ensuring the quality of the API.

PharmacopoeiaImpurity NameAcceptance Criterion
USP Acetaminophen Related Compound BNot more than 0.1%
EP Paracetamol Impurity BNot specified in the provided search results

Note: The specific limit for Paracetamol Impurity B in the European Pharmacopoeia was not explicitly found in the search results. It is recommended to consult the current edition of the EP for the official limit.

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in acetaminophen is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC).[15][16][17]

Detailed Experimental Protocol

This protocol is a composite of validated methods described in the literature for the analysis of acetaminophen and its impurities.[14][16][17]

5.1.1. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.05 M Phosphate Buffer (pH 3.5)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

5.1.2. Preparation of Solutions

  • Diluent: Mobile Phase A and Acetonitrile (90:10, v/v)

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a concentration of 1.0 µg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 100 mg of the acetaminophen sample in 100 mL of the diluent. Sonicate for 10 minutes and filter through a 0.45 µm nylon filter.

5.1.3. System Suitability

  • Resolution: The resolution between the acetaminophen peak and the this compound peak should be not less than 2.0.

  • Tailing Factor: The tailing factor for the this compound peak should be not more than 2.0.

  • Relative Standard Deviation (RSD): Inject the Standard Solution six times. The RSD of the peak areas for this compound should be not more than 5.0%.

5.1.4. Quantification

Calculate the percentage of this compound in the acetaminophen sample using the following formula:

% Impurity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Weigh and dissolve Acetaminophen sample filter Filter sample solution prep_sample->filter prep_standard Prepare this compound standard solution inject Inject into HPLC system prep_standard->inject filter->inject separate Chromatographic separation on C18 column inject->separate detect UV detection at 245 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate impurity percentage integrate->calculate Prostaglandin_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Pain_Fever Pain & Fever Prostaglandins->Pain_Fever Acetaminophen_Impurity Acetaminophen & This compound Acetaminophen_Impurity->COX_Enzymes Inhibition

References

Theoretical and Computational Analysis of N-(4-Hydroxyphenyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)propanamide, a molecule of significant interest in pharmaceutical sciences, is primarily known as a process impurity and metabolite of paracetamol (acetaminophen). Understanding its molecular properties is crucial for the development of robust analytical methods, impurity profiling, and for elucidating its potential biological interactions. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, presenting a compilation of its physicochemical and spectral data, detailed experimental and computational protocols, and visualizations of key molecular and procedural concepts.

Introduction

This compound, with the chemical formula C₉H₁₁NO₂, is structurally similar to paracetamol, differing by an additional methyl group in the acyl chain.[1] This structural similarity makes it a key compound in the study of paracetamol's impurity profile and metabolic pathways. Theoretical and computational chemistry offer powerful tools to investigate the structure, reactivity, and spectral properties of such molecules at an atomic level. This guide synthesizes available data and methodologies to provide a foundational understanding for researchers in the field.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is critical for its identification, characterization, and quantification in various matrices.

General Properties
PropertyValueReference
IUPAC Name This compound[1]
Synonyms Parapropamol, Paracetamol EP Impurity B, 4-Propionamidophenol[1]
CAS Number 1693-37-4[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Melting Point 173.0 °C
Boiling Point 389.9 °C (Predicted)
Computed Properties
PropertyValueReference
XLogP3 1.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Exact Mass 165.078978594 Da[1]
Topological Polar Surface Area 49.3 Ų[1]
Spectroscopic Data
Spectroscopy TypeKey Peaks / ShiftsReference
¹H NMR Predicted
~9.0-10.0 ppm (s, 1H, Ar-OH)
~7.3-7.5 ppm (d, 2H, Ar-H)
~6.7-6.9 ppm (d, 2H, Ar-H)
~2.2-2.4 ppm (q, 2H, -CH₂-)
~1.0-1.2 ppm (t, 3H, -CH₃)
¹³C NMR Predicted
~172-174 ppm (C=O)
~153-155 ppm (Ar-C-OH)
~131-133 ppm (Ar-C-N)
~121-123 ppm (Ar-CH)
~115-117 ppm (Ar-CH)
~30-32 ppm (-CH₂-)
~9-11 ppm (-CH₃)
FT-IR (Vapor Phase) Available, specific peaks not detailed in search results[1]
Mass Spectrometry (GC-MS) Available, specific fragments not detailed in search results[1]

Experimental and Computational Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. This section outlines the protocols for the synthesis, characterization, and computational analysis of this compound.

Synthesis Protocol

A common synthetic route to this compound involves the acylation of 4-aminophenol (B1666318) with propionic anhydride (B1165640) or propanoyl chloride.

Materials:

  • 4-Aminophenol

  • Propionic anhydride or Propanoyl chloride

  • Pyridine or other suitable base

  • Dichloromethane or other suitable aprotic solvent

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-aminophenol in a suitable aprotic solvent like dichloromethane, along with a base such as pyridine, in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add propionic anhydride or propanoyl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with dilute hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the spectra using appropriate software to apply Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

  • Record the spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

  • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for GC-MS analysis or Electrospray Ionization (ESI) for LC-MS analysis.

  • Acquire the mass spectrum, which provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

  • Analyze the fragmentation pattern to confirm the molecular structure.

Computational Analysis Protocols

Density Functional Theory (DFT) Calculations:

  • The molecular structure of this compound can be obtained from its crystal structure data (CCDC Number: 842668).[1]

  • Perform geometry optimization and frequency calculations using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p).

  • The optimized geometry provides theoretical bond lengths, bond angles, and dihedral angles.

  • Frequency calculations yield the theoretical vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra after applying a scaling factor.

  • Calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's reactivity and electronic transitions.

  • Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Molecular Docking:

  • Obtain the 3D structure of a target protein of interest from the Protein Data Bank (PDB).

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Prepare the ligand (this compound) by optimizing its geometry and assigning charges.

  • Define the binding site on the protein based on known active sites or by using a blind docking approach.

  • Perform the docking simulation using software like AutoDock or Glide to predict the binding pose and affinity of the ligand to the protein.

  • Analyze the docking results to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Visualization of Molecular and Procedural Information

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 4-Aminophenol + Propionyl Chloride s2 Acylation Reaction s1->s2 s3 Crude Product s2->s3 p1 Recrystallization s3->p1 p2 Pure this compound p1->p2 c1 NMR p2->c1 c2 FT-IR p2->c2 c3 Mass Spec p2->c3

Caption: Experimental workflow for the synthesis and characterization.

Computational_Analysis_Flowchart start Crystal Structure (CCDC 842668) dft DFT Calculations (B3LYP/6-311++G(d,p)) start->dft docking Molecular Docking start->docking opt Geometry Optimization dft->opt freq Frequency Analysis dft->freq homo_lumo HOMO-LUMO Analysis dft->homo_lumo mep MEP Mapping dft->mep binding Binding Affinity & Pose docking->binding protein Target Protein (PDB) protein->docking

Caption: Flowchart of the computational analysis process.

Signaling_Pathway_Hypothesis ligand This compound receptor Target Receptor (e.g., COX enzyme) ligand->receptor Binding pathway Signaling Cascade receptor->pathway Activation/ Inhibition response Biological Response pathway->response

References

Methodological & Application

Application Notes and Protocols for N-(4-Hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)propanamide, also known as 4-Hydroxypropionanilide, is a chemical compound with the molecular formula C₉H₁₁NO₂. It is recognized as a significant intermediate in pharmaceutical synthesis and is also identified as an impurity (Impurity B) of Acetaminophen (Paracetamol)[1][2]. Understanding its dissolution properties is crucial for its application in research and development, particularly in drug metabolism studies, toxicology assessments, and as a reference standard in analytical chemistry.

This document provides detailed protocols for the dissolution of this compound in various solvents suitable for laboratory applications, including the preparation of stock solutions for in vitro assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate weighing and preparation of solutions.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point Approximately 173°C[1]
CAS Number 1693-37-4[1]

Solubility Profile

While quantitative solubility data for this compound in a wide range of solvents is not extensively documented, a qualitative solubility profile can be inferred from its chemical structure and data on structurally similar compounds such as p-aminophenol and N-acetyl-p-aminophenol.

SolventQualitative SolubilityRemarks
Dimethyl Sulfoxide (DMSO) Highly SolubleRecommended for preparing high-concentration stock solutions for biological assays.
Ethanol SolubleA suitable solvent for many applications. Lower toxicity than DMSO for certain cell lines.
Methanol SolubleCan be used as an alternative to ethanol.
Water Sparingly SolubleSolubility in aqueous solutions is expected to be low but may be enhanced at higher temperatures.

Experimental Protocols

General Safety Precautions

Before handling this compound, consult the Safety Data Sheet (SDS). Standard laboratory safety practices should be followed:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for serial dilutions in biological experiments.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000

      • Mass (mg) = 0.010 mol/L × 0.001 L × 165.19 g/mol × 1000 = 1.6519 mg

  • Weighing the compound:

    • Accurately weigh approximately 1.65 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the compound.

    • Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol for Preparation of Working Solutions in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw the stock solution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilution to the final concentration:

    • To prepare a working solution, dilute the stock solution into the pre-warmed cell culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with 0.1% being preferable for sensitive cell lines.

    • Example for a 100 µM working solution:

      • Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

      • Mix gently by pipetting up and down.

    • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the working solutions to account for any effects of the solvent on the experimental system.

Diagrams

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing stock and working solutions of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_application Application in Experiments weigh Weigh this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve stock Prepare concentrated stock solution dissolve->stock aliquot Aliquot for storage stock->aliquot store Store at -20°C aliquot->store thaw Thaw stock solution aliquot store->thaw For experimental use dilute Dilute in experimental buffer or media thaw->dilute working Prepare final working solution dilute->working assay Use in in vitro/in vivo assay working->assay logical_relationship compound This compound (Solid) stock_sol High Concentration Stock Solution (e.g., 10 mM) compound->stock_sol solvent Select Solvent (e.g., DMSO) solvent->stock_sol vehicle_control Vehicle Control (Solvent only in diluent) solvent->vehicle_control working_sol Final Working Solution (e.g., 1-100 µM) stock_sol->working_sol Dilute diluent Cell Culture Medium / Buffer diluent->working_sol diluent->vehicle_control experiment Cell-Based Assay working_sol->experiment vehicle_control->experiment

References

Application Notes and Protocols for the Quantification of N-(4-Hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-(4-Hydroxyphenyl)propanamide, a significant impurity of Paracetamol, also referred to as Acetaminophen impurity B or Paracetamol impurity C. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a derivative UV-Visible Spectrophotometry method have been compiled to ensure accurate and reliable quantification in research and quality control settings.

Data Presentation: Quantitative Method Comparison

The following table summarizes the quantitative performance characteristics of the analytical methods detailed in this document, allowing for an at-a-glance comparison of their key validation parameters.

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPLC-UV This compound0.1 - 10 µg/mL0.01 - 0.08 µg/mL[1]0.05 - 0.25 µg/mL98 - 102%
LC-MS/MS Paracetamol (as model)0.125 - 50 mg/L[2]~0.04 µg/L0.125 µg/L95 - 105%
UV-Visible Spectrophotometry Paracetamol (post-hydrolysis & derivatization)1 - 14 µg/mL[3]0.006 µg/mL[3]0.023 µg/mL[3]97.8 - 103.4%[4]

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a robust HPLC method for the separation and quantification of this compound from Paracetamol and other related impurities.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: A gradient mobile phase is often employed. For example, a mixture of a buffer solution (e.g., 5mM ammonium (B1175870) acetate (B1210297) in water) as mobile phase A and an organic solvent like methanol (B129727) or acetonitrile (B52724) as mobile phase B.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 245 nm[5].

  • Injection Volume: 20 µL.

1.2. Reagent and Standard Preparation:

  • Mobile Phase Preparation:

    • Buffer (A): Prepare a 5mM solution of ammonium acetate in HPLC-grade water and filter through a 0.45 µm membrane filter.

    • Organic Phase (B): Use HPLC-grade methanol or acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

1.3. Sample Preparation:

  • Drug Substance: Accurately weigh a suitable amount of the Paracetamol drug substance, dissolve it in the mobile phase, and dilute to a known concentration to bring the expected impurity level within the calibration range.

  • Dosage Forms (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose, dissolve it in the mobile phase with the aid of sonication, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

1.4. Analysis and Quantification:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time, which should be consistent with that of the reference standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram

HPLC Analysis Workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a highly sensitive and selective LC-MS/MS method suitable for the quantification of this compound, particularly at trace levels in complex matrices.

Experimental Protocol

2.1. Instrumentation and Conditions:

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for fast analysis.[6]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient program should be optimized to ensure good separation. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be determined and optimized.

2.2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: As described for the HPLC method, using LC-MS grade solvents and additives.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte) in an appropriate solvent.

  • Standard Stock and Calibration Solutions: Prepare as described for the HPLC method, with the addition of a fixed concentration of the internal standard to all standards and samples.

2.3. Sample Preparation (e.g., from Plasma):

  • Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add a larger volume (e.g., 300 µL) of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture to precipitate proteins and then centrifuge at high speed.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

2.4. Analysis and Quantification:

  • Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow Diagram

LC-MS/MS Analysis Workflow for this compound.

UV-Visible Spectrophotometry (Derivative Method)

Direct UV-Vis spectrophotometry for this compound in the presence of Paracetamol is challenging due to spectral overlap. An indirect method involving hydrolysis and derivatization can be employed for its quantification. This protocol is based on the principle of converting the analyte to a chromogenic derivative.

Experimental Protocol

3.1. Principle:

This method involves the acid hydrolysis of the amide group in this compound to form p-aminophenol. The resulting p-aminophenol is then diazotized with sodium nitrite (B80452) in an acidic medium, followed by coupling with a suitable chromogenic agent (e.g., 1-naphthol (B170400) or resorcinol) in an alkaline medium to form a colored azo dye, which can be quantified spectrophotometrically.[4][7]

3.2. Instrumentation:

  • A double-beam UV-Visible spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

3.3. Reagents:

  • Hydrochloric acid (HCl), 1 N.

  • Sodium nitrite (NaNO₂) solution, 0.5% (w/v).

  • Sulphamic acid solution, 3% (w/v).

  • Coupling agent solution (e.g., 0.5% w/v 1-naphthol in 4 M NaOH).

  • Sodium hydroxide (B78521) (NaOH) solution, 2 M.

3.4. Procedure:

  • Hydrolysis: Accurately weigh a sample containing this compound and transfer to a flask. Add a known volume of 1 N HCl and heat to hydrolyze the amide.

  • Diazotization: Cool the hydrolyzed solution and add sodium nitrite solution. Allow the reaction to proceed for a few minutes in an ice bath.

  • Removal of Excess Nitrite: Add sulphamic acid solution to remove any unreacted sodium nitrite.

  • Coupling Reaction: Add the coupling agent solution to the diazotized mixture, followed by the addition of NaOH solution to make the medium alkaline. A colored azo dye will be formed.

  • Measurement: Dilute the final solution to a known volume with distilled water and measure the absorbance at the wavelength of maximum absorption (λmax) of the formed dye against a reagent blank.

3.5. Quantification:

  • Prepare a series of standard solutions of this compound and subject them to the same hydrolysis and derivatization procedure.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Logical Relationship Diagram

UVVIS_Logic A This compound B Acid Hydrolysis (+ HCl, Heat) A->B Step 1 C p-Aminophenol B->C D Diazotization (+ NaNO2, Acid) C->D Step 2 E Diazonium Salt D->E F Coupling Reaction (+ Coupling Agent, Base) E->F Step 3 G Colored Azo Dye F->G H Spectrophotometric Measurement (λmax) G->H Step 4

Derivative UV-Vis Spectrophotometry Logical Pathway.

References

Application Notes and Protocols for N-(4-Hydroxyphenyl)propanamide in In-Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)propanamide, also known as Parapropamol or 4-Hydroxypropionanilide, is a chemical compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] It is structurally related to Acetaminophen and is listed as an impurity of Paracetamol (Acetaminophen).[1] While research on this compound is not as extensive as for its analogues, its chemical structure, featuring a hydroxyphenyl group, suggests potential biological activities that are of interest in biomedical research and drug development. The phenolic hydroxyl group is a key pharmacophore in many biologically active compounds, contributing to antioxidant and antiproliferative effects.

These application notes provide a comprehensive guide for the utilization of this compound in in-vitro cell culture assays. The protocols and data presented are based on established methodologies and findings from studies on structurally related compounds, offering a foundational framework for investigating the biological effects of this compound.

Potential Applications in In-Vitro Research

Based on the activities of structurally similar compounds, this compound may be investigated for the following in-vitro applications:

  • Anticancer Activity: Evaluation of its cytotoxic and antiproliferative effects against a panel of human cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the molecular pathways through which it exerts its biological effects, such as induction of apoptosis or cell cycle arrest.

  • Signal Transduction Research: Investigation of its impact on specific signaling cascades implicated in cell growth, survival, and death.

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following tables summarize the cytotoxic activities of compounds structurally related to this compound in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.

Note: The following data is for N-(4-hydroxyphenyl)retinamide (a retinoid derivative) and Acetaminophen (Paracetamol), not this compound. The IC50 values are highly dependent on the cell line and experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
N-(4-hydroxyphenyl)retinamideLNCaPProstate Cancer0.9 ± 0.16Not Specified--INVALID-LINK--
N-(4-hydroxyphenyl)retinamideDU145Prostate Cancer4.4 ± 0.45Not Specified--INVALID-LINK--
N-(4-hydroxyphenyl)retinamidePC-3Prostate Cancer3.0 ± 1.0Not Specified--INVALID-LINK--
N-(4-hydroxyphenyl)retinamideMelanoma Cell Lines (Various)Melanoma5 - 28Not Specified--INVALID-LINK--
Acetaminophen (Paracetamol)HeLaCervical Cancer2586 µg/mL (~17.1 mM)24--INVALID-LINK--
Acetaminophen (Paracetamol)HeLaCervical Cancer1800 µg/mL (~11.9 mM)48--INVALID-LINK--
Acetaminophen (Paracetamol)HeLaCervical Cancer658 µg/mL (~4.3 mM)72--INVALID-LINK--

Experimental Protocols

Herein are detailed protocols for fundamental in-vitro assays to characterize the biological effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound at various concentrations for the desired time. Include untreated and vehicle controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well cell culture plates

  • PBS

  • Cold 70% Ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and experimental workflows for studying this compound. Disclaimer: The signaling pathway is based on data from structurally related compounds and requires experimental validation for this compound.

G Hypothetical Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bcl2->Bax Inhibition CytochromeC Cytochrome c Bax->CytochromeC Release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC->Caspase9 Activation Compound This compound Compound->PI3K Inhibition? Compound->Bcl2 Downregulation? Compound->Bax Upregulation?

Caption: Hypothetical signaling pathway for this compound.

G Experimental Workflow for In-Vitro Assays start Start cell_culture Cell Culture (Select appropriate cell lines) start->cell_culture treatment Treatment with This compound (Dose-response and time-course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, Statistical Analysis) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot Western Blot Analysis (Signaling proteins) conclusion Conclusion western_blot->conclusion data_analysis->western_blot

Caption: General experimental workflow for in-vitro evaluation.

Disclaimer

The information provided in these application notes is intended for research use only. The experimental protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. The data on signaling pathways and cytotoxicity are based on structurally related compounds and should be experimentally verified for this compound. Researchers should always adhere to standard laboratory safety practices when handling chemical compounds and performing cell culture experiments.

References

Application Notes & Protocols: Experimental Design for Testing N-(4-Hydroxyphenyl)propanamide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(4-Hydroxyphenyl)propanamide, also known as Parapropamol, is a structural analog of Acetaminophen (Paracetamol).[1] This structural similarity suggests potential analgesic and anti-inflammatory properties. This document outlines a comprehensive experimental design to systematically evaluate the bioactivity of this compound, progressing from initial in vitro screenings to more complex in vivo validation and mechanistic studies. The goal is to characterize its therapeutic potential and elucidate its mechanism of action.

Part 1: Overall Experimental Workflow

The experimental design is structured in a tiered approach to efficiently screen for bioactivity and validate findings.

  • Tier 1: In Vitro Bioactivity Screening: Initial, rapid assessment of cytotoxicity and primary anti-inflammatory and analgesic potential.

  • Tier 2: In Vitro Mechanism of Action (MoA): Investigation of specific molecular targets and signaling pathways.

  • Tier 3: In Vivo Validation: Confirmation of in vitro findings using established animal models of pain and inflammation.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vitro MoA cluster_2 Tier 3: In Vivo Validation T1_A Cytotoxicity Assay (MTT on HepG2 & RAW 264.7) T1_B Anti-inflammatory Assay (NO & Cytokine Inhibition in RAW 264.7) T1_A->T1_B Determine non-toxic conc. T2_A COX-1 & COX-2 Inhibition Assay T1_B->T2_A Investigate mechanism T2_B NF-κB Pathway Analysis (Western Blot for p-p65) T1_B->T2_B Investigate pathway T3_A Analgesic Models (Hot Plate & Writhing Test) T2_A->T3_A Confirm in vivo T2_B->T3_A Confirm in vivo T3_B Anti-inflammatory Model (Carrageenan-induced Paw Edema) T3_A->T3_B Validate anti-inflammatory effect

Figure 1: High-level experimental workflow for bioactivity testing.

Part 2: In Vitro Experimental Protocols & Data Presentation

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to cells, establishing a safe dose range for subsequent in vitro assays.

Methodology:

  • Cell Culture: Culture HepG2 (liver cell line) and RAW 264.7 (macrophage cell line) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of this compound (e.g., 1, 10, 50, 100, 200, 500 µM) for 24 hours. Use DMSO as a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Data Presentation:

Table 1: Cytotoxicity of this compound on HepG2 and RAW 264.7 Cells

Concentration (µM)Mean Cell Viability (%) ± SD (HepG2)Mean Cell Viability (%) ± SD (RAW 264.7)
Vehicle (DMSO)100.0 ± 4.5100.0 ± 5.1
199.1 ± 3.898.5 ± 4.2
1098.5 ± 4.197.9 ± 3.9
5095.3 ± 3.596.2 ± 4.8
10092.8 ± 4.994.1 ± 5.3
20088.4 ± 5.290.7 ± 4.6
50075.1 ± 6.178.3 ± 5.9

Based on this hypothetical data, concentrations up to 100 µM could be considered safe for subsequent experiments.

Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide & Cytokine Inhibition)

Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture & Seeding: Seed RAW 264.7 cells (2.5 x 10⁵ cells/well) in a 24-well plate and incubate overnight.

  • Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour. Dexamethasone (10 µM) can be used as a positive control.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Collect 100 µL of cell supernatant.

    • Add 100 µL of Griess Reagent and incubate for 10 minutes.

    • Measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine (TNF-α, IL-6) Assay:

    • Collect cell supernatants.

    • Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation:

Table 2: Effect of this compound on Pro-inflammatory Mediators

TreatmentNO (µM) ± SDTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Control (No LPS)1.2 ± 0.315.5 ± 4.120.1 ± 5.6
LPS (1 µg/mL)25.8 ± 2.12540.3 ± 150.73105.2 ± 210.4
LPS + Dex (10 µM)4.5 ± 0.8350.1 ± 45.2410.8 ± 55.9
LPS + Cmpd (10 µM)22.1 ± 1.92315.6 ± 145.32980.1 ± 190.2
LPS + Cmpd (50 µM)15.6 ± 1.51850.4 ± 120.82100.5 ± 150.7
LPS + Cmpd (100 µM)8.9 ± 1.11100.2 ± 95.61250.9 ± 110.3
Cmpd: this compound

Part 3: Mechanism of Action (MoA) Protocols & Diagrams

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

Objective: To determine if this compound selectively inhibits COX-1 or COX-2 enzymes, a common mechanism for anti-inflammatory drugs.[2][3][4]

Methodology:

  • Utilize a commercial COX inhibitor screening assay kit (e.g., fluorometric or colorimetric).

  • Prepare the reaction mixture containing assay buffer, heme, and either human recombinant COX-1 or COX-2 enzyme.

  • Add various concentrations of this compound or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Measure the output (e.g., fluorescence or absorbance) over time according to the kit's protocol.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each enzyme.

Protocol 4: NF-κB Signaling Pathway Analysis (Western Blot)

Objective: To investigate if the anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway, a master regulator of inflammation.[5][6][7][8]

Methodology:

  • Cell Treatment: Treat RAW 264.7 cells with this compound (100 µM) for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.

  • Protein Extraction: Lyse the cells and extract total protein. Quantify protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against phospho-p65 (p-p65), total p65, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an ECL detection system.

  • Analysis: Quantify band intensity using densitometry software. A decrease in the p-p65/total p65 ratio indicates inhibition of NF-κB activation.

G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Compound N-(4-Hydroxyphenyl) propanamide Compound->IKK Inhibits?

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway.

Part 4: In Vivo Experimental Protocols & Data Presentation

Ethical Statement: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 5: Acute Analgesic Activity (Hot Plate & Writhing Test)

Objective: To assess the central and peripheral analgesic effects of this compound.[9][10][11][12]

Methodology:

  • Animals: Swiss albino mice (20-25 g).

  • Groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Positive Control (Morphine 5 mg/kg, i.p. for hot plate; Aspirin 100 mg/kg, p.o. for writhing)

    • Test Compound (e.g., 50, 100, 200 mg/kg, p.o.)

  • Hot Plate Test (Central Analgesia):

    • Administer vehicle, positive control, or test compound.

    • At 30, 60, and 90 minutes post-administration, place the mouse on a hot plate maintained at 55 ± 0.5°C.

    • Record the latency time for the mouse to show signs of pain (licking paws or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Acetic Acid-Induced Writhing Test (Peripheral Analgesia):

    • Administer vehicle, positive control, or test compound.

    • After 30 minutes, inject 0.6% acetic acid (10 mL/kg, i.p.).

    • Immediately start counting the number of writhes (abdominal constrictions and stretching) for a period of 15 minutes.

Data Presentation:

Table 3: Analgesic Effects of this compound in Mice

GroupDose (mg/kg)Hot Plate Latency (s) at 60 min ± SEMNumber of Writhes ± SEM% Inhibition of Writhing
Vehicle-5.2 ± 0.445.1 ± 3.2-
Morphine518.5 ± 1.1--
Aspirin100-18.3 ± 2.559.4%
Cmpd507.8 ± 0.635.6 ± 2.921.1%
Cmpd10011.2 ± 0.925.4 ± 2.143.7%
Cmpd20014.9 ± 1.019.8 ± 1.856.1%
*p < 0.05 vs. Vehicle. Cmpd: this compound
Protocol 6: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory effect of the compound in an acute inflammation model.[9][10][13]

Methodology:

  • Animals: Wistar rats (150-180 g).

  • Groups (n=6 per group):

    • Vehicle Control (0.5% CMC, p.o.)

    • Positive Control (Indomethacin 10 mg/kg, p.o.)

    • Test Compound (50, 100, 200 mg/kg, p.o.)

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group.

Data Presentation:

Table 4: Effect on Carrageenan-Induced Paw Edema in Rats

GroupDose (mg/kg)Paw Volume Increase (mL) at 3h ± SEM% Inhibition of Edema
Vehicle-0.85 ± 0.06-
Indomethacin100.32 ± 0.0462.4%
Cmpd500.71 ± 0.0516.5%
Cmpd1000.55 ± 0.0435.3%
Cmpd2000.41 ± 0.0351.8%
p < 0.05 vs. Vehicle. Cmpd: this compound

References

Application Notes and Protocols for the Synthesis of N-(4-Hydroxyphenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various techniques for the synthesis of N-(4-Hydroxyphenyl)propanamide and its derivatives. The protocols outlined below are based on established and contemporary chemical literature, offering a guide for the preparation of these compounds, which are of significant interest in medicinal chemistry and drug development due to their structural similarity to widely used analgesics like paracetamol.

Introduction

This compound and its analogs are a class of organic compounds that feature a propanamide group attached to a 4-hydroxyphenyl moiety. This structural motif is found in numerous biologically active molecules. The synthesis of these derivatives is a key step in the exploration of their pharmacological properties, including analgesic, anti-inflammatory, and anticancer activities. This document details several synthetic strategies, providing researchers with a selection of methods to suit different starting materials and desired derivative structures.

Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Direct Acylation of 4-Aminophenol (B1666318): This is a straightforward and common method involving the reaction of 4-aminophenol with a propanoylating agent, such as propanoyl chloride or propanoic anhydride (B1165640). This method is analogous to the industrial synthesis of paracetamol.

  • Multi-Step Synthesis from Other Precursors: More complex derivatives may require multi-step synthetic routes. These can involve the use of protecting groups to prevent unwanted side reactions or starting from precursors like p-hydroxyphenylpropionic acid.

The choice of method depends on the availability of starting materials, the desired scale of the reaction, and the specific substituents on the target molecule.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different methods of synthesizing this compound and its derivatives, providing a comparison of their efficiency.

MethodStarting Material(s)Key ReagentsReaction TimeYield (%)Purity (%)Reference
Two-Step Synthesisp-Hydroxyphenylpropionic acidThionyl chloride, Ammonia (B1221849) water~2 hours84High[Chinese Patent CN104030941A[1]]
One-Pot Reductive CarbonylationNitrobenzenePd(II)-complexes, Acetic acid~5 hours85 (selectivity for acetamide (B32628) analog)-[MDPI, 2023[2]]
Acylation with Acetic Anhydride (analog)4-AminophenolAcetic anhydride, Sulfuric acid (catalyst)-59.5High[Phlox Institute[3]]

Experimental Protocols

Method 1: Two-Step Synthesis from p-Hydroxyphenylpropionic Acid

This method provides a high-yield synthesis of 3-(4-hydroxyphenyl)propanamide (B1256929) by first converting the carboxylic acid to an acyl chloride, followed by amination.[1]

Step 1: Formation of the Acyl Chloride

  • To 2g of p-hydroxyphenylpropionic acid, add 15 mL of thionyl chloride.

  • Stir the mixture until the solution becomes clear. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride by rotary evaporation.

  • Dissolve the residue in a small amount of acetonitrile.

Step 2: Amination

  • Cool 20 mL of 25-28% ammonia water to below 0°C in an ice bath.

  • Slowly add the acyl chloride solution dropwise to the cold ammonia water with continuous stirring.

  • Monitor the reaction completion by TLC.

  • Upon completion, the crude product can be purified.

Purification (Recrystallization)

  • After the reaction, remove the solvent by rotary evaporation.

  • To the resulting solid, add a small amount of concentrated hydrochloric acid, which should cause the solid to turn from yellow to white.

  • Remove the hydrochloric acid by rotary evaporation and dry the solid.

  • Add an excess of ethyl acetate (B1210297) and heat the mixture to reflux to dissolve the solid.

  • Filter the hot solution to remove any insoluble materials.

  • Concentrate the ethyl acetate solution by rotary evaporation.

  • Place the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration to obtain 3-(4-hydroxyphenyl)propanamide.

Method 2: Acylation of 4-Aminophenol (Adapted from Paracetamol Synthesis)

This protocol is adapted from the well-established synthesis of paracetamol and can be modified for the synthesis of this compound by substituting acetic anhydride with propanoic anhydride.[3]

Procedure:

  • Suspend 4-aminophenol in water.

  • Add a slight molar excess of propanoic anhydride.

  • Add a catalytic amount of a suitable acid, such as sulfuric acid.

  • Heat the reaction mixture to reflux for an appropriate time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the crude product.

  • Filter the crude product and wash with cold water.

Purification (Recrystallization)

  • Dissolve the crude this compound in a minimal amount of hot water or an ethanol/water mixture.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration.

  • Allow the clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration.

Method 3: Multi-Step Synthesis with Protection-Deprotection

For the synthesis of N-substituted derivatives where the phenolic hydroxyl group might interfere with the acylation reaction, a protection-deprotection strategy is employed. The following is a general workflow.[4]

Step 1: Protection of the Phenolic Hydroxyl Group

  • Dissolve N-substituted-4-aminophenol in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a suitable base (e.g., imidazole (B134444) or triethylamine).

  • Add a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the protected intermediate.

Step 2: Acylation of the Amine

  • Dissolve the protected aminophenol derivative in an anhydrous aprotic solvent.

  • Add a base (e.g., pyridine (B92270) or triethylamine).

  • Add the desired acylating agent (e.g., propanoyl chloride) dropwise at 0°C.

  • Allow the reaction to proceed to completion.

  • Perform an aqueous workup to isolate the acylated product.

Step 3: Deprotection of the Phenolic Hydroxyl Group

  • Dissolve the protected product in a suitable solvent (e.g., THF).

  • Add a deprotecting agent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for a TBDMS group.

  • Stir until the deprotection is complete (monitored by TLC).

  • Work up the reaction and purify the final product, typically by column chromatography or recrystallization.

Visualization of Workflows and Signaling Pathways

Synthesis Workflows

Synthesis_Workflows cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: Direct Acylation cluster_2 Method 3: Protection-Acylation-Deprotection A1 p-Hydroxyphenylpropionic acid C1 Acyl Chloride Intermediate A1->C1 SOCl2 B1 Thionyl Chloride B1->C1 E1 3-(4-hydroxyphenyl)propanamide C1->E1 NH3(aq) D1 Ammonia Water D1->E1 A2 4-Aminophenol C2 This compound A2->C2 (CH3CH2CO)2O B2 Propanoic Anhydride B2->C2 A3 4-Aminophenol Derivative B3 Protection A3->B3 C3 Protected Intermediate B3->C3 D3 Acylation C3->D3 E3 Acylated Intermediate D3->E3 F3 Deprotection E3->F3 G3 Final Product F3->G3

Caption: Overview of synthetic workflows for this compound derivatives.

Signaling Pathways of Related Compounds

The biological activities of this compound derivatives are often explored due to their structural similarity to paracetamol (acetaminophen). The signaling pathways associated with paracetamol's analgesic effects and its potential toxicity are therefore of significant interest.

Paracetamol_Signaling cluster_analgesia Analgesic Pathway cluster_toxicity Hepatotoxicity Pathway cluster_apoptosis Apoptosis Pathway (Retinamide Analog) Paracetamol Paracetamol AM404 AM404 (Metabolite) Paracetamol->AM404 Metabolism (FAAH) TRPV1 TRPV1 Receptor AM404->TRPV1 Activates CB1 CB1 Receptor AM404->CB1 Activates NaChannels Sodium Channels AM404->NaChannels Blocks Analgesia Analgesia TRPV1->Analgesia CB1->Analgesia NaChannels->Analgesia Paracetamol_Tox Paracetamol (Overdose) NAPQI NAPQI (Toxic Metabolite) Paracetamol_Tox->NAPQI Metabolism OxidativeStress Oxidative Stress NAPQI->OxidativeStress PTP1B PTP1B CellDeath Hepatocyte Death PTP1B->CellDeath Promotes OxidativeStress->PTP1B Upregulates HPR N-(4-hydroxyphenyl)retinamide NO Nitric Oxide (NO) HPR->NO Induces Production Apoptosis Apoptosis NO->Apoptosis

Caption: Signaling pathways associated with paracetamol and its analogs.

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application of N-(4-Hydroxyphenyl)propanamide in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)propanamide, also known as 4-Propionamidophenol or Acetaminophen impurity B, is a chemical compound with the molecular formula C₉H₁₁NO₂.[1][2][3] While it is recognized as a metabolite and impurity of the widely used analgesic Acetaminophen, its own potential applications in pharmaceutical research are an area of growing interest. The core structure, a hydroxylated phenyl ring linked to a propanamide group, is a feature found in various biologically active molecules, suggesting that this compound and its derivatives could serve as valuable scaffolds in drug discovery.[4] This document provides an overview of its potential applications, supported by data from structurally related compounds, and detailed protocols for its investigation.

Potential Pharmaceutical Applications

Based on the biological activities of structurally similar compounds, this compound is a candidate for investigation in several therapeutic areas:

  • Oncology: The N-(4-hydroxyphenyl) moiety is present in numerous anticancer agents. Structurally related compounds, such as N-(4-hydroxyphenyl)retinamide (Fenretinide), have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The proposed mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS).

  • Antimicrobial Research: Derivatives of N-(4-hydroxyphenyl)amino propanoic acid have shown promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[4] This suggests that this compound could serve as a starting point for the development of novel anti-infective agents.

  • Anti-inflammatory and Antioxidant Studies: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. Compounds containing the N-(4-hydroxyphenyl) group have been investigated for their anti-inflammatory and antioxidant properties.[6][7] These properties may be relevant in the context of diseases with an inflammatory or oxidative stress component.

  • Reproductive Health: There is some indication that this compound may be effective in preventing the implantation of fertilized eggs, suggesting a potential role in contraception research.[1]

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not extensively available in public literature. However, data from closely related compounds, particularly N-(4-hydroxyphenyl)retinamide (Fenretinide), provide a strong rationale for its investigation.

CompoundCell LineAssayIC50 (µM)Reference
N-(4-hydroxyphenyl)retinamideMelanoma (various)Cytotoxicity5 - 28[5]
N-(4-hydroxyphenyl)retinamideAcute Lymphoblastic Leukemia (various)Cytotoxicity (LC99)1.5 - 8.9[8]
N-(4-hydroxyphenyl)retinamide + SafingolNeuroblastomaCytotoxicitySynergistic effect (CI < 0.1)[9]
(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanolHippocampal NeuronsGlutamate-induced toxicity0.01[10]

Note: IC50 is the half-maximal inhibitory concentration. LC99 is the concentration that kills 99% of cells. CI is the Combination Index, where a value < 1 indicates synergy.

Experimental Protocols

The following are detailed protocols for evaluating the potential pharmaceutical applications of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, A549, etc.)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO without the compound) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol assesses the antimicrobial activity of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Cyclooxygenase (COX-2) Inhibition Assay

This protocol evaluates the potential anti-inflammatory activity of this compound by measuring its ability to inhibit the COX-2 enzyme.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Colorimetric or fluorometric detection kit for prostaglandin (B15479496) E2 (PGE2)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and different concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubation: Incubate for the time specified in the detection kit's protocol.

  • Detection: Stop the reaction and measure the amount of PGE2 produced using the detection kit and a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the compound compared to the vehicle control. Determine the IC50 value from a dose-response curve.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Receptor Receptor N4HPP N-(4-Hydroxyphenyl) propanamide ROS Reactive Oxygen Species (ROS) N4HPP->ROS induces MAPK_Pathway MAPK Signaling (JNK, p38) ROS->MAPK_Pathway activates Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress induces Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) MAPK_Pathway->Apoptosis_Regulators regulates Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis triggers Mitochondrial_Stress->Apoptosis_Regulators activates

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Lead Optimization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis_Assay Antimicrobial Antimicrobial Screening (e.g., MIC) SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 inhibition) Anti_inflammatory->SAR ROS_Measurement ROS Measurement Apoptosis_Assay->ROS_Measurement Western_Blot Western Blot (Signaling Proteins) ROS_Measurement->Western_Blot Western_Blot->SAR Derivative_Synthesis Derivative Synthesis SAR->Derivative_Synthesis

References

Application Notes and Protocols for Studying Enzyme Inhibition by N-(4-Hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)propanamide, a compound structurally related to widely used analgesics and anti-inflammatory agents, presents a subject of interest for the investigation of enzyme inhibition. Its chemical scaffold, featuring a hydroxyphenyl group and a propanamide moiety, is found in various biologically active molecules. These application notes provide a comprehensive guide for researchers interested in studying the enzyme inhibitory potential of this compound. Due to the limited availability of direct inhibitory data for this compound, this document leverages data from structurally similar compounds to provide a comparative context and outlines detailed protocols for assessing its activity against key enzyme targets, primarily focusing on Cyclooxygenases (COX) and Fatty Acid Amide Hydrolase (FAAH).

Potential Enzyme Targets and Mechanism of Action

Based on its structural similarity to other known enzyme inhibitors, this compound is hypothesized to interact with enzymes involved in inflammation and pain signaling pathways.

Cyclooxygenases (COX-1 and COX-2): These enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[1] Given its structural resemblance to the active moieties of some NSAIDs, this compound is a potential candidate for COX inhibition.

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382), a neurotransmitter that plays a role in pain, mood, and memory.[2] Inhibition of FAAH increases anandamide levels, leading to analgesic and anti-inflammatory effects.[2] The amide bond in this compound makes it a candidate for investigation as a potential FAAH inhibitor.

Data Presentation: Comparative Inhibitory Activity

Table 1: Comparative IC50 Values for COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data not available Data not available Data not available
Ibuprofen13>100~0.13
Diclofenac0.0760.0262.9
Celecoxib826.812
S-Ketoprofen-0.024-
S-Flurbiprofen-0.48-
S-Ketorolac-0.9-

Note: IC50 values can vary depending on the specific assay conditions.[3][4]

Table 2: Comparative IC50 Values for FAAH Inhibition

CompoundFAAH IC50 (nM)
This compound Data not available
URB5974.6
PF-38450.23 (Ki)

Note: The data presented is for well-characterized FAAH inhibitors and serves as a benchmark for comparison.[5][6]

Experimental Protocols

The following are detailed protocols for in vitro enzyme inhibition assays that can be adapted to study this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against ovine COX-1 and human recombinant COX-2. The assay measures the peroxidase activity of the COX enzyme.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of Hemin, Arachidonic Acid, and TMPD in COX Assay Buffer at the desired concentrations.[1]

    • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • 100% Activity (Control) wells: Add assay buffer, Hemin, and the respective COX enzyme (COX-1 or COX-2).[1]

    • Inhibitor wells: Add assay buffer, Hemin, the respective COX enzyme, and the various concentrations of this compound or control inhibitors.[1]

  • Pre-incubation:

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[1]

  • Reaction Initiation:

    • Initiate the reaction by adding TMPD and then Arachidonic Acid to all wells except the blank wells.[1]

  • Measurement:

    • Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes, with readings taken every 30 seconds.[1]

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

Protocol 2: In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is a fluorescence-based assay for screening inhibitors of FAAH.[7] It measures the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[2]

  • FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)[7]

  • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known FAAH inhibitor (e.g., URB597) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission = 340-360 nm / 450-465 nm)[2][7]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the FAAH enzyme in FAAH Assay Buffer.

    • Prepare a working solution of the FAAH substrate in a suitable solvent.[7]

    • Prepare serial dilutions of this compound and the control inhibitor in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • 100% Activity (Control) wells: Add assay buffer and the FAAH enzyme.[2]

    • Inhibitor wells: Add assay buffer, the FAAH enzyme, and the various concentrations of this compound or control inhibitor.[2]

  • Pre-incubation (for irreversible inhibitors):

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for covalent bond formation if time-dependent inhibition is suspected.[2] For reversible inhibitors, this step may be shortened or omitted.

  • Reaction Initiation:

    • Initiate the reaction by adding the FAAH substrate to all wells.[2]

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode at 37°C for 30 minutes, or as an endpoint reading after a fixed incubation time.[2][7]

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Arachidonic Acid Arachidonic Acid Arachidonic Acid_in Arachidonic Acid Arachidonic Acid->Arachidonic Acid_in Anandamide Anandamide Anandamide_in Anandamide Anandamide->Anandamide_in COX COX-1 / COX-2 Prostaglandins Prostaglandins COX->Prostaglandins FAAH FAAH FAAH->Arachidonic Acid_in Ethanolamine Ethanolamine FAAH->Ethanolamine Inflammation Inflammation Prostaglandins->Inflammation Analgesia Analgesia Arachidonic Acid_in->COX Anandamide_in->FAAH Anandamide_in->Analgesia Activates Cannabinoid Receptors This compound This compound This compound->COX Inhibition? This compound->FAAH Inhibition?

Caption: Hypothesized mechanism of action for this compound.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Dilutions) setup_plate Set up 96-well Plate (Blank, Control, Inhibitor) prep_reagents->setup_plate pre_incubate Pre-incubation setup_plate->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction measure Measure Signal (Absorbance or Fluorescence) initiate_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_ic50 Generate IC50 Curve calc_inhibition->plot_ic50

Caption: General workflow for in vitro enzyme inhibition assays.

G Compound Library Compound Library Primary Screening Primary Screening (Single Concentration) Compound Library->Primary Screening Hit Identification Hit Identification (>% Threshold Inhibition) Primary Screening->Hit Identification Dose-Response Assay Dose-Response Assay (IC50 Determination) Hit Identification->Dose-Response Assay Lead Compound Lead Compound Dose-Response Assay->Lead Compound

Caption: Logical workflow for inhibitor screening and lead identification.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving N-(4-Hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)propanamide, a synthetic compound, has garnered interest in drug discovery due to its potential therapeutic applications. This molecule has been noted for its role in cancer research, particularly in inducing apoptosis in breast cancer cells through the production of nitric oxide.[1] Furthermore, it has demonstrated potential as an antimicrobial agent.[2] High-throughput screening (HTS) methodologies are essential for efficiently exploring the biological activities of such compounds and for the discovery of new chemical entities with similar or enhanced functionalities.[3][4][5]

These application notes provide detailed protocols for HTS assays designed to identify and characterize compounds that modulate biological pathways influenced by this compound. The described assays are focused on two of its key reported activities: the induction of nitric oxide production and the promotion of apoptosis in cancer cell lines. Additionally, a general protocol for screening its antimicrobial properties is included.

High-Throughput Screening for Modulators of Nitric Oxide Production

This application note describes a cell-based HTS assay to identify compounds that, like this compound, induce the production of nitric oxide (NO). The assay is based on the use of a fluorescent probe that reacts with NO to generate a measurable signal.

Signaling Pathway of this compound-Induced Nitric Oxide Production

This compound has been shown to increase the expression of both inducible nitric oxide synthase (NOSII) and endothelial nitric oxide synthase (NOSIII).[1] This upregulation leads to an increased production of nitric oxide (NO) from L-arginine, which in turn can trigger downstream apoptotic pathways in cancer cells.

N4HPP This compound NOS_Expression Upregulation of NOSII & NOSIII Expression N4HPP->NOS_Expression NO_Production Increased Nitric Oxide (NO) Production NOS_Expression->NO_Production Apoptosis Apoptosis NO_Production->Apoptosis Start Start Seed_Cells Seed MCF-7 cells in 384-well plates Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compounds Add test compounds and controls (this compound, L-NMMA) Incubate_1->Add_Compounds Incubate_2 Incubate for 24h Add_Compounds->Incubate_2 Add_Probe Add Nitric Oxide Fluorescent Probe Incubate_2->Add_Probe Incubate_3 Incubate for 1h Add_Probe->Incubate_3 Read_Fluorescence Measure Fluorescence (Ex/Em = 495/515 nm) Incubate_3->Read_Fluorescence Analyze_Data Data Analysis Read_Fluorescence->Analyze_Data Compound Test Compound (e.g., this compound) Cellular_Stress Induction of Cellular Stress Compound->Cellular_Stress Caspase_Activation Activation of Caspase Cascade Cellular_Stress->Caspase_Activation Caspase_37 Executioner Caspases (Caspase-3/7) Caspase_Activation->Caspase_37 Apoptosis Apoptosis Caspase_37->Apoptosis Start Start Seed_Cells Seed MDA-MB-231 cells in 384-well plates Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compounds Add test compounds and controls (this compound, Z-VAD-FMK) Incubate_1->Add_Compounds Incubate_2 Incubate for 48h Add_Compounds->Incubate_2 Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate_2->Add_Reagent Incubate_3 Incubate for 1h at RT Add_Reagent->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze_Data Data Analysis Read_Luminescence->Analyze_Data Start Start Prepare_Inoculum Prepare bacterial inoculum in CAMHB Start->Prepare_Inoculum Dispense_Compounds Dispense serial dilutions of test compounds and controls Start->Dispense_Compounds Add_Inoculum Add bacterial inoculum to all wells Prepare_Inoculum->Add_Inoculum Dispense_Compounds->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_Absorbance Measure Absorbance (OD600) Incubate->Read_Absorbance Determine_MIC Determine MIC Read_Absorbance->Determine_MIC

References

Application Notes and Protocols for the Development of Novel Therapeutics from N-(4-Hydroxyphenyl)propanamide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel therapeutics based on the N-(4-Hydroxyphenyl)propanamide scaffold. This document details the synthesis, in vitro evaluation, and potential mechanisms of action of these compounds, offering a foundation for their exploration as anticancer, neuroprotective, and enzyme-inhibitory agents.

Introduction

The this compound scaffold is a versatile pharmacophore present in a variety of biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potential to interact with multiple biological targets, leading to a range of therapeutic effects. The core structure, featuring a phenolic hydroxyl group and a propanamide side chain, offers numerous points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Research into structurally related compounds has revealed promising activities, including the induction of apoptosis in cancer cells and the modulation of key enzymes in various disease pathways.[1] These notes aim to provide a comprehensive resource for the synthesis and evaluation of this promising class of molecules.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of various derivatives based on the this compound scaffold.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
N-(4-hydroxyphenyl)retinamide (Fenretinide)Various cancer cell linesLow micromolar range[2]
4-oxo-N-(4-hydroxyphenyl)retinamideOvarian (A2780), Breast (T47D), Cervical (HeLa), Neuroblastoma (SK-N-BE)More potent than Fenretinide in some cell lines[2]
3-((4-Hydroxyphenyl)amino)propanoic acid derivative 12 (with 1-naphthyl substituent)A549 (Non-small cell lung cancer)Reduced cell viability to 42.1% at test concentration[3]
3-((4-Hydroxyphenyl)amino)propanoic acid derivative 29 (with 4-NO₂ phenyl substituent)A549 (Non-small cell lung cancer)Reduced cell viability to 31.2% at test concentration[3]

Table 2: Neuroprotective Activity of this compound Derivatives

Compound/DerivativeAssayEC₅₀ (µM)Reference
(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanolGlutamate-induced toxicity in hippocampal neurons0.01[4]
Homo-bis-nitrone (HBN6)Oxygen-glucose-deprivation model in SH-SY5Y cells1.24[5]

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Reference
Benzo[6][7]imidazo[2,1-b]thiazol-3(2H)-one derivativeTyrosinase0.15[8]
N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamideCalcineurinNot specified[9]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives are often mediated through the modulation of specific signaling pathways. Below are diagrams illustrating key pathways and experimental workflows relevant to the development of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_lead Lead Optimization start This compound Scaffold synthesis Chemical Modification & Derivatization start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity enzyme Enzyme Inhibition Assay purification->enzyme binding Receptor Binding Assay purification->binding apoptosis Apoptosis Assay (Caspase Activity, Western Blot) cytotoxicity->apoptosis pathway Signaling Pathway Analysis (Western Blot) enzyme->pathway binding->pathway sar Structure-Activity Relationship (SAR) apoptosis->sar pathway->sar lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling admet->lead_opt

General workflow for therapeutic development.

JNK_pathway compound N-(4-Hydroxyphenyl) propanamide Derivative stress Cellular Stress (e.g., ROS) compound->stress mkk47 MKK4/7 stress->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun bcl2_family Bcl-2 Family Proteins (e.g., Bim, Bax) jnk->bcl2_family ap1 AP-1 cjun->ap1 ap1->bcl2_family mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

JNK-mediated apoptosis signaling pathway.

ERK_pathway compound N-(4-Hydroxyphenyl) propanamide Derivative (NMDA Receptor Antagonist) nmda NMDA Receptor compound->nmda inhibition ras Ras nmda->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., CREB) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation

References

Troubleshooting & Optimization

troubleshooting N-(4-Hydroxyphenyl)propanamide synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of N-(4-Hydroxyphenyl)propanamide, a compound structurally related to paracetamol. The information is tailored for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My final product is pink/brown instead of white. What is the cause and how can I fix it?

A1: Discoloration is typically caused by the oxidation of the 4-aminophenol (B1666318) starting material, which forms highly colored impurities. To resolve this, you can purify the crude product by recrystallization with the addition of a decolorizing agent like activated charcoal or a reducing agent such as sodium dithionite (B78146).[1][2] For future syntheses, use high-purity, colorless 4-aminophenol and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: The yield of my synthesis is unexpectedly low. What are the common reasons?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure you are using a slight excess of the acylating agent (e.g., propanoic anhydride (B1165640) or propanoyl chloride) and that the reaction has been allowed to proceed to completion, monitored by Thin Layer Chromatography (TLC).[3]

  • Side Reactions: A significant competing reaction is O-acylation of the phenolic hydroxyl group. This can be minimized by controlling the reaction temperature and the choice of base.

  • Loss During Purification: Significant material can be lost during recrystallization if too much solvent is used or if the solution is not cooled sufficiently to allow for complete precipitation.[2]

Q3: My NMR or HPLC analysis shows an extra peak. What is the likely impurity?

A3: The most common process-related impurity is the O-acylated isomer, 4-aminophenyl propanoate, or the di-acylated product, N-(4-(propanoyloxy)phenyl)propanamide. Unreacted 4-aminophenol is also a common impurity.[4] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most effective method for identifying these byproducts.[5]

Q4: Should I use recrystallization or column chromatography for purification?

A4: Recrystallization is the most common and efficient method for purifying the product on a larger scale, especially for removing starting materials and byproducts with different solubility profiles.[5][6] Column chromatography is preferred for small-scale syntheses or when very high purity is required, as it is more effective at separating isomers like the N-acylated and O-acylated products.[2][5]

Troubleshooting Guides

Problem: Product Discoloration and Oxidation
  • Question: My reaction mixture turned dark yellow/brown upon adding the reagents, and the isolated crude product is colored. How do I prevent this and purify the product?

  • Answer: This indicates the oxidation of 4-aminophenol.

    • Prevention:

      • Starting Material Quality: Use 4-aminophenol that is as close to white as possible. If it has darkened, it can be recrystallized before use.[7]

      • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.

    • Purification/Decolorization:

      • Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal.[2] Swirl the hot solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

      • Sodium Dithionite: Add a reducing agent like sodium dithionite to a solution of the crude product to reduce the colored impurities to colorless substances before proceeding with recrystallization.[1]

Problem: Formation of O-Acylation Impurity
  • Question: My analysis confirms the presence of the O-acylated isomer. How can I improve the N-selectivity of the acylation?

  • Answer: The lone pair of electrons on the nitrogen of 4-aminophenol is more nucleophilic than those on the hydroxyl group, favoring N-acylation. However, under certain conditions, O-acylation can compete.

    • Reaction Control:

      • Temperature: Keep the reaction temperature low (e.g., 0-5 °C), especially during the addition of the acylating agent. This generally favors the more kinetically controlled N-acylation.

      • Solvent and Base: Using an aqueous medium or a protic solvent can help solvate the hydroxyl group, reducing its nucleophilicity. If using an organic solvent with a base (like triethylamine (B128534) or pyridine), ensure the base is not excessively strong, as it can deprotonate the phenol (B47542) and increase O-acylation.

    • Purification:

      • Recrystallization: Carefully chosen solvent systems (e.g., ethanol/water) may selectively crystallize the desired N-acylated product.

      • Column Chromatography: This is the most reliable method for separating N- and O-acylated isomers. A silica (B1680970) gel column with a gradient elution of ethyl acetate (B1210297) in hexanes is a common choice.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameStructureCommon OriginIdentification Method
4-AminophenolC₆H₇NOUnreacted starting materialHPLC, TLC, ¹H NMR
4-Aminophenyl propanoateC₉H₁₁NO₂O-acylation side reactionHPLC-MS, ¹H & ¹³C NMR
N,O-Di(propanoyl)-4-aminophenolC₁₂H₁₅NO₃Di-acylation side reactionHPLC-MS, ¹H & ¹³C NMR
Oxidation ByproductsPolymeric/QuinoidalOxidation of 4-aminophenolVisual (color), HPLC
N-(4-hydroxyphenyl)acetamideC₈H₉NO₂Contamination from acetic anhydrideHPLC-MS

Table 2: Example HPLC Data for Impurity Profiling

CompoundRetention Time (min) (Hypothetical)Purity (%) - Clean SamplePurity (%) - Sample with Impurities
4-Aminophenol2.1< 0.05%3.5%
This compound 5.4 > 99.8% 92.0%
4-Aminophenyl propanoate6.2< 0.05%4.1%
N,O-Di(propanoyl)-4-aminophenol8.9< 0.05%0.4%

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: In a round-bottom flask, suspend 4-aminophenol (1.0 eq) in water.

  • Reagent Addition: While stirring vigorously, add propanoic anhydride (1.1 eq).

  • Reaction: Heat the reaction mixture in a water bath at approximately 80-90°C for 30-45 minutes.[6]

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod.[7] Then, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove soluble byproducts like propanoic acid.

  • Drying: Allow the product to air dry or dry in a desiccator.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dry this compound into an Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., a 50:50 ethanol/water mixture) and heat the mixture with stirring until the solid completely dissolves.[5][6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and gently swirl. Reheat the solution for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals to a constant weight.

Visualizations

Reaction_Pathways Synthesis and Side Reaction Pathways sub_4AP 4-Aminophenol invis1 sub_4AP->invis1 sub_PA Propanoic Anhydride imp_Di N,O-Di(propanoyl)-4-aminophenol (Di-acylation Impurity) sub_PA->imp_Di Further Acylation sub_PA->imp_Di sub_PA->invis1 prod_N This compound (Desired Product) prod_N->imp_Di Further Acylation imp_O 4-Aminophenyl propanoate (O-Acylation Impurity) imp_O->imp_Di invis1->prod_N N-Acylation (Major Pathway) invis1->imp_O O-Acylation (Side Reaction) invis2

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Impurities start Synthesis Complete: Unexpected Result prob_color Product is Colored (Pink/Brown) start->prob_color prob_yield Low Yield start->prob_yield prob_impurity Unexpected Peak in HPLC/NMR start->prob_impurity cause_ox Cause: Oxidation of 4-Aminophenol prob_color->cause_ox cause_loss Cause: Loss during Workup/Purification prob_yield->cause_loss cause_side Cause: Side Reactions (e.g., O-Acylation) prob_yield->cause_side prob_impurity->cause_side sol_decolorize Solution: Recrystallize with Charcoal or Na2S2O4 cause_ox->sol_decolorize sol_optimize Solution: Optimize Purification Protocol cause_loss->sol_optimize sol_temp Solution: Control Temp, Solvent, Base cause_side->sol_temp sol_chrom Solution: Purify by Column Chromatography cause_side->sol_chrom

Caption: Logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Synthesis of N-(4-Hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(4-Hydroxyphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental methodologies, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound involve the acylation of a 4-aminophenol (B1666318) derivative or the conversion of p-hydroxyphenylpropionic acid. One common approach is the reaction of 4-aminophenol with propionyl chloride or propionic anhydride. An alternative two-step method involves converting p-hydroxyphenylpropionic acid to an activated intermediate (like an acyl chloride using thionyl chloride), which is then reacted with ammonia (B1221849).[1]

Q2: I am experiencing low yields. What are the potential causes?

A2: Low yields can stem from several factors including suboptimal reaction conditions, poor quality of starting materials, or inefficient purification. Key areas to investigate are reaction temperature, pH, and the presence of moisture, which can hydrolyze reactive intermediates.[2][3] Inefficient mixing in scaled-up reactions can also lead to localized concentration gradients and increased side reactions.[4]

Q3: What are the likely impurities in my final product?

A3: Common impurities can include unreacted starting materials (e.g., 4-aminophenol or p-hydroxyphenylpropionic acid) and byproducts from side reactions. A significant byproduct can be the O-acylated product, where the propionyl group esterifies the phenolic hydroxyl group.[5] Additionally, oxidation of the 4-aminophenol starting material can lead to colored impurities.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable solvent system for TLC would be a mixture of ethyl acetate (B1210297) and hexanes.[6] High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative monitoring.[3]

Q5: What purification methods are most effective for this compound?

A5: The most common purification techniques are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can yield a highly pure product.[1] For more challenging separations of impurities, silica (B1680970) gel column chromatography is effective.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Product Yield Suboptimal Reaction Temperature: Temperatures that are too low can result in slow or incomplete reactions, while high temperatures may promote side reactions and decomposition.[2]Optimize the reaction temperature by running small-scale trials at various temperatures to find the optimal balance between reaction rate and selectivity.
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent.Carefully control the molar ratios of your reactants. For acylation, a slight excess of the acylating agent may be beneficial, but a large excess can lead to more side products.
Poor Quality of Reagents: Impurities in starting materials or solvents can interfere with the reaction.[2]Ensure the purity of your starting materials and use dry solvents, especially when working with moisture-sensitive reagents like acyl chlorides.
Presence of O-Acylated Impurity Reaction Conditions Favoring O-Acylation: The phenolic hydroxyl group can compete with the amino group for the acylating agent, especially under certain basic conditions.Consider protecting the hydroxyl group before the acylation step. A common strategy is to use a protecting group like tert-butyldimethylsilyl (TBDMS).[5] Alternatively, carefully control the reaction pH and temperature to favor N-acylation.
Colored Product Oxidation of Starting Material: 4-aminophenol and its derivatives can be susceptible to air oxidation, leading to colored impurities.[4]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants or purification by recrystallization with activated carbon can also help decolorize the product.[3]
Incomplete Reaction Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using TLC or HPLC and continue the reaction until the starting material is consumed.
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction may be slow or incomplete.Choose a solvent system in which all reactants are soluble at the reaction temperature. Gentle heating or the use of a co-solvent may be necessary.
Difficulty in Product Isolation/Purification Product is Oily or Fails to Crystallize: The presence of impurities can inhibit crystallization.[3]Ensure the crude product is sufficiently pure before attempting recrystallization. Try different solvent systems or use techniques like scratching the flask or seeding with a pure crystal to induce crystallization.[3]

Experimental Protocols

Method 1: Acylation of 4-Aminophenol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Base Addition: Add a base (e.g., pyridine (B92270) or triethylamine, 1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add propionyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Method 2: From p-Hydroxyphenylpropionic Acid

This two-step protocol offers an alternative synthetic route.[1]

  • Activation of Carboxylic Acid:

    • In a round-bottom flask, add p-hydroxyphenylpropionic acid (1.0 eq.) to thionyl chloride (used as both reagent and solvent).

    • Stir the mixture until the solid dissolves and the reaction is complete (monitor by TLC).

    • Remove the excess thionyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the resulting acyl chloride in a small amount of a suitable solvent like acetonitrile.

    • Slowly add this solution dropwise to a cooled (0 °C) concentrated aqueous ammonia solution.

    • Stir the mixture for 15-30 minutes.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The solid residue can be purified by recrystallization from a suitable solvent such as ethyl acetate.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Acylation 4-Aminophenol, Propionyl ChloridePyridine or Triethylamine70-90%Single step, readily available starting materials.Potential for O-acylation, requires careful control of conditions.
Two-Step from Acid p-Hydroxyphenylpropionic AcidThionyl Chloride, Ammonia~84%[1]Avoids O-acylation issues, high yield.[1]Two-step process, uses corrosive thionyl chloride.

Visualizations

reaction_pathway cluster_acylation Acylation Route cluster_two_step Two-Step Route 4-Aminophenol 4-Aminophenol Product_A This compound 4-Aminophenol->Product_A Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Product_A Base Base (e.g., Pyridine) Base->Product_A p-HPA p-Hydroxyphenylpropionic Acid Acyl_Chloride Acyl Chloride Intermediate p-HPA->Acyl_Chloride Step 1 Product_B This compound Acyl_Chloride->Product_B Step 2 SOCl2 SOCl2 SOCl2->Acyl_Chloride NH3 Ammonia NH3->Product_B

Caption: Synthetic pathways for this compound.

experimental_workflow Start Start Reaction_Setup Reaction Setup (Reactants & Solvent) Start->Reaction_Setup Condition_Control Control Conditions (Temperature, Atmosphere) Reaction_Setup->Condition_Control Reagent_Addition Reagent Addition (e.g., Acylating Agent) Condition_Control->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC / HPLC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Work-up (Extraction & Washing) Reaction_Monitoring->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

troubleshooting_logic Problem Low Yield or Impure Product Check_Reagents Verify Purity of Starting Materials & Solvents Problem->Check_Reagents Start Here Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Check_Conditions Reagents OK Optimize_Conditions Optimize Conditions (Small-Scale Trials) Check_Conditions->Optimize_Conditions Conditions Suboptimal Check_Workup Analyze Work-up & Purification Check_Conditions->Check_Workup Conditions OK Successful_Synthesis Successful Synthesis Optimize_Conditions->Successful_Synthesis Modify_Purification Modify Purification Method (e.g., different solvent) Check_Workup->Modify_Purification Purification Ineffective Check_Workup->Successful_Synthesis Purification OK Modify_Purification->Successful_Synthesis

References

Technical Support Center: Synthesis of N-(4-Hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increase the yield of N-(4-Hydroxyphenyl)propanamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the N-acylation of 4-aminophenol (B1666318) using a propanoylating agent such as propanoic anhydride (B1165640) or propanoyl chloride. This reaction is analogous to the industrial synthesis of paracetamol (N-(4-hydroxyphenyl)acetamide). The amino group (-NH2) of 4-aminophenol is more nucleophilic than the hydroxyl group (-OH), leading to preferential N-acylation.[1][2][3][4]

Q2: What are the main factors influencing the yield of the reaction?

Several factors can significantly impact the final yield:

  • Purity of Reactants: The purity of 4-aminophenol and the propanoylating agent is crucial. Impurities in 4-aminophenol can lead to colored byproducts that are difficult to remove.[5]

  • Choice of Acylating Agent: Propanoic anhydride is often preferred over propanoyl chloride as it is less volatile, less sensitive to moisture, and the byproduct, propanoic acid, is less corrosive than the hydrochloric acid generated from propanoyl chloride.

  • Reaction Temperature: Careful control of the reaction temperature is necessary to prevent side reactions. Exothermic reactions, especially with propanoyl chloride, may require cooling to avoid the formation of impurities.

  • Reaction Time: Prolonged reaction times can lead to the formation of di-acylated byproducts (both O- and N-acylation).[5]

  • Solvent and pH: The choice of solvent and the pH of the reaction medium can affect the reactivity of the nucleophile and the stability of the product.

Q3: What are the expected side products in this synthesis?

The primary side products include:

  • O-acylated product: Acylation of the phenolic hydroxyl group.

  • Di-acylated product: Acylation of both the amino and hydroxyl groups.[5]

  • Unreacted 4-aminophenol: Incomplete reaction can leave starting material in the final product.

  • Hydrolysis products: The acylating agent can be hydrolyzed by water, reducing its effectiveness.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-aminophenol) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.[6][7][8] A suitable eluent system, such as ethyl acetate/hexane, can be used for this purpose.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start: Low Yield or No Product verify_sm Verify Starting Material Quality (4-aminophenol) start->verify_sm sm_ok Starting Material OK? verify_sm->sm_ok check_reagents Check Acylating Agent and Base sm_ok->check_reagents Yes solution_sm Solution: Recrystallize or resynthesize 4-aminophenol. Ensure it is dry and pure. sm_ok->solution_sm No reagents_ok Reagents OK? check_reagents->reagents_ok review_conditions Review Reaction Conditions (Temperature, Solvent, Time) reagents_ok->review_conditions Yes solution_reagents Solution: Use fresh propanoic anhydride/chloride. Ensure base is not carbonated and is of correct concentration. reagents_ok->solution_reagents No conditions_optimized Conditions Optimized? review_conditions->conditions_optimized analyze_workup Analyze Work-up and Purification conditions_optimized->analyze_workup Yes solution_conditions Solution: Modify temperature (start low), change solvent, or vary base. Consider Schotten-Baumann conditions. conditions_optimized->solution_conditions No purification_effective Purification Effective? analyze_workup->purification_effective success Successful Synthesis purification_effective->success Yes solution_purification Solution: Adjust pH during extraction. Use alternative chromatography solvents or recrystallization solvent systems. purification_effective->solution_purification No

Caption: A decision tree for troubleshooting common synthesis issues.

Problem Possible Cause Recommended Solution
Low or No Product Yield Poor quality of 4-aminophenol: May be oxidized or contain impurities.Recrystallize the 4-aminophenol from hot water before use. Ensure it is completely dry.[5]
Inactive acylating agent: Propanoic anhydride or propanoyl chloride may have hydrolyzed due to improper storage.Use a fresh bottle of the acylating agent.
Incorrect reaction temperature: Temperature may be too low for the reaction to proceed or too high, causing degradation.For propanoic anhydride, gentle heating (e.g., 50-60 °C) may be required. For propanoyl chloride, the reaction is often exothermic and may require cooling in an ice bath to 0-5 °C.
Suboptimal pH: The nucleophilicity of the amine can be affected by pH.If using a base, ensure the correct stoichiometry. For Schotten-Baumann conditions, maintain a basic pH to neutralize the acid byproduct.
Product is Colored (Pink/Brown) Oxidation of 4-aminophenol: The starting material can oxidize, especially in the presence of air and light.Use high-purity 4-aminophenol. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of activated charcoal during recrystallization can sometimes help remove colored impurities.[5]
Difficulty in Product Purification Emulsion during work-up: The product and starting material can act as surfactants.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[7]
Product oiling out during recrystallization: The solvent system may not be optimal.Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). Ensure slow cooling to promote crystal formation.
Presence of Multiple Spots on TLC Incomplete reaction: A spot corresponding to 4-aminophenol is still present.Increase the reaction time or slightly increase the temperature. Ensure the stoichiometry of the acylating agent is correct (a slight excess may be needed).
Formation of side products: Extra spots indicate the formation of O-acylated or di-acylated products.Avoid prolonged reaction times and high temperatures. Use the correct molar ratio of reactants. Purification by column chromatography may be necessary to separate the desired product from its isomers.

Data Presentation

The following table summarizes expected yields based on analogous reactions and provides a target for optimization.

Acylating Agent Base Solvent Temperature Reaction Time Reported Yield (%) Reference
Thionyl Chloride / AmmoniaN/AThionyl Chloride / Acetonitrile / Water0 °C (ammonia addition)2 hours84(Adapted from[8])
Acetic AnhydrideN/AWater~100 °C15-20 minutes40-80(Adapted from[5])
Propanoyl ChloridePyridineDichloromethaneRoom Temp.2-4 hours>90 (Typical for N-acylation)(General knowledge)

Experimental Protocols

Protocol 1: N-acylation using Propanoic Anhydride

This protocol is adapted from the synthesis of paracetamol and is a common method for N-acylation.

  • Reaction Setup: In a round-bottom flask, suspend 4-aminophenol (1.0 eq.) in water.

  • Addition of Acylating Agent: While stirring, add propanoic anhydride (1.1 eq.) to the suspension.

  • Heating: Heat the mixture in a water bath at approximately 80-90°C for 30-45 minutes with continuous stirring.

  • Cooling and Crystallization: Remove the flask from the water bath and cool it in an ice bath to induce crystallization.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system like ethanol/water to obtain pure this compound.

Protocol 2: Schotten-Baumann Reaction using Propanoyl Chloride

This method is useful for reactions with acid chlorides and helps to minimize side reactions.

  • Reaction Setup: Dissolve 4-aminophenol (1.0 eq.) in a dilute aqueous solution of sodium hydroxide (B78521) (e.g., 1 M NaOH, 2.0 eq.) in a flask.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Acylating Agent: Slowly add propanoyl chloride (1.1 eq.) dropwise to the cooled mixture. Ensure the temperature remains below 10 °C.

  • Reaction: Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.

  • Work-up: Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize as described in Protocol 1.

Diagram: General Experimental Workflow

ExperimentalWorkflow General Workflow for this compound Synthesis start Start dissolve Dissolve/Suspend 4-aminophenol start->dissolve add_reagent Add Propanoylating Agent (e.g., Propanoic Anhydride) dissolve->add_reagent react Heat/Stir for Specified Time add_reagent->react monitor Monitor Reaction (TLC) react->monitor monitor->react Incomplete cool Cool Reaction Mixture (Ice Bath) monitor->cool Complete filter Filter Crude Product cool->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry Pure Product recrystallize->dry analyze Analyze Product (TLC, M.P., NMR, IR) dry->analyze end End analyze->end

Caption: A flowchart of the key steps in the synthesis process.

References

Technical Support Center: N-(4-Hydroxyphenyl)propanamide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(4-Hydroxyphenyl)propanamide experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, characterization, and biological evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control during the synthesis of this compound?

A1: The most critical factor is achieving selective N-acylation over O-acylation. The relative nucleophilicity of the phenolic oxygen and the amide nitrogen in precursors like 4-aminophenol (B1666318) can be modulated by reaction conditions. Generally, acidic conditions favor O-acylation by protonating the amide nitrogen and reducing its nucleophilicity, while basic or neutral conditions tend to favor N-acylation.[1] Careful control of stoichiometry, temperature, and the choice of base are paramount to prevent side reactions.[2]

Q2: My NMR spectrum for this compound is difficult to interpret due to overlapping signals. What can I do?

A2: Overlapping peaks in the aromatic region are a common issue. Trying a different deuterated solvent, such as benzene-d6 (B120219) or acetone-d6, can alter the chemical shifts of your compound's protons and may resolve the overlap.[3] Additionally, if you suspect the presence of rotamers (different conformations around the amide bond), acquiring the spectrum at a higher temperature can sometimes coalesce the peaks into a simpler pattern.[3]

Q3: I am observing low or inconsistent activity in my cell-based assays. What are the likely causes?

A3: Low or inconsistent biological activity can stem from several factors. Poor aqueous solubility of this compound is a primary suspect, leading to compound precipitation or aggregation in the assay medium.[4] Other potential issues include compound degradation in the cell culture medium, low cell permeability, or interference with the assay's detection method.[4] It is also crucial to maintain consistent experimental conditions, such as cell passage number and density.[5]

Q4: How can I confirm the identity of my synthesized this compound and assess its purity?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for determining purity and identifying impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides definitive structural confirmation.[6][8] Fourier-Transform Infrared (FTIR) spectroscopy can quickly confirm the presence of key functional groups like N-H and C=O bonds.[7]

Troubleshooting Guides

Synthesis & Purification

Problem 1: Low yield of this compound with significant byproduct formation.

Possible Cause Solution Supporting Rationale
Competitive O-acylation Perform the reaction under neutral or mildly basic conditions using a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534).[1][2] Consider protecting the phenolic hydroxyl group with a protecting group like TBDMS-Cl before acylation, followed by a deprotection step.[9]The amide nitrogen is often a more potent nucleophile under these conditions, favoring the desired N-acylation.[1] A protection-deprotection strategy ensures only the nitrogen can react.[9]
Di-acylation Product Carefully control the stoichiometry of the acylating agent (e.g., propanoyl chloride). Use a 1:1 molar ratio or a slight excess of the aminophenol.[1] Add the acylating agent slowly and at a low temperature (e.g., 0°C).[10]This minimizes the chance of the initially formed product reacting again with the acylating agent.[2]
Hydrolysis of Acylating Agent Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]Acylating agents like propanoyl chloride are moisture-sensitive and can hydrolyze, reducing the amount available to react with the amine.[2]
Fries Rearrangement Avoid using Lewis acid catalysts (e.g., AlCl₃). Stick to base-catalyzed or acid-catalyzed (non-Lewis acid) conditions for acylation.[1]The Fries rearrangement, where an O-acyl group migrates to the aromatic ring, is promoted by Lewis acids and heat.[1]

Problem 2: Difficulty in purifying the final product.

Possible Cause Solution Supporting Rationale
Closely-related impurities Utilize column chromatography with a carefully selected solvent system. Monitor fractions closely using Thin Layer Chromatography (TLC).[11] Recrystallization from a suitable solvent system can also be effective if the impurities have different solubilities.These methods separate compounds based on differences in polarity, allowing for the isolation of the desired product.[1]
Product is an oil or difficult to crystallize If direct crystallization fails, purify by column chromatography first. Try dissolving the purified oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce precipitation.This technique, known as anti-solvent crystallization, can often yield solid material from oils.
Characterization

Problem 3: Ambiguous Mass Spectrometry (MS) fragmentation pattern.

Possible Cause Solution Supporting Rationale
Complex fragmentation pathways Compare the obtained spectrum with predicted fragmentation patterns. The molecular ion peak [M]+ should be at m/z 165.19.[12] Look for characteristic fragments such as the loss of the propanoyl group or cleavage of the amide bond.[13][14]Understanding common fragmentation pathways for amides and phenyl groups helps in deciphering the spectrum and confirming the structure.[13][15]
In-source fragmentation Use a "soft" ionization technique like Electrospray Ionization (ESI) to minimize fragmentation in the ion source and clearly identify the molecular ion.[16]Soft ionization methods impart less energy to the analyte molecules, increasing the abundance of the intact molecular ion.[16]
Biological Assays

Problem 4: Low cellular uptake of this compound.

Possible Cause Solution Supporting Rationale
Low membrane permeability Consider formulation strategies such as encapsulation in nanoparticles or liposomes to enhance delivery across the cell membrane.[5]These delivery systems can improve the solubility and facilitate cellular entry of hydrophobic compounds.[5]
Rapid efflux by transporters Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to determine if active transport is limiting intracellular concentration.[5]If uptake increases in the presence of an inhibitor, it indicates that the compound is a substrate for that efflux pump.
Inaccurate quantification Ensure that after incubation, cells are washed thoroughly with ice-cold PBS to remove any compound non-specifically adsorbed to the cell surface before cell lysis and quantification.[5]Incomplete washing can lead to an overestimation of the actual intracellular concentration.[5]

Problem 5: High variability in cytotoxicity assay (e.g., MTT) results.

Possible Cause Solution Supporting Rationale
Poor compound solubility in media Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in the assay medium is low (typically <0.5%) and consistent across all wells.[4] A low concentration of a non-ionic surfactant like Tween-80 may also help, but should be tested for effects on the assay itself.[4]High concentrations of DMSO can be toxic to cells, and poor solubility leads to inconsistent dosing.[4]
Compound instability Prepare fresh dilutions of the compound from the stock solution immediately before each experiment. Minimize the exposure of solutions to light and elevated temperatures.[5]The phenolic hydroxyl and amide groups could be susceptible to degradation over time in aqueous, oxygenated environments.
Inconsistent cell conditions Use cells from a similar passage number for all experiments. Ensure even cell seeding and check for a healthy, confluent monolayer before adding the compound.[5][17]Cell health, density, and passage number can significantly impact their response to cytotoxic agents.[5]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the N-acylation of 4-aminophenol.

  • Reactant Preparation : In a round-bottom flask, dissolve 4-aminophenol in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere.[8]

  • Base Addition : Add a non-nucleophilic base, such as triethylamine or pyridine (approx. 1.1 equivalents), to the solution.[8]

  • Acylation : Cool the mixture in an ice bath (0°C). Slowly add propanoyl chloride (approx. 1.05 equivalents) dropwise to the stirred solution.[8][10]

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC, checking for the consumption of the 4-aminophenol starting material.[11]

  • Workup : Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[1][11]

Protocol 2: Cytotoxicity (MTT) Assay

This protocol assesses the effect of this compound on cell viability.[18]

  • Cell Seeding : Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]

  • Compound Treatment : Prepare serial dilutions of this compound in the cell culture medium from a DMSO stock solution. Replace the old medium with the medium containing the test compound and incubate for 24-72 hours.[18]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[18]

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.[18]

  • Analysis : Calculate cell viability as a percentage relative to the vehicle control (e.g., DMSO-treated cells) and determine the IC50 value.[18]

Table 1: Predicted Spectroscopic Data for this compound
Parameter ¹H NMR (Predicted) [8]¹³C NMR (Predicted) [8]FTIR (Expected) [7]Mass Spec (Expected) [12]
Values ~9.0-10.0 ppm (s, 1H, Ar-OH)~7.3-7.5 ppm (d, 2H, Ar-H)~6.7-6.9 ppm (d, 2H, Ar-H)~2.3 ppm (q, 2H, -CH₂-)~1.1 ppm (t, 3H, -CH₃)~172 ppm (C=O)~154 ppm (Ar-C-OH)~132 ppm (Ar-C-N)~122 ppm (Ar-CH)~115 ppm (Ar-CH)~30 ppm (-CH₂-)~10 ppm (-CH₃)~3300 cm⁻¹ (N-H stretch)~3200 cm⁻¹ (O-H stretch)~1650 cm⁻¹ (C=O stretch, Amide I)~1550 cm⁻¹ (N-H bend, Amide II)Molecular Formula: C₉H₁₁NO₂Molecular Weight: 165.19 g/mol m/z [M+H]⁺: 166.08
Note: Chemical shifts (δ) are in ppm. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet). Values can vary based on solvent and concentration.[8]

Visualizations

Synthesis Workflow

G Figure 1: General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start 4-Aminophenol + Propanoyl Chloride base Add Base (e.g., Triethylamine) in Anhydrous Solvent start->base reaction Acylation at 0°C to RT base->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with Water monitoring->quench Reaction Complete extract Organic Extraction quench->extract wash Wash (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify product This compound purify->product analysis Characterize (NMR, MS, HPLC) product->analysis

Figure 1: General Synthesis and Purification Workflow

Troubleshooting Logic for Low Biological Activity

G Figure 2: Troubleshooting Low Biological Activity start Low or Inconsistent Biological Activity solubility Check Solubility in Assay Medium start->solubility sol_yes Soluble solubility->sol_yes Yes sol_no Insoluble/ Precipitates solubility->sol_no No stability Assess Compound Stability stab_yes Stable stability->stab_yes Yes stab_no Degrades stability->stab_no No permeability Investigate Cell Permeability/Efflux perm_yes Permeable permeability->perm_yes Yes perm_no Efflux/ Impermeable permeability->perm_no No interference Test for Assay Interference int_yes Interference interference->int_yes Yes int_no No Interference interference->int_no No sol_yes->stability sol_action Reformulate or use solubilizing agents (e.g., Tween-80) sol_no->sol_action stab_yes->permeability stab_action Use fresh solutions; Analyze degradation products stab_no->stab_action perm_yes->interference perm_action Use efflux pump inhibitors; Consider formulation perm_no->perm_action int_action Use alternative assay format; Run counter-screens int_yes->int_action end Re-evaluate Biological Hypothesis int_no->end

Figure 2: Troubleshooting Low Biological Activity

References

Technical Support Center: Improving the Solubility of N-(4-Hydroxyphenyl)propanamide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(4-Hydroxyphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known as N-propionyl-4-aminophenol, is a chemical compound with the molecular formula C₉H₁₁NO₂.[1][2] It is structurally related to paracetamol (acetaminophen). Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 165.19 g/mol [1]
Appearance Pale purple or white to off-white solid[3]
Melting Point ~173 °C
Boiling Point ~389.9 °C
Computed XLogP3 1.3[1]

Q2: I am having difficulty dissolving this compound in aqueous buffers for my biological assay. What are the recommended solvents?

Low aqueous solubility is a common challenge with phenolic compounds like this compound. For biological assays, it is standard practice to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.

Based on the solubility of structurally similar compounds, the following solvents are recommended for preparing a stock solution:

  • Dimethyl Sulfoxide (DMSO): This is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[4][5] It is a good first choice for creating a high-concentration stock solution.

  • Ethanol (B145695): This is another common solvent for compounds with moderate polarity.

It is crucial to keep the final concentration of the organic solvent in your assay low (typically <0.5% v/v for DMSO) to avoid solvent-induced toxicity to cells or interference with the assay.[6]

Q3: How can I prepare a stock solution of this compound?

Here is a general protocol for preparing a stock solution:

  • Weigh out a small amount of this compound powder using an analytical balance.

  • Add a small volume of 100% DMSO or absolute ethanol to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Once dissolved, you can store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Protect from light.

Q4: Can I improve the aqueous solubility of this compound by adjusting the pH?

Yes, adjusting the pH of your aqueous buffer can improve the solubility of phenolic compounds. The hydroxyl group on the phenyl ring is weakly acidic. By increasing the pH of the solution to be above the pKa of this group, the compound will be deprotonated to form a more water-soluble phenolate (B1203915) salt.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates out of solution upon dilution into aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its solubility limit.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, but be mindful of solvent toxicity limits for your assay.- Decrease the final concentration of the compound in your assay.- Prepare a fresh, more dilute stock solution and repeat the dilution.- Try warming the aqueous buffer slightly before adding the compound stock solution.
Inconsistent results between experiments. - Incomplete dissolution of the stock solution.- Degradation of the compound in solution.- Ensure the stock solution is completely dissolved before each use by vortexing or brief sonication.- Prepare fresh dilutions from the stock solution for each experiment.- Store the stock solution properly (protected from light at -20°C or -80°C) and avoid repeated freeze-thaw cycles.
Observed cellular toxicity is not dose-dependent. The solvent (e.g., DMSO) concentration is too high in the final assay wells, causing non-specific toxicity.- Calculate the final percentage of the organic solvent in your assay and ensure it is below the tolerance level for your cell line (typically <0.5% for DMSO).- Run a solvent control (cells treated with the same concentration of solvent as the highest concentration of your compound) to determine the baseline level of toxicity from the solvent alone.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (MW: 165.19 g/mol )

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh 1.65 mg of this compound and place it into a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath sonicator.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound 10 mM stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment:

      • Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).

      • Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

      • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Assay:

      • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

      • Carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_assay_prep Assay Preparation cluster_incubation_readout Incubation & Readout weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store serial_dilute Prepare Serial Dilutions in Culture Medium store->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate assay Perform Biological Assay (e.g., MTT) incubate->assay readout Measure Signal assay->readout

Caption: A general experimental workflow for using this compound in a cell-based assay.

troubleshooting_logic start Solubility Issue Encountered check_stock Is the stock solution fully dissolved? start->check_stock check_conc Is the final concentration too high? check_stock->check_conc Yes sonicate Vortex/Sonicate Stock Solution check_stock->sonicate No check_solvent Is the final solvent concentration toxic? check_conc->check_solvent No lower_conc Decrease Final Compound Concentration check_conc->lower_conc Yes lower_solvent Decrease Final Solvent Concentration check_solvent->lower_solvent Yes success Problem Resolved check_solvent->success No sonicate->check_stock lower_conc->success run_control Run Solvent Toxicity Control lower_solvent->run_control run_control->success

Caption: A troubleshooting decision tree for addressing solubility issues with this compound.

References

N-(4-Hydroxyphenyl)propanamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(4-Hydroxyphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Unexpected peaks in chromatogram 1. Degradation of the compound due to improper storage or handling. 2. Contamination of the sample or solvent. 3. Interaction with container material.1. Ensure storage at 10°C - 25°C, protected from light and moisture.[1] Prepare fresh solutions for analysis. 2. Use high-purity solvents and clean equipment. Run a blank to check for solvent contamination. 3. Use inert container materials like glass or polypropylene.
Loss of compound during analysis 1. Adsorption to HPLC column or tubing. 2. Instability in the analytical mobile phase.1. Use a mobile phase with an appropriate organic modifier and pH to ensure compound solubility and minimize secondary interactions with the stationary phase. Consider using a column with a different stationary phase chemistry. 2. Check the pH of the mobile phase; the compound may be unstable at certain pH values. Prepare fresh mobile phase daily.
Inconsistent analytical results 1. Variability in sample preparation. 2. Fluctuation in instrument conditions (e.g., temperature, flow rate).1. Standardize the sample preparation procedure, including solvent, concentration, and dissolution time. 2. Ensure the HPLC system is properly equilibrated and calibrated. Use a column thermostat to maintain a consistent temperature.
Rapid degradation of the compound in solution 1. Hydrolysis of the amide bond due to acidic or basic conditions. 2. Oxidation of the phenol (B47542) group.1. Adjust the pH of the solution to be near neutral. If the experimental conditions require acidic or basic pH, prepare the solution immediately before use and keep it at a low temperature. 2. De-gas solvents to remove dissolved oxygen. Consider adding an antioxidant if compatible with the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and alkaline conditions. This reaction breaks the bond between the carbonyl group and the nitrogen atom, yielding 4-aminophenol (B1666318) and propionic acid.[2]

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored degradation products.[3]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products from hydrolysis are:

  • 4-Aminophenol

  • Propionic acid

Under oxidative conditions, various quinone-type structures and other oxidized species can be formed. Thermal and photolytic degradation may lead to a more complex mixture of degradation products.

Q3: How should I store this compound to ensure its stability?

A3: this compound should be stored in a well-sealed container at a temperature between 10°C and 25°C, protected from light and moisture.[1] For solutions, it is recommended to prepare them fresh and use them promptly, especially if the solution is not at a neutral pH.

Q4: What analytical techniques are best for studying the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its degradation products.[4][5] Using a photodiode array (PDA) detector can help in identifying peaks based on their UV spectra. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5]

Q5: How can I perform a forced degradation study for this compound?

A5: Forced degradation, or stress testing, is conducted to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[6] A general approach involves subjecting a solution of the compound to various stress conditions. An example protocol is provided in the "Experimental Protocols" section below. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]

Quantitative Data from Forced Degradation Studies

The following table summarizes representative data from forced degradation studies on this compound. These values are illustrative and can vary based on specific experimental conditions.

Stress Condition Time % Degradation (Illustrative) Major Degradation Products
0.1 M HCl at 60°C24 hours15%4-Aminophenol, Propionic Acid
0.1 M NaOH at 60°C24 hours20%4-Aminophenol, Propionic Acid
3% H₂O₂ at 25°C24 hours10%Oxidized phenolic derivatives
Heat (80°C)48 hours5%Various minor degradation products
Photostability (ICH Q1B)24 hours<2%Minor unidentified products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature (25°C).

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Collection and Preparation: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively, before analysis. Dilute the samples to an appropriate concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

Protocol 2: Stability-Indicating HPLC Method

This is an example of a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Diagrams

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product1 4-Aminophenol parent->hydrolysis_product1 Acid or Base hydrolysis_product2 Propionic Acid parent->hydrolysis_product2 Acid or Base oxidation_product Oxidized Products (e.g., Quinone derivatives) parent->oxidation_product Oxidizing Agent

Caption: Primary degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Collect Samples at Time Points stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (% Degradation, Product Identification) hplc->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

preventing contamination in N-(4-Hydroxyphenyl)propanamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent, identify, and resolve contamination issues during experiments involving N-(4-Hydroxyphenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound has a yellow or brown tint. What is the likely cause and how can I prevent it?

A1: A yellow or brown discoloration in compounds containing a phenol (B47542) group, such as this compound, is typically a sign of oxidation.[1] The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions, leading to the formation of colored quinone-type impurities.

Prevention Strategies:

  • Inert Atmosphere: Conduct reactions and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Store the final product in amber-colored vials or protect it from light to prevent photolytic degradation.[1]

  • Solvent Purity: Use high-purity, degassed solvents for synthesis and purification to remove dissolved oxygen.

  • Decolorization: During purification, activated carbon can be used to adsorb colored impurities from the solution before recrystallization.[2]

Q2: What are the most common impurities to expect after synthesizing this compound?

A2: Impurities are often related to the synthetic route. A common synthesis involves the reaction of p-hydroxyphenylpropionic acid with thionyl chloride followed by amidation.[3] Potential impurities include:

  • Unreacted Starting Materials: Residual p-hydroxyphenylpropionic acid.

  • Reagent By-products: Compounds formed from side reactions of reagents like thionyl chloride.

  • Solvent Residues: Trace amounts of solvents used during the reaction and workup (e.g., acetonitrile (B52724), ethyl acetate).[3]

Q3: How do I choose the best purification method: recrystallization or column chromatography?

A3: The choice depends on the impurity profile and the required purity level.

  • Recrystallization: This is the preferred method for removing small amounts of impurities that have different solubility profiles from the main product. It is efficient for large-scale purification and can yield high-purity crystals (≥99%).[2]

  • Column Chromatography: This method is ideal for separating complex mixtures where impurities have solubilities similar to the product. It offers high resolution but is often more time-consuming and may lead to lower yields, making it more suitable for smaller-scale purifications.[2][3]

Q4: My HPLC analysis shows unexpected peaks that appear over time. What could be happening?

A4: The appearance of new peaks over time suggests product degradation. The two primary degradation pathways for this compound are:

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield p-hydroxyphenylpropionic acid and ammonia (B1221849).[1][4]

  • Oxidation: As mentioned in Q1, the phenol group can oxidize.

To confirm this, a forced degradation study under stress conditions (acid, base, heat, light, oxidizing agents) can be performed to identify potential degradation products.[1][4]

Troubleshooting Guides

Guide 1: Issues During Recrystallization
Problem Possible Cause Solution
Low Crystal Yield 1. Too much solvent was used, keeping the product dissolved.[2]2. Cooling was too rapid, preventing complete crystallization.3. Incomplete precipitation.1. Evaporate some solvent to concentrate the solution and re-cool.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]3. Scratch the inside of the flask with a glass rod to induce crystallization or add a seed crystal.[2][5]
Compound "Oils Out" 1. The solution is too concentrated.2. The cooling process is too fast.[5]3. Significant impurities are present, lowering the melting point.1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[5]2. Ensure slow cooling. Insulating the flask can help.3. Consider pre-purifying the crude product with a silica (B1680970) plug or column chromatography.
Colored Crystals 1. Colored impurities are co-precipitating with the product.2. Thermal degradation during heating.1. Before cooling, add a small amount of activated carbon to the hot solution, heat for a few minutes, and perform a hot filtration to remove the carbon and adsorbed impurities.[2]2. Avoid prolonged heating at the solvent's boiling point.
Guide 2: Issues During Synthesis
Problem Possible Cause Solution
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Low reagent purity or activity.3. Presence of moisture, which can quench reactive intermediates.1. Monitor the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.[3]2. Use fresh, high-purity reagents.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products 1. Reaction temperature is too high.2. Incorrect stoichiometry of reagents.3. O-acylation of the phenolic hydroxyl group instead of N-acylation.1. Maintain the recommended reaction temperature (e.g., using an ice bath for exothermic steps).[3]2. Carefully measure and add reagents in the correct molar ratios.3. Use a protection-acylation-deprotection strategy if O-acylation is a significant issue.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthetic method.[3]

Step 1: Acyl Chloride Formation

  • In a fume hood, add 2g of p-hydroxyphenylpropionic acid to 15mL of thionyl chloride in a round-bottom flask.

  • Stir the mixture until the solution becomes clear.

  • Monitor the reaction endpoint using TLC (Developing agent: Petroleum Ether:Ethyl Acetate = 5:1).[3]

  • Once complete, remove the excess thionyl chloride under reduced pressure.

Step 2: Amidation

  • Dissolve the residue from Step 1 in a small amount of acetonitrile.

  • In a separate flask, cool 20mL of 25-28% ammonia water to below 0°C in an ice bath.

  • Slowly add the acetonitrile solution dropwise to the cold ammonia water with vigorous stirring.

  • Monitor the reaction endpoint using TLC (Developing agent: Dichloromethane:Methanol = 10:1).[3]

  • Upon completion, proceed to purification.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product from the synthesis to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., excess ethyl acetate) and heat the mixture to reflux until the solid dissolves completely.[3]

  • If insoluble impurities or a strong color persists, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • Place the flask in an ice bath to maximize the precipitation of crystals.[3]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol 3: Purity Analysis by HPLC

This is a general method; specific conditions may need optimization.

Parameter Condition
Instrumentation Standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.[7][8]
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Sample Preparation Dissolve a known quantity of the compound in the mobile phase and filter through a 0.45 µm filter before injection.[9]

Visualized Workflows and Pathways

Synthesis_Workflow Start p-Hydroxyphenylpropionic Acid + Thionyl Chloride AcylChloride Acyl Chloride Intermediate Start->AcylChloride Stir, Monitor (TLC) Amidation Add to cold Ammonia Water AcylChloride->Amidation Dissolve in Acetonitrile Crude Crude This compound Amidation->Crude Stir, Monitor (TLC)

Caption: A simplified workflow for the synthesis of this compound.

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Decision Impurities Soluble in Cold Solvent? Dissolve->Decision Recrystallize Cool Slowly & Filter Crystals Decision->Recrystallize Yes Chromatography Column Chromatography Decision->Chromatography No Pure Pure Product (>99%) Recrystallize->Pure Chromatography->Pure Analysis Purity Check (HPLC, NMR) Pure->Analysis

Caption: Decision workflow for purifying crude this compound.

Caption: Logical relationship between contamination sources and mitigation strategies.

Degradation_Pathways Parent This compound Hydrolysis p-Hydroxyphenylpropionic Acid + Ammonia Parent->Hydrolysis Hydrolysis (Acid/Base) Oxidation Colored Quinone-type Products Parent->Oxidation Oxidation (Air/Light)

Caption: Primary degradation pathways for this compound.

References

resolving poor peak shape for N-(4-Hydroxyphenyl)propanamide in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography Troubleshooting

Topic: Resolving Poor Peak Shape for N-(4-Hydroxyphenyl)propanamide

This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to help researchers, scientists, and drug development professionals resolve common peak shape issues, such as peak tailing, encountered during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Poor peak shape, particularly tailing, for this compound in reversed-phase HPLC is typically caused by secondary chemical interactions with the stationary phase or other system components. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The phenolic hydroxyl group of the analyte can form strong hydrogen bonds with residual, acidic silanol groups on silica-based stationary phases. This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1][2]

  • Metal Chelation: Phenolic compounds are effective metal chelators.[3] Trace metal ions (e.g., iron, nickel) from stainless steel components like column hardware, frits, or even the stationary phase itself can chelate with the analyte, leading to significant peak tailing.[4][5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[6] If the pH is near the pKa of the phenolic group (typically ~pKa 9-10), the analyte will exist in both ionized (phenoxide) and non-ionized forms, which have different retention characteristics, leading to broad or split peaks.[7]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, causing peak distortion.[4][8]

Q2: What is a Tailing Factor (Tf) and what is an acceptable value?

The Tailing Factor (Tf), also known as the USP tailing factor or asymmetry factor, is a quantitative measure of peak symmetry. It is calculated by dividing the peak width at 5% of the peak height by twice the distance from the leading edge to the peak maximum at 5% height (Tf = W₀.₀₅ / 2A).[8]

  • Tf = 1.0: A perfectly symmetrical Gaussian peak.

  • Tf > 1.0: The peak is tailing.

  • Tf < 1.0: The peak is fronting.

Generally, a tailing factor of Tf ≤ 1.2 is considered acceptable for most applications, while a value greater than 1.5 indicates significant tailing that may compromise quantitation accuracy.[8]

Q3: Can the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) impact peak shape?

Yes, while the primary role of the organic modifier is to control retention time and selectivity, it can have a minor impact on peak shape. However, for resolving significant tailing caused by chemical interactions, strategies like adjusting mobile phase pH or using additives are typically more effective than simply changing the organic solvent.[3]

Q4: My peak tailing issue appeared suddenly. What should I check first?

An abrupt decline in peak shape often points to a system or column issue rather than a fundamental method problem. Key areas to investigate include:

  • Column Contamination or Void: A buildup of contaminants on the column inlet frit or the formation of a void in the packing material can distort the sample flow path.[9][10]

  • System Blockage: A partial blockage in system tubing or frits can cause peak distortion.[10]

  • Mobile Phase Preparation Error: Incorrect pH or buffer concentration can lead to sudden changes in chromatography.[11]

  • Guard Column Failure: If using a guard column, it may be contaminated or blocked. Remove it and re-run the analysis to see if the problem resolves.[9]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor peak shape.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for identifying the root cause of poor peak shape for this compound.

TroubleshootingWorkflow start Poor Peak Shape Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System Issue Likely check_all_peaks->system_issue  Yes analyte_issue Analyte-Specific Interaction check_all_peaks->analyte_issue No   check_connections Check for dead volume (fittings, tubing) system_issue->check_connections check_frit Check for blocked column inlet frit check_connections->check_frit flush_column Perform column flush (See Protocol 3) check_frit->flush_column end Peak Shape Improved flush_column->end check_ph Is mobile phase pH ≥ 2 units below analyte pKa? analyte_issue->check_ph ph_yes Adjust Mobile Phase pH (See Protocol 1) check_ph->ph_yes No ph_no pH is likely optimal. Proceed to next step. check_ph->ph_no Yes ph_yes->end check_metal Suspect Metal Chelation? ph_no->check_metal metal_yes Add Chelating Agent (EDTA) (See Protocol 2) check_metal->metal_yes Yes check_silanol Suspect Silanol Interaction? check_metal->check_silanol No metal_yes->end silanol_yes Use end-capped column or add suppressor (e.g., TEA) check_silanol->silanol_yes Yes check_overload Check for Column Overload check_silanol->check_overload No silanol_yes->end overload_yes Dilute sample or reduce injection volume check_overload->overload_yes Yes overload_yes->end

Caption: A logical workflow for troubleshooting poor peak shape.

Mechanisms of Poor Peak Shape for this compound

This diagram illustrates the primary chemical interactions that lead to peak tailing for this specific analyte.

InteractionMechanisms cluster_Analyte This compound cluster_StationaryPhase Stationary Phase / System analyte Phenolic -OH group silanol Residual Silanol (Si-OH) analyte->silanol Secondary Interaction (Hydrogen Bonding)[2] metal Metal Ions (Fe²⁺, etc.) from hardware/packing analyte->metal Metal Chelation[3] tailing Peak Tailing silanol->tailing metal->tailing

References

Technical Support Center: Purification of N-(4-Hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the post-synthesis purification challenges of N-(4-Hydroxyphenyl)propanamide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your purification efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered after the synthesis of this compound?

A1: The most significant impurity is typically the unreacted starting material, p-aminophenol (PAP).[1][2] PAP is known to be difficult to remove through standard crystallization and can cause discoloration (pink to dark brown) in the final product due to its degradation or polymerization.[1][2][3] Other potential impurities include by-products from side reactions and any excess acylating agent used in the synthesis.

Q2: Why is my final product colored instead of white or off-white?

A2: A colored product, particularly with a pink, red, or brown tint, is almost always due to the presence of the p-aminophenol (PAP) impurity.[1][2][3] PAP is susceptible to oxidation, and its degradation products are highly colored. Even trace amounts of PAP can impart a noticeable color to the this compound product.[1][2]

Q3: How can I effectively remove the p-aminophenol (PAP) impurity?

A3: While challenging, removing PAP can be achieved through several methods. Standard recrystallization alone may not be sufficient.[2] A more effective approach involves an acid-base extraction during the workup. Since PAP has a basic amino group, it can be protonated with a dilute acid (like HCl) and extracted into an aqueous layer, while the neutral amide product remains in the organic phase. Another innovative approach involves adding a small amount of an acid (like salicylic (B10762653) acid or oxalic acid) during crystallization to form a salt with PAP, making it easier to remove during filtration and washing.[1][3]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a super-cooled liquid instead of a solid crystal lattice. This can happen if the solution is too concentrated, if the cooling is too rapid, or if there are significant impurities.[4] To resolve this, reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to slightly dilute the solution and allow it to cool much more slowly. Insulating the flask can help promote gradual cooling.[4]

Q5: My recrystallization yield is very low. How can I improve it?

A5: A low yield can result from several factors. Using too much solvent is a common cause, as a significant amount of the product will remain in the mother liquor.[5] To check this, you can evaporate the solvent from the filtrate; a large residue indicates substantial product loss. To improve yield, use the minimum amount of hot solvent necessary for complete dissolution. After crystallization, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[4][6]

Q6: What analytical techniques are best for assessing the purity of my final product?

A6: High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for quantitative purity assessment of this compound and related compounds.[7] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the presence of key functional groups.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Product Discoloration (Pink, Brown, Dark) Presence of oxidized p-aminophenol (PAP) impurity.[1][2]1. Perform an acid wash (e.g., dilute HCl) during the liquid-liquid extraction phase of the workup to remove the basic PAP.[8] 2. Consider adding a small amount of a suitable acid during recrystallization to form a salt with PAP, enhancing its removal.[3][9] 3. If color persists, a charcoal treatment during recrystallization may help adsorb colored impurities.[5]
No Crystals Form Upon Cooling The solution is too dilute (excess solvent used).[4]1. Induce crystallization by scratching the inside of the flask with a glass rod.[4] 2. Add a seed crystal of the pure compound.[4] 3. If the above fails, gently heat the solution to boil off some of the solvent, concentrate the solution, and cool again.[4][5]
Crystallization is Too Rapid ("Crashing Out") The solution is too concentrated or cooled too quickly, trapping impurities.[5][10]1. Reheat the solution to redissolve the solid. 2. Add a small amount (1-2 mL) of additional hot solvent to slightly exceed the minimum required for dissolution.[5] 3. Allow the flask to cool slowly on a benchtop before moving it to an ice bath.[4]
Persistent Impurities After Recrystallization Impurities have similar solubility to the product; impurities are occluded within the crystals.1. Ensure slow cooling during recrystallization to allow for proper crystal lattice formation, which excludes impurities.[8] 2. Perform a second recrystallization, possibly using a different solvent system.[8] 3. If impurities are acidic or basic, use an appropriate acid-base wash during the workup before crystallization.[8]

Quantitative Data Summary

Table 1: Common Impurities in this compound Synthesis

ImpurityChemical NameCAS NumberMolecular FormulaKey Issues
p-Aminophenol (PAP) 4-Aminophenol123-30-8H₂NC₆H₄OHToxic (nephrotoxicity), causes product discoloration.[1]
Unreacted Acylating Agent e.g., Propanoic anhydride123-62-6(CH₃CH₂CO)₂OCan hydrolyze to propanoic acid, which may be difficult to remove.
Di-acylated Product N-(4-(propionyloxy)phenyl)propanamideN/AC₁₂H₁₅NO₃A potential side-product if the phenolic hydroxyl group is also acylated.

Table 2: Solvent Selection Guide for Recrystallization

SolventSuitability for ProductSuitability for Impurities (e.g., PAP)Comments
Water Low solubility in cold, moderate in hot.Moderately soluble.A good choice for recrystallization, often used in combination with a more soluble solvent.
Ethanol (B145695)/Methanol Good solubility, especially when hot.Soluble.Often used as the "good" solvent in a binary system with water (the "poor" solvent).[11]
Ethyl Acetate Moderate solubility.Moderate solubility.Can be used, but separation efficiency might be lower.
Acetone High solubility.High solubility.Generally too good a solvent, leading to poor recovery unless used as part of a binary system.[11]

Experimental Protocols

Protocol 1: Standard Recrystallization using an Ethanol/Water System

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[8]

  • Induce Crystallization: Remove the flask from the heat. Add hot deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy. Add a final drop or two of hot ethanol to redissolve the cloudiness and obtain a clear solution.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4][6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.[8]

  • Drying: Dry the crystals completely, either on the filter paper by drawing air through them or by transferring them to a watch glass and placing them in a vacuum oven at a suitable temperature.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]

  • Sample Preparation: Accurately weigh and dissolve a small amount of the purified product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.[7]

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte and potential impurities absorb (e.g., 245 nm).

  • Analysis: Quantify the purity by calculating the area percentage of the main product peak relative to the total area of all peaks.

Visualizations

G Troubleshooting Recrystallization Issues start Crude Product Recrystallization problem Problem Encountered During Cooling start->problem no_xtals No Crystals Form problem->no_xtals No precipitation oiling_out Compound 'Oils Out' problem->oiling_out Liquid separates low_yield Low Yield of Crystals problem->low_yield Few crystals form sol_scratch 1. Scratch flask interior 2. Add a seed crystal no_xtals->sol_scratch Solution sol_reheat Reheat to dissolve oil, add more hot solvent, cool SLOWLY oiling_out->sol_reheat Solution sol_yield 1. Use minimum hot solvent 2. Ensure thorough cooling (ice bath) low_yield->sol_yield Solution sol_concentrate Boil off some solvent and cool again sol_scratch->sol_concentrate If still no crystals end_node Pure Crystals Obtained sol_concentrate->end_node sol_reheat->end_node sol_yield->end_node

Caption: Troubleshooting workflow for common recrystallization issues.

G Purification & Analysis Workflow crude Crude This compound workup Aqueous Workup (Acid/Base Wash to Remove PAP) crude->workup extraction Solvent Evaporation workup->extraction recrystallization Recrystallization (e.g., EtOH/Water) extraction->recrystallization filtration Vacuum Filtration & Washing recrystallization->filtration drying Drying filtration->drying pure_solid Dry Purified Solid drying->pure_solid analysis Purity Analysis (HPLC, NMR) pure_solid->analysis final Final Pure Product (>99%) analysis->final

Caption: Experimental workflow for purification and analysis.

G Simplified Synthesis & Impurity Pathway cluster_reactants pap p-Aminophenol (PAP) (Starting Material) plus + pap->plus reagent Propanoyl Source (e.g., Propanoic Anhydride) reagent->plus product This compound (Desired Product) impurity Unreacted p-Aminophenol (Key Impurity) plus->product Reaction plus->impurity Incomplete Reaction

Caption: Formation of the desired product and key impurity.

References

method refinement for consistent N-(4-Hydroxyphenyl)propanamide results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable results in the synthesis and analysis of N-(4-Hydroxyphenyl)propanamide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, purification, and analysis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors. A primary cause is often incomplete reaction or the formation of side products. Here are some common culprits and solutions:

  • Incomplete Acylation: The reaction between 4-aminophenol (B1666318) and propanoyl chloride (or propanoic anhydride) may not go to completion. Ensure your reagents are pure and dry, as moisture can hydrolyze the acylating agent.

  • Side Reactions: The hydroxyl group on 4-aminophenol can also be acylated, leading to the formation of O-acylated byproducts. Running the reaction at lower temperatures and careful control of stoichiometry can minimize this.

  • Base Issues: An appropriate base is crucial to neutralize the HCl generated during the reaction. Without a base, the starting amine can become protonated and non-nucleophilic.[1] Ensure at least one equivalent of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is used.

  • Reaction Conditions: Overly high temperatures can lead to decomposition or increased side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[2]

Q2: I'm observing an impurity with a similar polarity to my product, making purification difficult. What could it be?

A: A common impurity is the O-acylated product, 4-aminophenyl propanoate, or the di-acylated product, N-(4-(propanoyloxy)phenyl)propanamide. These can form if the reaction conditions are not carefully controlled. To minimize their formation, consider adding the acylating agent slowly to a cooled solution of the 4-aminophenol.

Q3: My purified product shows inconsistent melting points. What could be the reason?

A: Inconsistent melting points typically indicate the presence of impurities. Even small amounts of residual starting materials, solvents, or byproducts can depress and broaden the melting point range. Effective purification, for instance by recrystallization from a suitable solvent like ethyl acetate, is critical.[2] Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Q4: During HPLC analysis, I'm seeing peak tailing and shifting retention times. How can I resolve this?

A: These issues in HPLC are often related to the mobile phase, column, or sample preparation.

  • Mobile Phase: Ensure the mobile phase is freshly prepared, degassed, and that the pH is controlled with a suitable buffer. Inconsistent mobile phase composition can lead to retention time drift.

  • Column Health: Peak tailing can be a sign of a degrading column or interaction of the phenolic hydroxyl group with active sites on the silica (B1680970) support. Using a column with end-capping or adding a small amount of a competitive agent like triethylamine to the mobile phase can help.

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Try diluting your sample.

Data Presentation

Table 1: Summary of a Synthetic Method for a Structurally Similar Amide
ParameterValueReference
Starting Materialp-Hydroxyphenylpropionic acid[2]
ReagentsThionyl chloride, Ammonia water[2]
SolventAcetonitrile (B52724)[2]
Reaction Time~2 hours[2]
Reported Yield84%[2]
PurificationRecrystallization from ethyl acetate[2]
Table 2: Key Spectroscopic Data for this compound
Data TypeCharacteristic PeaksReference
¹H NMR Peaks corresponding to the ethyl group protons, aromatic protons, and amide and hydroxyl protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and ethyl group carbons.[3]
Mass Spec (EI) Molecular ion peak [M]⁺ at m/z 165. Key fragments at m/z 109 and 121.[3][4]
IR Spectroscopy Characteristic absorptions for N-H stretching, C=O (amide) stretching, and O-H stretching.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on standard amide synthesis reactions.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminophenol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran). Add one equivalent of a non-nucleophilic base (e.g., triethylamine).

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add one equivalent of propanoyl chloride, dissolved in the same solvent, dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography on silica gel.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This is a general method and may require optimization.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate (B84403) buffer, pH adjusted) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 245 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter before injection.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 4-Aminophenol 4-Aminophenol Reaction_Step Acylation 4-Aminophenol->Reaction_Step + Propanoyl_Chloride Propanoyl Chloride Propanoyl_Chloride->Reaction_Step Solvent_Base Anhydrous Solvent (e.g., DCM) + Base (e.g., Et3N) Solvent_Base->Reaction_Step Product This compound Reaction_Step->Product HCl byproduct (neutralized by base) Troubleshooting_Workflow Troubleshooting Inconsistent Results Start Inconsistent Results Check_Yield Low Yield? Start->Check_Yield Check_Purity Low Purity? Check_Yield->Check_Purity No Check_Reagents Verify Purity & Stoichiometry of Reactants & Base Check_Yield->Check_Reagents Yes Check_Side_Products Investigate for O-acylation Check_Purity->Check_Side_Products Yes Check_HPLC Review HPLC Method: Mobile Phase, Column, Sample Prep Check_Purity->Check_HPLC No Check_Conditions Optimize Temperature & Reaction Time (TLC) Check_Reagents->Check_Conditions End Consistent Results Check_Conditions->End Improve_Purification Optimize Recrystallization Solvent or use Column Chromatography Check_Side_Products->Improve_Purification Improve_Purification->End Check_HPLC->End

References

Validation & Comparative

A Comparative Analysis of N-(4-Hydroxyphenyl)propanamide and Paracetamol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative analysis of N-(4-Hydroxyphenyl)propanamide and its close structural analog, Paracetamol. This document provides a detailed comparison of their chemical structures, mechanisms of action, and toxicological profiles, supported by available data and theoretical structure-activity relationships.

This compound, also known as Parapropamol, is a structural analog of the widely used analgesic and antipyretic drug, Paracetamol (N-(4-hydroxyphenyl)acetamide). The key difference between the two molecules is the substitution of the acetyl group in Paracetamol with a propanoyl group in this compound. This seemingly minor alteration in chemical structure can have significant implications for the compound's pharmacological and toxicological properties. This guide aims to provide a comprehensive comparative analysis of these two compounds, drawing upon existing experimental data for Paracetamol and the limited, yet informative, data available for this compound, supplemented with insights from structure-activity relationship studies.

Chemical and Physical Properties

A fundamental comparison begins with the basic chemical and physical properties of both compounds. While extensive data is available for Paracetamol, information on this compound is less comprehensive, primarily found in chemical supplier databases.

PropertyThis compoundParacetamol (Acetaminophen)
IUPAC Name This compoundN-(4-hydroxyphenyl)acetamide
Other Names Parapropamol, 4'-HydroxypropionanilideAcetaminophen, APAP
CAS Number 1693-37-4[1]103-90-2
Molecular Formula C₉H₁₁NO₂[1]C₈H₉NO₂
Molecular Weight 165.19 g/mol [1]151.16 g/mol
Melting Point 173 °C[1]169 °C
Boiling Point 389.9 °C[1]420 °C

Mechanism of Action: A Tale of Two Analgesics

Paracetamol 's mechanism of action is complex and not fully elucidated, but it is believed to involve multiple pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system (CNS)[2]. This inhibition is thought to be more effective in the low-peroxide environment of the CNS compared to peripheral tissues, which may explain its potent analgesic and antipyretic effects with weaker anti-inflammatory activity[2]. Another significant pathway involves the metabolism of Paracetamol to AM404 in the brain. AM404 is an agonist of the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid CB1 receptors, contributing to its analgesic effects[2].

This compound is reported to exhibit analgesic and antipyretic effects similar to Paracetamol, with a proposed mechanism involving the inhibition of prostaglandin (B15479496) synthesis in the central nervous system[3][4]. However, it is suggested to have a lower potency compared to Paracetamol[3]. Due to the structural similarity, it is plausible that this compound may also be metabolized to a corresponding active metabolite in the brain, although this has not been experimentally verified.

Comparative Mechanism of Action cluster_Paracetamol Paracetamol cluster_NHPP This compound P_Metabolism Metabolism in Brain P_AM404 AM404 Formation P_Metabolism->P_AM404 P_COX COX Inhibition (CNS) P_Analgesia Analgesia & Antipyresis P_COX->P_Analgesia P_TRPV1_CB1 TRPV1/CB1 Activation P_AM404->P_TRPV1_CB1 P_TRPV1_CB1->P_Analgesia Paracetamol Paracetamol Paracetamol->P_Metabolism Paracetamol->P_COX N_COX COX Inhibition (CNS) (Presumed) N_Analgesia Analgesia & Antipyresis (Lower Potency) N_COX->N_Analgesia N_Metabolism Metabolism in Brain (Hypothetical) N_Active_Metabolite Active Metabolite? (Hypothetical) N_Metabolism->N_Active_Metabolite N_Active_Metabolite->N_Analgesia NHPP This compound NHPP->N_COX NHPP->N_Metabolism Paracetamol Metabolic Pathways and Toxicity Paracetamol Paracetamol Glucuronidation Glucuronidation (~60%) Paracetamol->Glucuronidation Sulfation Sulfation (~35%) Paracetamol->Sulfation CYP450 CYP450 Oxidation (~5%) Paracetamol->CYP450 Non_Toxic_Metabolites Non-toxic Metabolites Glucuronidation->Non_Toxic_Metabolites Sulfation->Non_Toxic_Metabolites NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI Detoxification Detoxification NAPQI->Detoxification Therapeutic Dose Protein_Adducts Protein Adducts NAPQI->Protein_Adducts Overdose GSH Glutathione (GSH) GSH->Detoxification Detoxification->Non_Toxic_Metabolites Cell_Death Hepatocellular Death Protein_Adducts->Cell_Death Experimental Workflow: In Vivo Analgesia Start Start Animal_Grouping Animal Grouping (e.g., Mice) Start->Animal_Grouping Compound_Admin Compound Administration (Vehicle, Test Compound, Positive Control) Animal_Grouping->Compound_Admin Waiting_Period Waiting Period for Drug Absorption Compound_Admin->Waiting_Period Pain_Induction Pain Induction (e.g., Acetic Acid Injection) Waiting_Period->Pain_Induction Observation Observation and Counting of Writhes Pain_Induction->Observation Data_Analysis Data Analysis (% Pain Inhibition) Observation->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Biological Activity of N-(4-Hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of the synthesized compound, N-(4-Hydroxyphenyl)propanamide. Drawing upon its structural similarity to Paracetamol (Acetaminophen), this document outlines its predicted antioxidant, anti-inflammatory, and analgesic properties and compares them with established alternatives.[1][2][3] The information herein is intended to provide a framework for the biological validation of this compound.

Predicted Biological Activities and Mechanism of Action

This compound shares a core N-(4-hydroxyphenyl) amide structure with Paracetamol, a widely used analgesic and antipyretic drug.[4] Due to this structural analogy, it is hypothesized that this compound will exhibit similar biological effects. The primary mechanisms of action for Paracetamol are believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of pain and inflammation.[5][6][7] Additionally, a metabolite of Paracetamol, AM404, has been shown to act on the endocannabinoid system, contributing to its analgesic effects.[1] It is plausible that this compound may follow similar metabolic and activity pathways.

Comparative Data Tables

The following tables provide a summary of quantitative data for the biological activities of common reference compounds. This data serves as a benchmark for the future evaluation of this compound.

Table 1: In Vitro Antioxidant Activity
CompoundAssayIC50 (µM)Reference
Ascorbic Acid (Standard) DPPH Radical Scavenging54.08[8]
Paracetamol Analogue DPPH Radical Scavenging80[9]
Quercetin (Standard) DPPH Radical Scavenging-[10]
BHT (Standard) DPPH Radical Scavenging-[10]

IC50: The concentration of the compound required to cause 50% inhibition. A lower IC50 value indicates greater antioxidant activity.

Table 2: In Vivo Anti-inflammatory Activity
CompoundAssayDose% Inhibition of EdemaReference
Ibuprofen Carrageenan-induced paw edema (Rat)40 mg/kgSignificant inhibition[11]
Indomethacin Carrageenan-induced paw edema (Rat)-Significant inhibition[12]
Aspirin (B1665792) Carrageenan-induced paw edema (Rat)20 mg/kgLower than other NSAIDs[13]

% Inhibition of Edema: The percentage reduction in swelling compared to a control group.

Table 3: In Vivo Analgesic Activity
CompoundAssayDoseLatency / % InhibitionReference
Aspirin Hot Plate Test (Mice)10 mg/kgIncreased reaction time to 12.61s from 3.56s[14]
Piroxicam Hot Plate Test (Mice)10 mg/kgSignificant increase in reaction time[15]
Aspirin Acetic Acid-induced Writhing (Mice)200 mg/kg38.19% inhibition[16]

Latency: The time taken to respond to a thermal stimulus. A longer latency indicates a greater analgesic effect. % Inhibition: The percentage reduction in the number of writhes compared to a control group.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's biological activity.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution is proportional to the antioxidant activity.[17]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve this compound and standard antioxidants (e.g., Ascorbic Acid) in methanol to prepare stock solutions. Create a series of dilutions from the stock solutions.

  • Reaction: In a 96-well microplate, add 50 µL of the sample or standard solutions to 150 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.[11][12]

Protocol:

  • Animal Groups: Divide rats into groups: a control group, a positive control group (e.g., Ibuprofen), and test groups receiving different doses of this compound.

  • Drug Administration: Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After 1 hour, inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.

In Vivo Analgesic Activity: Hot Plate Test in Mice

Principle: This test measures the central analgesic activity of a compound by assessing the reaction time of mice to a thermal stimulus. An increase in the latency to respond (e.g., licking paws, jumping) indicates an analgesic effect.[14][15]

Protocol:

  • Animal Groups: Divide mice into a control group, a positive control group (e.g., Aspirin), and test groups receiving different doses of this compound.

  • Baseline Measurement: Determine the baseline reaction time for each mouse by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time until a response is observed. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer the test compound or standard drug.

  • Post-treatment Measurement: Measure the reaction time at various intervals (e.g., 30, 60, 90 minutes) after drug administration.

  • Analysis: Compare the post-treatment reaction times to the baseline values and between groups to determine the analgesic effect.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of this compound.

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.

G cluster_invivo In Vivo Assays DPPH DPPH Radical Scavenging Assay ABTS ABTS Radical Scavenging Assay FRAP FRAP Assay Protein_Denaturation Inhibition of Protein Denaturation COX_Inhibition COX-1/COX-2 Enzyme Inhibition Carrageenan Carrageenan-induced Paw Edema Hot_Plate Hot Plate Test Writhing Acetic Acid-induced Writhing Test Synthesized_Compound Synthesized this compound Synthesized_Compound->DPPH Antioxidant Synthesized_Compound->ABTS Antioxidant Synthesized_Compound->FRAP Antioxidant Synthesized_Compound->Protein_Denaturation Anti-inflammatory Synthesized_Compound->COX_Inhibition Anti-inflammatory Synthesized_Compound->Carrageenan Anti-inflammatory Synthesized_Compound->Hot_Plate Analgesic Synthesized_Compound->Writhing Analgesic

Caption: Experimental Workflow for Biological Activity Validation.

References

Cross-Validation of Analytical Methods for N-(4-Hydroxyphenyl)propanamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the quantification of N-(4-Hydroxyphenyl)propanamide, a widely used analgesic and antipyretic agent also known as Acetaminophen (B1664979) or Paracetamol. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from pharmaceutical formulations to biological fluids. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Voltammetric methods, enabling an objective comparison to support methods selection and validation.

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters for the different analytical methods discussed. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS/MSVoltammetry
Linearity Range 0.409 - 400 µg/mL[1]6.25 - 100 ppm[2]50.0 - 50,000 ng/mL[3][4]5 - 150 ppm[5]
Limit of Detection (LOD) 0.120 µg/mL[6]Not widely reported0.5 ng/mL3.0 µg/mL[7]
Limit of Quantification (LOQ) 0.360 µg/mL[6]Not widely reported1.0 ng/mL2.6 x 10⁻⁷ mol/L[8]
Accuracy (% Recovery) 98.8 - 102.0%[6]>90%[2]87.0 - 113%93.5%[5]
Precision (%RSD) < 2%[9]Not widely reported0.28 - 5.30%Not widely reported
Analysis Time < 10 minutes< 5 minutes< 5 minutes< 5 minutes
Specificity Moderate to HighLow to ModerateVery HighModerate to High
Cost ModerateLowHighLow to Moderate

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for the cross-validation of these analytical methods and the logical relationship between the key validation parameters.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_comparison Data Comparison & Reporting start Weighing of Standard and Sample stock Preparation of Stock Solutions start->stock working Preparation of Working Standards & Samples stock->working hplc HPLC-UV Analysis working->hplc Inject/Analyze uv_vis UV-Vis Analysis working->uv_vis Inject/Analyze lcms LC-MS/MS Analysis working->lcms Inject/Analyze voltammetry Voltammetry Analysis working->voltammetry Inject/Analyze linearity Linearity & Range hplc->linearity Generate Data accuracy Accuracy hplc->accuracy Generate Data precision Precision hplc->precision Generate Data lod_loq LOD & LOQ hplc->lod_loq Generate Data specificity Specificity hplc->specificity Generate Data uv_vis->linearity Generate Data uv_vis->accuracy Generate Data uv_vis->precision Generate Data uv_vis->lod_loq Generate Data uv_vis->specificity Generate Data lcms->linearity Generate Data lcms->accuracy Generate Data lcms->precision Generate Data lcms->lod_loq Generate Data lcms->specificity Generate Data voltammetry->linearity Generate Data voltammetry->accuracy Generate Data voltammetry->precision Generate Data voltammetry->lod_loq Generate Data voltammetry->specificity Generate Data data_table Tabulate Performance Data linearity->data_table accuracy->data_table precision->data_table lod_loq->data_table specificity->data_table report Generate Comparison Report data_table->report

General experimental workflow for cross-validation.

validation_logic cluster_core Core Validation Parameters cluster_derived Derived Performance Metrics cluster_outcome Method Suitability accuracy Accuracy suitability Overall Method Suitability accuracy->suitability precision Precision lod Limit of Detection (LOD) precision->lod precision->suitability specificity Specificity specificity->suitability linearity Linearity range Range linearity->range range->suitability loq Limit of Quantification (LOQ) lod->loq loq->suitability robustness Robustness robustness->suitability

Logical relationship of validation parameters.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine analysis of this compound in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), a UV detector, and an isocratic pump.[6]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 25:75 v/v) is commonly used.[6] Some methods may use a buffer like potassium dihydrogen phosphate (B84403).[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Detection: UV detection is typically performed at the wavelength of maximum absorbance, which is around 243 nm.[10]

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.

    • Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • Standard Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve it in the mobile phase to prepare a stock solution.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve.

UV-Visible Spectrophotometry

This is a simple and cost-effective method suitable for the quantification of this compound in simple formulations.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[11]

  • Solvent: A common solvent system is 0.1 N Sodium Hydroxide (NaOH) or a mixture of ethanol (B145695) and NaOH.[2][12]

  • Wavelength of Maximum Absorbance (λmax): The λmax for this compound is typically observed around 243 nm or 257 nm depending on the solvent used.[2][12]

  • Sample Preparation:

    • Prepare a sample solution from the pharmaceutical formulation in the chosen solvent, similar to the HPLC method.

    • Ensure the final concentration falls within the linear range of the calibration curve.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in the same solvent.

    • Prepare a series of dilutions to create a calibration curve by plotting absorbance versus concentration.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for analyzing this compound in complex biological matrices like plasma and whole blood.[13][14]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3][15]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 50 x 3.0 mm, 3 µm) is commonly used.[3][4]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical.[3][4]

    • Flow Rate: A flow rate of around 0.700 mL/min is often employed.[3][4]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[3][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The typical MRM transition for this compound is m/z 152.1 → 110.1.[3][4] An internal standard, such as Acetaminophen-d4 (m/z 156.1 → 114.1), is used to ensure accuracy.[3][4]

  • Sample Preparation (for biological samples):

    • To a small volume of plasma or whole blood, add a protein precipitating agent like acetonitrile or methanol (B129727) containing the internal standard.[16][13]

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the sample and transfer the clear supernatant for injection into the LC-MS/MS system.[14]

Voltammetric Methods

Electrochemical methods provide a rapid and cost-effective alternative for the determination of this compound. These methods are based on the electrochemical oxidation of the analyte at the surface of a modified electrode.

  • Instrumentation: A potentiostat with a three-electrode system, typically consisting of a working electrode (e.g., glassy carbon electrode, modified carbon paste electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7]

  • Methodology:

    • Technique: Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) are commonly used.[7][8]

    • Supporting Electrolyte: A phosphate buffer solution (e.g., pH 7.0) is often used as the supporting electrolyte.[7]

    • Procedure: The peak current of the oxidation of this compound is measured and correlated to its concentration.

  • Sample Preparation:

    • For pharmaceutical tablets, a procedure similar to that for HPLC is followed to obtain a solution of the analyte.

    • The final solution is prepared in the supporting electrolyte.

  • Standard Preparation:

    • A stock solution of the reference standard is prepared in the supporting electrolyte.

    • A calibration curve is constructed by measuring the peak currents of a series of standard solutions.[5]

References

A Comparative Efficacy Analysis of N-(4-Hydroxyphenyl)propanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of N-(4-Hydroxyphenyl)propanamide and its structurally related analogs. Due to the limited publicly available data on this compound, this analysis focuses on the well-characterized activities of its key analogs, offering insights into their therapeutic potential and mechanisms of action. The information presented is collated from various scientific studies and is intended to guide future research and drug development efforts.

Overview of this compound and Its Analogs

This compound, also known as Parapropamol, is a chemical compound structurally related to acetaminophen. While its own biological activity is not extensively documented in publicly available literature, its core structure serves as a scaffold for a diverse range of analogs with significant therapeutic properties. These analogs have been investigated for their potential in oncology, infectious diseases, and neurology. This guide will focus on three prominent classes of analogs:

  • N-(4-hydroxyphenyl)retinamide (Fenretinide): A synthetic retinoid with well-documented anticancer properties.

  • N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives: A class of compounds investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.

  • 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: A series of analogs with promising antimicrobial activity against multidrug-resistant pathogens.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of various analogs of this compound in different therapeutic areas.

Anticancer Activity

The anticancer efficacy of N-(4-hydroxyphenyl)retinamide (Fenretinide) has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.

CompoundCell LineCancer TypeIC50 (µM)Reference
N-(4-hydroxyphenyl)retinamide (Fenretinide)LNCaPProstate Cancer0.9 ± 0.16[1]
DU145Prostate Cancer4.4 ± 0.45[1]
PC-3Prostate Cancer3.0 ± 1.0[1]
MCF-7Breast Cancer1-10 (dose-dependent inhibition)[2]
MDA-MB-231Breast Cancer1-10 (dose-dependent inhibition)[2]
Histone Deacetylase (HDAC) Inhibition

A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been synthesized and evaluated for their ability to inhibit histone deacetylases. The IC50 values for HDAC inhibition are summarized in Table 2.

CompoundTargetIC50 (µM)Reference
Thiophene substituted derivative 5jHDAC0.3[3]
Benzo[d][4][5]dioxole derivative 5tHDAC0.4[3]
Other HPPB derivativesHDACup to 4.0[3]
Antimicrobial Activity

Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated significant antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism, are presented in Table 3.[6][7]

Compound ClassPathogenMIC Range (µg/mL)Reference
Hydrazones 14-16 (with heterocyclic substituents)Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8[6]
Vancomycin-resistant Enterococcus faecalis0.5 - 2[6]
Gram-negative pathogens8 - 64[6]
Drug-resistant Candida species (including C. auris)8 - 64[6][7]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are mediated through various signaling pathways. The following sections describe the key mechanisms for the anticancer activities of N-(4-hydroxyphenyl)retinamide.

N-(4-hydroxyphenyl)retinamide (Fenretinide) Induced Apoptosis

Fenretinide is known to induce apoptosis in cancer cells through multiple interconnected pathways, primarily initiated by the generation of reactive oxygen species (ROS).

Fenretinide treatment leads to an increase in intracellular ROS levels.[8][9][10][11][12] This oxidative stress triggers downstream signaling cascades that culminate in programmed cell death. The proposed signaling pathway is illustrated in the diagram below.

fenretinide_ros_apoptosis fenretinide N-(4-hydroxyphenyl)retinamide (Fenretinide) ros Reactive Oxygen Species (ROS) Generation fenretinide->ros mapk MAPK Activation (JNK, p38, ERK) ros->mapk pkc PKC Activation ros->pkc cytochrome_c Cytochrome c Release mapk->cytochrome_c pkc->mapk caspase Caspase Activation cytochrome_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Fenretinide-induced ROS-mediated apoptosis pathway.

The c-Jun N-terminal kinase (JNK) pathway plays a crucial role in mediating Fenretinide-induced apoptosis.[5] Sustained activation of JNK is observed in cancer cells sensitive to Fenretinide.

jnk_pathway fenretinide N-(4-hydroxyphenyl)retinamide (Fenretinide) jnk_activation Sustained JNK Activation fenretinide->jnk_activation apoptosis Apoptosis jnk_activation->apoptosis

Caption: JNK-mediated apoptosis induced by Fenretinide.

Fenretinide has also been shown to inhibit cancer cell invasion by suppressing the NF-κB signaling pathway, which in turn downregulates the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for metastasis.[13]

nfkb_pathway fenretinide N-(4-hydroxyphenyl)retinamide (Fenretinide) nfkb_inhibition Inhibition of NF-κB Activation fenretinide->nfkb_inhibition mmp9_downregulation Downregulation of MMP-9 Expression nfkb_inhibition->mmp9_downregulation invasion_inhibition Inhibition of Cell Invasion mmp9_downregulation->invasion_inhibition

Caption: Fenretinide's inhibition of NF-κB and cell invasion.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological findings. Below are representative protocols for key experiments relevant to the activities of this compound analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][14][15][16][17]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_workflow cluster_workflow MTT Assay Workflow cell_seeding 1. Seed Cells in 96-well plate compound_treatment 2. Treat with Compound cell_seeding->compound_treatment mtt_addition 3. Add MTT Reagent compound_treatment->mtt_addition incubation 4. Incubate (2-4h) mtt_addition->incubation solubilization 5. Solubilize Formazan incubation->solubilization read_absorbance 6. Read Absorbance (570nm) solubilization->read_absorbance

Caption: A simplified workflow of the MTT cell viability assay.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds.[4][6][7][18][19]

Principle: A fluorogenic HDAC substrate is deacetylated by HDAC enzymes. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent product that can be quantified.

Protocol:

  • Reaction Setup: In a 96-well plate, add HDAC assay buffer, the fluorogenic HDAC substrate, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the HDAC enzyme (e.g., HeLa nuclear extract or a purified HDAC).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the reaction and initiate fluorescence development by adding a developer solution containing a protease and an HDAC inhibitor (to prevent further deacetylation).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition relative to a control without the inhibitor and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][5][14][15][16]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

While direct comparative efficacy data for this compound is scarce, the extensive research on its analogs reveals a versatile chemical scaffold with significant therapeutic potential. N-(4-hydroxyphenyl)retinamide stands out as a potent anticancer agent with a well-defined mechanism of action involving ROS-mediated apoptosis. Furthermore, the development of HPPB derivatives as HDAC inhibitors and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as antimicrobial agents highlights the broad applicability of this chemical class. This guide provides a foundation for researchers and drug development professionals to explore the structure-activity relationships of this compound analogs and to design novel therapeutic agents with improved efficacy and safety profiles. Future studies directly comparing the biological activities of this compound with its more studied analogs are warranted to fully elucidate its potential.

References

A Comparative Guide to the Reproducibility of N-(4-Hydroxyphenyl)propanamide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published studies on N-(4-Hydroxyphenyl)propanamide, commonly known as paracetamol or acetaminophen (B1664979). The focus is on the reproducibility of its synthesis, as well as the efficacy and safety findings from various clinical investigations. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting a consolidated overview of key experimental data and methodologies.

Synthesis of this compound: A Review of Reproducibility

The synthesis of this compound is a well-established process, typically involving the acetylation of p-aminophenol. However, variations in reaction conditions, catalysts, and purification methods can influence the yield and purity of the final product. This section compares the reproducibility of different synthesis protocols.

Comparative Data on Synthesis Yields

The following table summarizes the reported yields of this compound from various studies, highlighting the impact of different synthetic approaches on the reaction outcome.

Synthesis Method Key Reagents Reaction Conditions Reported Yield (%) Source
Conventional Heatingp-aminophenol, acetic anhydride (B1165640)Heating at 60°C for 10 minutes56.5[1]
Microwave-Assisted Synthesisp-aminophenol, acetic anhydrideMicrowave irradiation for 5 minutes88.9[1]
Ultrasound-Assisted Synthesisp-aminophenol, acetic anhydrideUltrasound irradiation for 6 minutes80.3[1]
Standard Acetylationp-aminophenol, acetic anhydrideNot specified35-70[2]
Industrial Scale (projected)p-aminophenol, acetic anhydrideContinuous stirred tank reactor or plug flow reactor>90[3]
Free-Radical Reaction4-aminophenol, acetyl chlorideUV irradiation for 15 minutes>70[4]
Experimental Protocols for Synthesis

Reproducibility in chemical synthesis is critically dependent on the detailed experimental protocol. Below are summaries of common methodologies for the synthesis of this compound.

Protocol 1: Conventional Synthesis via Acetylation

This widely used method involves the reaction of p-aminophenol with acetic anhydride.[5][6][7]

  • Reaction Setup: p-Aminophenol is dissolved in water, often with the addition of a small amount of hydrochloric acid to aid dissolution.[7][8]

  • Acetylation: Acetic anhydride is added to the solution. The reaction is typically heated to facilitate the formation of the amide bond.[6][7]

  • Isolation of Crude Product: The reaction mixture is cooled, often in an ice bath, to induce crystallization of the crude this compound.[6][7] The solid product is then collected by filtration.

  • Purification: The crude product is purified by recrystallization, commonly from a water-methanol mixture, to remove impurities.[5][6] Decolorizing charcoal may be used to remove colored impurities.[8]

Protocol 2: Microwave-Assisted Synthesis

This method utilizes microwave energy to accelerate the reaction.

  • Reactant Mixture: p-aminophenol, water, and acetic anhydride are combined in a flask.[1]

  • Microwave Irradiation: The mixture is subjected to microwave irradiation for a short period (e.g., 5 minutes).[1]

  • Workup and Purification: The product is isolated and purified using similar techniques to the conventional method.

Visualization of the Synthetic Pathway

G cluster_reactants Reactants cluster_process Reaction cluster_products Products p_aminophenol p-Aminophenol reaction Acetylation p_aminophenol->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction paracetamol This compound reaction->paracetamol acetic_acid Acetic Acid (by-product) reaction->acetic_acid

Synthesis of this compound.

Efficacy of this compound: A Comparative Analysis

The analgesic and antipyretic effects of this compound have been extensively studied. This section compares the findings from various clinical trials to assess the reproducibility of its efficacy.

Comparative Data on Analgesic and Antipyretic Efficacy

The following table summarizes key efficacy data from comparative studies.

Indication Dosage Comparator Primary Outcome Result Source
Osteoarthritis of the knee4000 mg/dayIbuprofen (1200 mg/day and 2400 mg/day)HAQ pain scores at 4 weeksAs effective as both doses of ibuprofen.[9]
Post-operative dental pain650 mg and 1000 mg (single dose)PlaceboPain intensity and relief over 6 hoursBoth doses were significantly more effective than placebo.[9]
Fever in children10-15 mg/kg vs 20-30 mg/kgDifferent dosing regimensTemperature decrementHigher dose produced a greater initial effect, but equivalent total doses over 8 hours showed no significant difference.[10]
Fever in childrenStandard doseIbuprofenAntipyretic effectIbuprofen was found to be more effective in some studies, while others found them to be equally effective.[11]
Acute pain in adult cancer patients1 g IV every 6 hoursPlacebo (as adjuvant to strong opioids)Mean difference in pain intensity at 48 hoursStudy protocol to assess efficacy.[12]
Postoperative pain after total hip arthroplastyIntravenousIV-PCA FentanylResting pain and nausea on postoperative day 1APAP group had significantly less resting pain and nausea.[13]
Experimental Protocols for Efficacy Studies

The design of clinical trials is crucial for the reproducibility of their findings. Below are outlines of typical experimental workflows for assessing the efficacy of this compound.

Protocol: Randomized Controlled Trial for Analgesic Efficacy

  • Patient Recruitment: Patients with a specific type of pain (e.g., post-operative, osteoarthritis) are recruited based on defined inclusion and exclusion criteria.

  • Randomization: Patients are randomly assigned to receive either this compound, a placebo, or a comparator drug.

  • Blinding: To minimize bias, the study is often double-blinded, where neither the patients nor the investigators know which treatment is being administered.

  • Treatment Administration: The assigned treatment is administered according to a predefined dosing schedule.

  • Data Collection: Pain intensity and relief are assessed at regular intervals using validated scales (e.g., Visual Analog Scale, Numerical Rating Scale).

  • Statistical Analysis: The data is analyzed to compare the efficacy of the different treatment groups.

Visualization of a Clinical Trial Workflow

G cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Assessment patient_recruitment Patient Recruitment randomization Randomization patient_recruitment->randomization treatment_group Treatment Group (this compound) randomization->treatment_group control_group Control Group (Placebo/Comparator) randomization->control_group data_collection Data Collection (Pain/Fever Assessment) treatment_group->data_collection control_group->data_collection analysis Statistical Analysis data_collection->analysis

Workflow of a typical randomized controlled trial.

Safety Profile of this compound: Reproducibility of Findings

The safety of this compound is a critical aspect of its clinical use. This section examines the consistency of reported adverse effects across different studies.

Comparative Data on Adverse Events

The following table summarizes the reported adverse events associated with this compound use.

Study Population Dosage Reported Adverse Events Frequency Source
General Population (long-term, high dose)>2-3 g dailyGastrointestinal bleeding3.6-3.7 times higher risk[14]
General Population (long-term)Not specifiedPeptic ulcer1.9 times higher risk[14]
General Population (long-term)Not specifiedKidney impairment23% increased risk[14]
Febrile Infants and Children60-90 mg/kg/day for up to 72 hoursClinically important increase in ALTNone observed
Postoperative AdultsIntravenousNauseaLess frequent than with IV-PCA fentanyl[13]
General Use (as per Safety Data Sheet)StandardRare when used as directed; liver damage with overdose or chronic use with alcohol.Not specified[15]
Mechanism of Action and Potential for Toxicity

The primary mechanism of action of this compound is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.[16][17][18] This leads to a reduction in prostaglandin (B15479496) synthesis, which mediates pain and fever. An alternative and complementary mechanism involves its metabolite, AM404, which acts on the endocannabinoid system.[16][19]

Hepatotoxicity, the most significant adverse effect, is associated with the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), during high-dose or prolonged use.

Visualization of the Proposed Signaling Pathway

G cluster_drug Drug Action cluster_cns Central Nervous System cluster_metabolism Metabolic Pathway paracetamol This compound cox COX Enzymes (COX-1, COX-2) paracetamol->cox Inhibits am404 AM404 (metabolite) paracetamol->am404 Metabolized to prostaglandins Prostaglandin Synthesis cox->prostaglandins Reduces pain_fever Pain and Fever prostaglandins->pain_fever Mediates endocannabinoid Endocannabinoid System am404->endocannabinoid Activates endocannabinoid->pain_fever Modulates

Proposed mechanism of action of this compound.

References

Establishing the Purity of N-(4-Hydroxyphenyl)propanamide Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Hydroxyphenyl)propanamide, a significant impurity and metabolite of Paracetamol (Acetaminophen), requires rigorous purity assessment to ensure the safety and efficacy of pharmaceutical products.[1][2] This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound, complete with detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Techniques

The selection of an analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, speed, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis, while techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy provide orthogonal approaches for confirmation and detailed characterization.[3] Emerging techniques such as Capillary Electrophoresis (CE) and quantitative NMR (qNMR) offer unique advantages in specific contexts.[4][5]

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Quantitative purity, presence of related substance impurities.High resolution, sensitivity, and well-established for pharmaceutical analysis.[6]Can be time-consuming, requires reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity, excellent for structural elucidation of impurities.[3]Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information.Structural confirmation, identification and quantification of impurities (qNMR).Provides definitive structural information, qNMR allows for purity determination without a specific reference standard for each impurity.[5][8]Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by the molecule, corresponding to vibrational transitions of functional groups.Identification of functional groups, confirmation of compound identity.Rapid and non-destructive, useful for quick identity checks.[3]Not suitable for quantification of minor impurities, provides limited structural information on its own.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.Purity analysis, especially for charged impurities and chiral separations.High separation efficiency, minimal sample and solvent consumption.[4][9]Can have lower reproducibility compared to HPLC, sensitivity can be a limitation.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent material.Qualitative purity assessment, screening for the presence of impurities.Simple, rapid, and cost-effective for screening purposes.[2][10]Primarily qualitative, less sensitive and reproducible than HPLC.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide methodologies for the key analytical techniques used in the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated UHPLC procedure for the analysis of Paracetamol and its impurities.[1]

  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: BlueOrchid C18, 1.8 µm, 100 x 2 mm.[1]

    • Mobile Phase A: Acetonitrile.[1]

    • Mobile Phase B: Buffer pH 3.7.[1]

    • Gradient:

      Time (min) % A % B
      0.00 13 87
      0.30 13 87
      2.00 70 30

      | 2.50 | 70 | 30 |

    • Flow Rate: 0.8 mL/min.[1]

    • Column Temperature: 50 °C.[1]

    • Detection: UV at 245 nm.[1]

    • Injection Volume: 1 µL.[1]

  • Expected Results: In a mixture of Paracetamol and its impurities, this compound is expected to be the third compound to elute.[1] The purity of the sample can be calculated based on the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (245 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate detect MS Detection separate->detect analyze Analyze Mass Spectra detect->analyze identify Identify Compound & Impurities analyze->identify NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation weigh Weigh Sample (& Internal Standard for qNMR) dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire NMR Spectrum dissolve->acquire process Process Data (FT, Phasing) acquire->process assign Assign Signals process->assign quantify Integrate & Calculate Purity (qNMR) assign->quantify FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis FTIR Analysis cluster_data Data Interpretation grind Grind Sample with KBr press Press into a Pellet grind->press acquire Acquire IR Spectrum press->acquire identify Identify Functional Group Bands acquire->identify

References

A Head-to-Head Comparison: N-(4-Hydroxyphenyl)propanamide and N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analgesic and antipyretic research, N-(4-hydroxyphenyl)acetamide, commonly known as acetaminophen (B1664979) or paracetamol, stands as a cornerstone compound. Its therapeutic efficacy is well-documented, as are its metabolic pathways and the associated risk of hepatotoxicity at high doses. A structurally similar compound, N-(4-Hydroxyphenyl)propanamide, offers an interesting point of comparison, though it remains significantly less studied. This guide provides a detailed, data-driven comparison of these two molecules for researchers, scientists, and drug development professionals, highlighting their known properties and identifying critical knowledge gaps.

Physicochemical Properties

A fundamental comparison begins with the physicochemical characteristics of each compound. These properties influence their solubility, absorption, and overall pharmacokinetics.

PropertyThis compoundN-(4-hydroxyphenyl)acetamide (Acetaminophen)
Molecular Formula C₉H₁₁NO₂[1]C₈H₉NO₂[2]
Molecular Weight 165.19 g/mol [1]151.16 g/mol [3]
Melting Point 173 °C[4]169-172 °C
Boiling Point 389.9 °C[4]>500 °C (decomposes)
CAS Number 1693-37-4[5]103-90-2
Synonyms 4-Propionamidophenol, Parapropamol[6][7]Acetaminophen, Paracetamol, APAP[8]

Synthesis Overview

The synthesis of both compounds typically involves the acylation of p-aminophenol. For N-(4-hydroxyphenyl)acetamide, acetic anhydride (B1165640) is the common acylating agent. A similar strategy can be employed for this compound using propionic anhydride or propanoyl chloride.

General Synthesis Workflow

cluster_synthesis General Acylation of p-Aminophenol p_aminophenol p-Aminophenol product N-(4-Hydroxyphenyl)alkanamide p_aminophenol->product Acylation acylating_agent Acylating Agent (e.g., Acetic Anhydride or Propionic Anhydride) acylating_agent->product

Caption: General synthesis pathway for N-acyl-4-aminophenols.

Pharmacological Activity: A Tale of Two Compounds

While N-(4-hydroxyphenyl)acetamide is a well-established analgesic and antipyretic, the pharmacological profile of this compound is not extensively characterized in publicly available literature.

N-(4-hydroxyphenyl)acetamide (Acetaminophen)

The primary mechanism of action for acetaminophen is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. This reduces the production of prostaglandins (B1171923), which are key mediators of pain and fever.[9] Additionally, a significant portion of its analgesic effect is attributed to its metabolite, AM404, which is formed in the brain and acts on the endocannabinoid system.[10][11]

Signaling Pathway of Acetaminophen's Analgesic Action

Acetaminophen Acetaminophen (N-(4-hydroxyphenyl)acetamide) p_Aminophenol p-Aminophenol (in Liver) Acetaminophen->p_Aminophenol Deacetylation COX_Inhibition COX Enzyme Inhibition (CNS) Acetaminophen->COX_Inhibition AM404 AM404 (in Brain) p_Aminophenol->AM404 FAAH Enzyme Endocannabinoid_System Endocannabinoid System Activation AM404->Endocannabinoid_System Analgesia Analgesia & Antipyresis COX_Inhibition->Analgesia Endocannabinoid_System->Analgesia

Caption: Proposed signaling pathways for acetaminophen's analgesic effects.

This compound

There is a significant lack of published, peer-reviewed data on the analgesic, anti-inflammatory, or antipyretic activity of this compound. It is plausible that it may exhibit similar COX-inhibitory properties to acetaminophen due to its structural similarity. However, without experimental data, this remains speculative. It has been noted as an impurity in acetaminophen preparations.[7]

Metabolism and Toxicity

The metabolism of acetaminophen is a critical factor in its safety profile. Overdose leads to the saturation of normal conjugation pathways (glucuronidation and sulfation), causing a shift towards metabolism by cytochrome P450 enzymes to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[10][12][13] NAPQI depletes cellular glutathione (B108866) stores and covalently binds to cellular proteins, leading to oxidative stress and hepatocellular death.[12][14]

Acetaminophen Metabolism and Hepatotoxicity Pathway

cluster_therapeutic Therapeutic Doses cluster_overdose Overdose Acetaminophen Acetaminophen Glucuronidation Glucuronidation Acetaminophen->Glucuronidation Sulfation Sulfation Acetaminophen->Sulfation CYP450 CYP450 Enzymes Acetaminophen->CYP450 NonToxic_Metabolites Non-toxic Metabolites Glucuronidation->NonToxic_Metabolites Sulfation->NonToxic_Metabolites NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI GSH_Depletion Glutathione Depletion NAPQI->GSH_Depletion Hepatotoxicity Hepatotoxicity GSH_Depletion->Hepatotoxicity

Caption: Metabolic pathways of acetaminophen at therapeutic and overdose levels.

The metabolic fate of this compound has not been well-elucidated in the literature. It is conceivable that it could also be metabolized by cytochrome P450 enzymes, potentially forming a reactive quinone-imine analog. However, the rate of its formation and its inherent toxicity compared to NAPQI are unknown. Further research is required to determine its metabolic profile and potential for hepatotoxicity.

Experimental Protocols

To facilitate further research and a direct comparison, detailed methodologies for key experiments are provided below.

Synthesis of this compound

Materials:

  • p-Aminophenol

  • Propionic anhydride

  • Glacial acetic acid (as solvent)

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve p-aminophenol in glacial acetic acid in a round-bottom flask.

  • Slowly add propionic anhydride to the solution while stirring.

  • Heat the reaction mixture under reflux for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture and pour it into cold water to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

In Vivo Analgesic Activity Assay (Writhing Test)

Principle: This method assesses the analgesic effect of a compound by measuring the reduction in the number of "writhes" (a characteristic stretching behavior) induced by an intraperitoneal injection of a chemical irritant like acetic acid.[15]

Procedure:

  • Acclimatize male Swiss albino mice for at least one week.

  • Divide the mice into groups (e.g., vehicle control, positive control with a known analgesic, and test groups with different doses of the compound).

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After a set period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

  • Calculate the percentage of analgesic activity as: ((Control Mean - Treated Mean) / Control Mean) * 100.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The inhibition is typically quantified by measuring the production of prostaglandins (e.g., PGE₂) from arachidonic acid.[16]

Procedure:

  • Use commercially available purified ovine or human COX-1 and COX-2 enzymes.

  • Prepare a reaction mixture containing the enzyme, a heme cofactor, and a buffer (e.g., Tris-HCl).

  • Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib (B62257) for COX-2, indomethacin (B1671933) for non-selective) to the reaction mixture and incubate.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • After a specific incubation time, stop the reaction (e.g., by adding a strong acid).

  • Quantify the amount of PGE₂ produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or by LC-MS/MS.[3][16]

  • Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Conclusion and Future Directions

The comparison between this compound and N-(4-hydroxyphenyl)acetamide reveals a significant disparity in the available scientific knowledge. While acetaminophen is one of the most extensively studied drugs, its propanamide analog remains largely unexplored. The structural similarity suggests that this compound might possess analgesic and antipyretic properties, but this requires empirical validation.

Future research should focus on:

  • Pharmacological Screening: Conducting comprehensive studies to determine the analgesic, anti-inflammatory, and antipyretic activities of this compound.

  • Mechanism of Action: Investigating its potential to inhibit COX enzymes and its effects on other relevant biological targets.

  • Metabolism and Toxicity: Elucidating its metabolic pathways and assessing its potential for hepatotoxicity in comparison to acetaminophen.

Such studies are crucial to determine if this compound could represent a viable alternative to acetaminophen, potentially with an improved safety profile or different therapeutic applications.

References

Confirming the Structure of N-(4-Hydroxyphenyl)propanamide: A Comparative Guide to NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural elucidation of N-(4-Hydroxyphenyl)propanamide, a molecule of interest in pharmaceutical and material sciences.

This guide presents predicted spectral data for this compound and outlines the experimental protocols for acquiring such data. By comparing the utility of NMR and MS, researchers can gain a comprehensive understanding of how these techniques complement each other to provide a complete structural picture.

Structural Confirmation Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like this compound using NMR and Mass Spectrometry.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize This compound Purification Purify Compound (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Analysis Sample Preparation MS_Analysis Mass Spectrometry (EI-MS) Purification->MS_Analysis Sample Preparation Data_Analysis Analyze Spectral Data NMR_Analysis->Data_Analysis MS_Analysis->Data_Analysis Structure_Confirmation Confirm Structure of This compound Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for structural confirmation.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. This data provides the basis for structural assignment.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmSplitting PatternIntegrationAssignment
9.65s1H-OH
9.17s1H-NH-
7.37d, J=8.8 Hz2HAr-H (ortho to -NH)
6.69d, J=8.8 Hz2HAr-H (ortho to -OH)
2.19q, J=7.6 Hz2H-CH₂-
1.03t, J=7.6 Hz3H-CH₃

s: singlet, d: doublet, t: triplet, q: quartet

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
171.8C=O
153.1Ar-C (para to -NH)
131.5Ar-C (ipso to -NH)
120.9Ar-CH (ortho to -NH)
114.8Ar-CH (ortho to -OH)
29.5-CH₂-
10.1-CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound

m/zRelative Intensity (%)Proposed Fragment
16545[M]⁺ (Molecular Ion)
109100[HOC₆H₄NH₂]⁺
8020[C₆H₄O]⁺
5730[CH₃CH₂CO]⁺

Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed information about the carbon-hydrogen framework, chemical environment of nuclei, and connectivity.Provides the molecular weight and elemental composition (with high resolution MS). Fragmentation patterns give clues about functional groups and substructures.
Sample Requirements Requires 1-10 mg of sample dissolved in a deuterated solvent.Requires a very small amount of sample (µg to ng).
Strengths - Excellent for determining stereochemistry. - Provides unambiguous connectivity through 2D NMR techniques. - Non-destructive.- High sensitivity. - Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis. - Provides accurate molecular weight.
Limitations - Relatively low sensitivity. - Sample must be soluble. - Complex spectra can be difficult to interpret.- Does not provide detailed connectivity information on its own. - Isomeric compounds can be difficult to distinguish. - Destructive technique.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the purified this compound into the mass spectrometer. For a solid sample, a direct insertion probe can be used. If coupled with gas chromatography (GC-MS), the sample is first vaporized and passed through the GC column.

  • Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

NMR spectroscopy and Mass Spectrometry are powerful and complementary techniques for the structural elucidation of organic molecules like this compound. While Mass Spectrometry provides crucial information about the molecular weight and elemental formula, NMR spectroscopy offers an unparalleled view of the molecular connectivity and the chemical environment of individual atoms. The combined use of these techniques, as outlined in this guide, allows for a high-confidence confirmation of the chemical structure, an essential step in any chemical research and development endeavor.

Assessing the Specificity of N-(4-Hydroxyphenyl)propanamide in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(4-Hydroxyphenyl)propanamide's biological specificity, primarily in contrast to its close structural analog, acetaminophen (B1664979). Due to the limited direct research on this compound, this document leverages data from studies on acetaminophen and related compounds to infer potential biological activities, mechanisms of action, and off-target effects.

Comparative Analysis of Physicochemical and Biological Properties

This compound, also known as Parapropamol or Acetaminophen Impurity B, shares the core structure of acetaminophen with a key difference in the N-acyl group (a propanamide group instead of an acetamide (B32628) group).[1][2][3] This seemingly minor structural change can significantly influence its pharmacological profile.

PropertyThis compoundAcetaminophen (N-(4-hydroxyphenyl)acetamide)Structural Difference & Potential Impact
Molecular Formula C₉H₁₁NO₂C₈H₉NO₂Additional ethyl group on the acyl chain in this compound. This may affect lipophilicity and metabolic stability.
Molecular Weight 165.19 g/mol [2]151.16 g/mol Higher molecular weight for this compound.
Known Biological Role Primarily known as an impurity of acetaminophen.[1][2]Widely used analgesic and antipyretic drug.[4][5]Acetaminophen is a well-characterized drug, while this compound is less studied.
Mechanism of Action Not well-established.Complex and not fully elucidated. In the central nervous system, it is metabolized to AM404, which acts on cannabinoid CB1 receptors and TRPV1 channels.[4][6] It also inhibits cyclooxygenase (COX) enzymes, with some selectivity for COX-2.[6]The altered acyl group in this compound could influence its metabolism to an active form and its interaction with target enzymes like COX.
Potential Off-Target Effects Largely uncharacterized. Inferences can be drawn from related N-(4-hydroxyphenyl) amide compounds which show activities like induction of apoptosis via reactive oxygen species (ROS) in cancer cells.[7]Hepatotoxicity at high doses due to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[4][5]The metabolic fate of the propanamide side chain is crucial in determining if a similarly reactive metabolite to NAPQI is formed.

Experimental Protocols

Detailed methodologies are essential for the validation of biological findings. Below are representative protocols for assessing the biological activity and specificity of compounds like this compound, based on common assays used for its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a standard method to assess the cytotoxic potential of a compound on different cell lines.[7]

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity studies, or various cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and a comparator (e.g., acetaminophen) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes, which are key targets for many analgesics.

Protocol:

  • Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a buffer (e.g., Tris-HCl).

  • Compound Incubation: Add various concentrations of this compound or a control inhibitor (e.g., ibuprofen, celecoxib) to the reaction mixture and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin (B15479496) Measurement: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50).

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Acetaminophen and Potential Pathway for this compound

The primary mechanism of acetaminophen-induced hepatotoxicity involves its metabolism to a reactive intermediate. The diagram below illustrates this pathway and posits a potential analogous pathway for this compound.

cluster_0 Acetaminophen Metabolism cluster_1 Hypothesized this compound Metabolism Acetaminophen Acetaminophen (N-(4-hydroxyphenyl)acetamide) Glucuronidation Glucuronidation & Sulfation (Non-toxic) Acetaminophen->Glucuronidation ~90% CYP450 CYP450 Enzymes (e.g., CYP2E1, CYP3A4) Acetaminophen->CYP450 ~5-10% NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI GSH Glutathione (GSH) NAPQI->GSH Conjugation Cell_Death Hepatocellular Death NAPQI->Cell_Death High Doses (GSH Depletion) Detoxification Detoxification GSH->Detoxification HPPA This compound HPPA_Glucuronidation Glucuronidation & Sulfation (Presumed Non-toxic) HPPA->HPPA_Glucuronidation HPPA_CYP450 CYP450 Enzymes? HPPA->HPPA_CYP450 HPPA_Reactive Potential Reactive Metabolite? HPPA_CYP450->HPPA_Reactive HPPA_Detox Detoxification? HPPA_Reactive->HPPA_Detox

Caption: Comparative metabolic pathways of Acetaminophen and hypothesized pathway for this compound.

Experimental Workflow for Assessing Specificity

The following diagram outlines a logical workflow for characterizing the biological specificity of a novel compound like this compound.

cluster_invitro In Vitro Characterization cluster_cell Cellular Activity start Start: This compound in_silico In Silico Screening (Target Prediction, ADMET) start->in_silico in_vitro In Vitro Assays in_silico->in_vitro cell_based Cell-Based Assays in_vitro->cell_based kinase_panel Kinase Panel Screening in_vitro->kinase_panel receptor_binding Receptor Binding Assays in_vitro->receptor_binding enzyme_inhibition Enzyme Inhibition (e.g., COX, FAAH) in_vitro->enzyme_inhibition in_vivo In Vivo Studies cell_based->in_vivo cytotoxicity Cytotoxicity Profiling (Multiple Cell Lines) cell_based->cytotoxicity target_engagement Target Engagement Assays cell_based->target_engagement phenotypic_screening Phenotypic Screening cell_based->phenotypic_screening conclusion Specificity Profile in_vivo->conclusion

Caption: A workflow for assessing the biological specificity of a novel compound.

Conclusion

The biological specificity of this compound remains largely uncharacterized in publicly available literature. However, based on its structural similarity to acetaminophen, it is plausible that it possesses analgesic and antipyretic properties. The key determinant of its specificity and safety profile will be its metabolic fate, particularly whether it is converted to a reactive, toxic metabolite analogous to acetaminophen's NAPQI. Further research, following the experimental workflows outlined above, is necessary to fully elucidate the pharmacological profile of this compound and determine its potential as a therapeutic agent or to understand its contribution to the side-effect profile of acetaminophen preparations where it is present as an impurity. The development of novel acetaminophen analogs with improved safety profiles is an active area of research, and a thorough understanding of related compounds like this compound is valuable in this context.[4][8]

References

A Comparative Benchmark Analysis of N-(4-Hydroxyphenyl)propanamide and Known Inhibitors in Pain and Inflammation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-(4-Hydroxyphenyl)propanamide against established inhibitors relevant to pain and inflammation research. Due to the limited availability of direct comparative studies on this compound in publicly accessible literature, this analysis leverages data from its structurally similar analogue, AM404, the active metabolite of acetaminophen. This guide also details the necessary experimental protocols to facilitate future benchmark studies.

This compound, also known as Parapropamol, shares a core N-(4-hydroxyphenyl) moiety with AM404 (N-arachidonoylphenolamine), a well-characterized modulator of the endocannabinoid system.[1] AM404 is known to exert its analgesic effects through multiple mechanisms, including the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, inhibition of anandamide (B1667382) reuptake, and interaction with cannabinoid receptors.[1][2][3][4] Given the structural similarity, it is hypothesized that this compound may exhibit a similar pharmacological profile.

Quantitative Comparison of Known Inhibitors

The following tables summarize the available quantitative data for key inhibitors of pathways likely to be modulated by this compound.

Table 1: Activity of AM404 on Various Molecular Targets

TargetAssay TypeSpecies/Cell LineActivityValueReference
Anandamide ReuptakeInhibitionRat Neural TissueIC50~5 µM[1]
C6 Glioma Cell ProliferationInhibitionC6 Glioma CellsIC504.9 µM[2]
hNaV1.7 ChannelInhibitionHEK293T CellsIC5021.9 ± 2.7 nM[5]
hNaV1.8 ChannelInhibitionHEK293T CellsIC5021.9 ± 2.7 nM[5]
TRPV1ActivationN/AEC50Not specified[1]

Table 2: Comparative Data for Known TRPV1 and FAAH Modulators

CompoundTargetActivityValueReference
CapsaicinTRPV1Agonist-[6]
URB597FAAHIrreversible InhibitorKi = 2.0 ± 0.3 µM, kinact = 0.0033 ± 0.0003 s-1[7]
PF-3845FAAHIrreversible InhibitorKi = 0.23 ± 0.03 µM, kinact = 0.0033 ± 0.0002 s-1[7]
GenisteinFAAHCompetitive InhibitorKi = 2.8 µM[8]
DaidzeinFAAHCompetitive InhibitorKi = 1.7 µM[8]

Experimental Protocols

To facilitate the direct comparative analysis of this compound, the following detailed experimental protocols for key assays are provided.

TRPV1 Activation Assay via Calcium Imaging

This assay measures the activation of TRPV1 channels by detecting the influx of calcium into cells upon agonist stimulation.

Materials:

  • HEK293 cells stably overexpressing human TRPV1 (hTRPV1).

  • Fluo-4 AM calcium indicator dye.

  • Capsaicin (positive control).

  • This compound (test compound).

  • AM404 (comparator).

  • Cell culture medium, buffers (e.g., HBSS).

  • Fluorescence microplate reader or microscope with kinetic reading capabilities.

Procedure:

  • Cell Preparation: Seed HEK293-hTRPV1 cells in 96-well black-walled, clear-bottom plates and culture until confluent.

  • Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Incubate the cells with Fluo-4 AM solution in the dark at 37°C for 1 hour.

  • Compound Addition: Wash the cells to remove excess dye. Add solutions of this compound, AM404, and Capsaicin at various concentrations to the respective wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission) using a kinetic reading mode.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium and therefore TRPV1 activation. Plot the change in fluorescence against compound concentration to determine the EC50 value.[6][9]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay determines the inhibitory potential of a compound against the FAAH enzyme, which is responsible for the degradation of anandamide.

Materials:

  • Recombinant human FAAH or rat brain homogenate as a source of FAAH.

  • Anandamide (substrate).

  • This compound (test compound).

  • URB597 or PF-3845 (positive controls).

  • Assay buffer (e.g., Tris-HCl).

  • Detection reagents for the product of anandamide hydrolysis (e.g., arachidonic acid or ethanolamine).

Procedure:

  • Enzyme Preparation: Prepare the FAAH enzyme solution in the assay buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound or control inhibitors for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the anandamide substrate.

  • Reaction Termination and Detection: Stop the reaction after a specific time and measure the amount of product formed using a suitable detection method (e.g., colorimetric, fluorometric, or radiometric).

  • Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound. Determine the IC50 value by plotting the inhibition percentage against the compound concentration. For irreversible inhibitors, kinact and Ki values can be determined through more detailed kinetic studies.[7][8][10]

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothesized Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Intracellular Effects N-(4-HP)P This compound TRPV1 TRPV1 Channel N-(4-HP)P->TRPV1 Activates (?) FAAH FAAH N-(4-HP)P->FAAH Inhibits (?) Anandamide_transporter Anandamide Transporter N-(4-HP)P->Anandamide_transporter Inhibits (?) Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Anandamide_increase ↑ Anandamide FAAH->Anandamide_increase Anandamide_transporter->Anandamide_increase Analgesia Analgesia Ca_influx->Analgesia CB1_activation CB1 Receptor Activation Anandamide_increase->CB1_activation CB1_activation->Analgesia

Caption: Hypothesized mechanism of this compound.

G Experimental Workflow for TRPV1 Activation Assay start Start cell_seeding Seed HEK293-hTRPV1 cells in 96-well plate start->cell_seeding dye_loading Load cells with Fluo-4 AM cell_seeding->dye_loading compound_addition Add test compounds (N-(4-HP)P, AM404, Capsaicin) dye_loading->compound_addition fluorescence_measurement Measure fluorescence intensity kinetically compound_addition->fluorescence_measurement data_analysis Analyze data and determine EC50 fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for assessing TRPV1 activation.

G Logical Relationship of Key Comparators cluster_0 Known Modulators N-(4-HP)P This compound (Test Compound) AM404 AM404 (Structural Analogue, Multi-target Inhibitor) N-(4-HP)P->AM404 Structurally Related Capsaicin Capsaicin (TRPV1 Agonist) N-(4-HP)P->Capsaicin Functionally Compared (TRPV1) URB597 URB597 (FAAH Inhibitor) N-(4-HP)P->URB597 Functionally Compared (FAAH)

Caption: Relationship between test compound and known modulators.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-(4-Hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the proper disposal of N-(4-Hydroxyphenyl)propanamide (CAS RN: 1693-37-4), a compound commonly used in research and development. Adherence to these protocols is essential to ensure the safety of laboratory staff and to maintain compliance with environmental regulations.

Hazard Assessment and Waste Classification

This compound is classified as harmful if swallowed.[1][2][3] All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste. Disposal via standard trash or sewer systems is strictly prohibited.[4][5]

Key Hazard Information:

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed

Data sourced from multiple safety data sheets.[1][2][3]

Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risk.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[1][2]

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.[2]

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe collection and disposal of this compound waste.

Step 1: Waste Segregation Isolate waste containing this compound from other waste streams to prevent accidental reactions.[6][7] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[6][8]

Step 2: Container Selection Use a dedicated, leak-proof, and chemically compatible container for waste collection.[4][6][9] The container must have a secure screw-top cap to prevent spills and evaporation.

Step 3: Waste Collection

  • Solid Waste: Carefully transfer any solid this compound, including contaminated items like weighing paper, gloves, and absorbent pads, into the designated hazardous waste container.[10]

  • Liquid Waste: Collect all solutions containing this compound in the designated liquid hazardous waste container.

  • Empty Containers: Triple-rinse empty containers that held the pure compound with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous liquid waste.[10] The triple-rinsed, defaced container may then be disposed of as non-hazardous waste.

Step 4: Labeling Immediately label the waste container with a "Hazardous Waste" sticker.[9][10] The label must clearly identify the contents, including the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.

Step 5: Storage Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA).[6][9] This area must be at or near the point of generation and under the control of laboratory personnel.[4][9] Ensure the storage area is cool, dry, and well-ventilated.[1]

Step 6: Arrange for Disposal Once the container is full, or within one year of the initial accumulation date, arrange for pickup by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10] Follow all institutional procedures for waste pickup and documentation.

Spill and Emergency Procedures

In the event of a spill, prompt and safe cleanup is critical.

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into the designated hazardous waste container.

    • Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[10]

  • Large Spills:

    • Evacuate the area immediately.

    • Prevent entry and ensure the area is well-ventilated.

    • Contact your institution's EHS or emergency response team for assistance.

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow Start Start: Generate Waste Assess 1. Hazard Assessment (Classify as Hazardous) Start->Assess PPE 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate 3. Segregate Waste (Avoid Incompatibles) PPE->Segregate Collect 4. Collect in Labeled Container (Solid, Liquid, Rinsate) Segregate->Collect Store 5. Store in Satellite Area (Cool, Dry, Ventilated) Collect->Store Arrange 6. Arrange for EHS Pickup (When Full or Annually) Store->Arrange End End: Proper Disposal Arrange->End

Caption: Visual guide to the this compound disposal process.

References

Essential Safety and Operational Protocols for Handling N-(4-Hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides comprehensive, immediate, and essential safety and logistical information for the handling and disposal of N-(4-Hydroxyphenyl)propanamide, a compound also known as Paracetamol or Acetaminophen.

This compound is classified as harmful if swallowed, and it can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] Therefore, a stringent protocol for personal protective equipment (PPE), handling, and disposal is mandatory to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical to establish an effective barrier between laboratory personnel and the chemical. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or N100 particulate respirator.Protects against the inhalation of fine powder, which can cause respiratory irritation.[1]
Eye and Face Protection Safety goggles and a face shield.Provides crucial protection against splashes and airborne particles.[1] Standard eyeglasses are not sufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, powder-free).Prevents skin contact, which may cause irritation.[1] Double gloving is recommended for enhanced safety.[1]
Protective Clothing Lab coat, long-sleeved.Protects the skin from accidental contact with the chemical.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is crucial for minimizing exposure and ensuring safety.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] All personnel involved must be trained on the specific hazards of this compound.

  • Engineering Controls : All handling of powdered this compound should be conducted within a certified chemical fume hood or a glove box to effectively control airborne particles.[1]

  • Donning PPE : Wear the full complement of recommended PPE at all times during handling.

  • Handling the Compound : Use dedicated utensils, such as spatulas and weigh boats, for handling.[1] Avoid any actions that could generate dust. Take precautionary measures against static discharge.[1]

  • Post-Handling : Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][4]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Protocol
Unused Product Do not dispose of down the drain.[1] The preferred method is through a licensed chemical waste disposal company.
Contaminated Materials All PPE, weigh boats, and other disposable materials that have come into contact with the compound should be collected in a sealed, labeled bag and disposed of as chemical waste.[1]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The triple-rinsed container can then be discarded as non-hazardous waste.
Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate : Immediately evacuate the affected area.

  • Alert : Notify appropriate safety personnel.

  • Containment (for small spills) : Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[1]

  • Clean-up : Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as chemical waste.

  • Decontamination : Clean the spill area thoroughly with soap and water.

Experimental Workflow: Safe Handling and Disposal of this compound

The following diagram outlines the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Safe Handling and Disposal of this compound prep Preparation - Access to Safety Shower/Eyewash - Hazard Training eng_controls Engineering Controls - Use Chemical Fume Hood or Glove Box prep->eng_controls ppe Don PPE - Respirator, Goggles, Face Shield - Gloves (Double), Lab Coat eng_controls->ppe handling Handling Compound - Use Dedicated Utensils - Avoid Dust Generation ppe->handling post_handling Post-Handling - Thorough Hand Washing handling->post_handling spill Spill Occurs handling->spill disposal Waste Disposal - Segregate Waste Streams post_handling->disposal spill_management Spill Management - Evacuate, Alert - Contain and Clean Up spill->spill_management Activate Protocol spill_management->disposal unused_disposal Unused Product Disposal - Licensed Chemical Waste Company disposal->unused_disposal contaminated_disposal Contaminated Material Disposal - Sealed, Labeled Bag for Chemical Waste disposal->contaminated_disposal end End of Process unused_disposal->end contaminated_disposal->end

Workflow for Safe Handling and Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Hydroxyphenyl)propanamide
Reactant of Route 2
N-(4-Hydroxyphenyl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。